molecular formula C14H15O4P B032854 Di-o-cresyl phosphate CAS No. 35787-74-7

Di-o-cresyl phosphate

Cat. No.: B032854
CAS No.: 35787-74-7
M. Wt: 278.24 g/mol
InChI Key: OHRCKPRYDGSBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methylphenyl) hydrogen phosphate is a high-purity organophosphorus compound of significant interest in biochemical and materials science research. Its primary research value lies in its role as a model compound for studying phosphatase enzyme activity and inhibition, serving as a synthetic analog of biologically relevant phosphate esters. The steric hindrance imparted by the ortho-methyl substituents on the phenyl rings modulates its physicochemical properties, making it a valuable tool for probing enzyme-substrate interactions and reaction mechanisms. Furthermore, this compound finds application in the field of materials science as a potential flame retardant additive or plasticizer due to its phosphate ester core, where researchers investigate its efficacy and compatibility with various polymer matrices. Its utility extends to analytical chemistry, where it may be employed as a standard or reference material in chromatographic and spectroscopic methods. This product is provided for research purposes and is strictly for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRCKPRYDGSBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957173
Record name Di-o-cresyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35787-74-7
Record name Phosphoric acid, bis(2-methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-o-cresyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Di-o-cresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of di-o-cresyl phosphate (B84403), a significant organophosphate compound. This document details the core synthetic methodologies, purification protocols, and analytical techniques pertinent to its preparation and characterization, intended to serve as a valuable resource for professionals in chemical research and drug development.

Synthesis of Di-o-cresyl Phosphate

The primary route for the synthesis of this compound is a two-step process. This method involves the initial formation of a phosphorochloridate intermediate, followed by its hydrolysis to yield the final product.

Step 1: Synthesis of Di-o-cresyl Phosphorochloridate

The initial step involves the reaction of ortho-cresol (o-cresol) with phosphorus oxychloride (POCl₃) in the presence of a catalyst to form di-o-cresyl phosphorochloridate. To favor the formation of the di-substituted product, a 2:1 molar ratio of o-cresol (B1677501) to phosphorus oxychloride is utilized. Anhydrous aluminum chloride (AlCl₃) is commonly employed as a catalyst in this reaction.[1][2]

Step 2: Hydrolysis of Di-o-cresyl Phosphorochloridate

The di-o-cresyl phosphorochloridate intermediate is subsequently hydrolyzed under basic conditions to yield di-o-cresyl hydrogen phosphate. This is typically achieved by reacting the phosphorochloridate with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), followed by acidification.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Cresol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • 10% Sodium hydroxide (NaOH) solution

  • 9 N Sulfuric acid (H₂SO₄)

  • Ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Formation of Di-o-cresyl Phosphorochloridate:

    • In a suitable reaction vessel, combine o-cresol and phosphorus oxychloride in a 2:1 molar ratio.

    • Add a catalytic amount of anhydrous aluminum chloride.

    • The reaction mixture is then heated. While specific temperatures and times can vary, heating is essential to drive the reaction to completion.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the crude di-o-cresyl phosphorochloridate is obtained. The yield for this step is approximately 60%.[2]

  • Hydrolysis to this compound:

    • Dissolve the crude di-o-cresyl phosphorochloridate in a suitable solvent.

    • Add a 10% aqueous solution of sodium hydroxide and stir the mixture at room temperature for approximately 5 hours.[2]

    • After the reaction is complete, acidify the mixture to a pH of 5 using 9 N sulfuric acid.[2]

    • Extract the aqueous layer with ether.

    • Dry the combined ether extracts over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield crude this compound. The yield for this hydrolysis step is reported to be around 90%.[2]

Quantitative Data Summary
StepReactantsMolar Ratio (o-cresol:POCl₃)CatalystReported YieldPurityReference
1. Phosphorochloridate Formationo-Cresol, Phosphorus oxychloride2:1Anhydrous AlCl₃~60%-[2]
2. HydrolysisDi-o-cresyl phosphorochloridate, 10% NaOH--~90%>99%[2]

Purification Methods

Purification of the crude this compound is crucial to obtain a product of high purity for research and development purposes. The primary methods employed are preparative thin-layer chromatography and high-performance liquid chromatography.

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is a widely used technique for the purification of small to moderate quantities of compounds. It involves the separation of components on a TLC plate with a thicker stationary phase, allowing for the isolation of the desired product.

Experimental Protocol: Preparative TLC Purification

Materials:

  • Silica (B1680970) gel preparative TLC plates

  • Appropriate solvent system (e.g., a mixture of hexane (B92381) and acetone)

  • Elution chamber

  • UV lamp for visualization

  • Scraping tool (e.g., spatula)

  • Elution solvent (e.g., ethyl acetate (B1210297) or methanol)

  • Filtration apparatus

Procedure:

  • Sample Application: Dissolve the crude this compound in a minimal amount of a volatile solvent. Apply the solution as a narrow band onto the origin line of the preparative TLC plate.

  • Development: Place the plate in a sealed chamber containing the chosen solvent system. Allow the solvent to ascend the plate until the solvent front is near the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp. The band corresponding to this compound should be identified based on its retention factor (Rf) value.

  • Isolation: Carefully scrape the silica gel containing the desired product band from the plate.

  • Elution: Transfer the collected silica gel to a flask and add a polar solvent (e.g., ethyl acetate or methanol) to elute the compound from the silica.

  • Recovery: Filter the mixture to remove the silica gel and collect the filtrate. Evaporate the solvent from the filtrate to obtain the purified this compound.

  • Repeated Chromatography: For higher purity, this process can be repeated using different solvent systems. The literature suggests the use of three different solvent systems for optimal purification.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that can also be adapted for preparative purification. For analytical purposes, it is used to determine the purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A linear gradient of acetonitrile (B52724) in 2% aqueous acetic acid. A typical gradient runs from 25% to 80% acetonitrile over 22 minutes.

  • Flow Rate: 1.3 mL/min.

  • Detection: UV absorbance at 254 nm.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.

  • Injection: Inject a small volume of the sample solution into the HPLC system.

  • Analysis: Run the HPLC method and record the chromatogram. The purity of the sample can be determined by calculating the peak area of the this compound relative to the total peak area of all components. A purity of over 99% has been reported for this compound purified by preparative TLC.[2]

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and purification workflows for this compound.

Synthesis_Workflow Reactants o-Cresol + POCl3 (2:1 molar ratio) Intermediate Di-o-cresyl Phosphorochloridate Reactants->Intermediate Step 1: Phosphorylation Catalyst Anhydrous AlCl3 Catalyst->Intermediate Product This compound (Crude) Intermediate->Product Step 2: Hydrolysis Hydrolysis 10% NaOH, then H2SO4 Hydrolysis->Product

Caption: Synthesis workflow for this compound.

Purification_Workflow Crude_Product Crude this compound Prep_TLC Preparative TLC Crude_Product->Prep_TLC Purification HPLC_Analysis HPLC Purity Analysis Prep_TLC->HPLC_Analysis Purity Verification Pure_Product Purified this compound (>99%) HPLC_Analysis->Pure_Product Final Product

Caption: Purification and analysis workflow.

References

Chemical and physical properties of Di-o-cresyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Di-o-cresyl Phosphate (B84403)

This technical guide provides a comprehensive overview of the chemical and physical properties of Di-o-cresyl phosphate, a significant metabolite of the neurotoxic organophosphate, Tri-o-cresyl phosphate (TOCP). This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering detailed data, experimental protocols, and pathway visualizations to support advanced research.

Core Chemical and Physical Properties

This compound is primarily studied in the context of the metabolism of its parent compound, Tri-o-cresyl phosphate (TOCP). Consequently, much of the available physical and chemical data pertains to TOCP isomers. This section provides data for this compound where available, supplemented with data for the closely related and more extensively studied Tri-o-cresyl phosphate.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Compound Name This compoundChemScene
CAS Number 35787-74-7[1]
Molecular Formula C₁₄H₁₅O₄P[1]
Molecular Weight 278.24 g/mol [1]
SMILES O=P(OC1=C(C)C=CC=C1)(OC2=C(C)C=CC=C2)O[1]
LogP 3.86[1]
Topological Polar Surface Area (TPSA) 55.76 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]

Table 2: Physical Properties of Related Tri-o-cresyl Phosphate (TOCP)

PropertyValueSource(s)
CAS Number 78-30-8[2][3][4]
Molecular Formula C₂₁H₂₁O₄P[3][4][5]
Molecular Weight 368.37 g/mol [3][6]
Appearance Colorless to pale-yellow, odorless viscous liquid[4][5][7]
Melting Point -40 °C to 11 °C (-40 °F to 52 °F)[2][4][5][6][8]
Boiling Point ~410 °C (770 °F) with slight decomposition[4][6][7]
Density ~1.195 g/cm³ at 20 °C[4]
Specific Gravity 1.16 - 1.18 at 20-25 °C[3][9]
Vapor Pressure 1.7 x 10⁻⁶ mmHg at 25 °C (77 °F)[6]
Solubility Sparingly soluble in water; soluble in most organic solvents like alcohol, ether, and benzene.[4][10][4][9][10]
Refractive Index ~1.557 - 1.561 at 20 °C[3][4][10]
Flash Point 225 °C (437 °F)[5][6][10]
Stability Stable and non-volatile. Decomposes on heating, producing toxic fumes of phosphorus oxides.[4][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of Di-o-cresyl hydrogen phosphate, a key metabolite of TOCP.

Synthesis of Di-o-cresyl Hydrogen Phosphate

The synthesis of Di-o-cresyl hydrogen phosphate is a two-step process as described in toxicological literature.[11][12]

Step 1: Formation of Di-o-cresyl Phosphorochloridate

  • Reactants : Phosphorus oxychloride (POCl₃) and o-cresol (B1677501) are reacted in a 1:2 molar ratio.

  • Catalyst : Anhydrous aluminum chloride (AlCl₃) is used as a catalyst.

  • Procedure : The reaction is carried out under anhydrous conditions. o-Cresol is slowly added to a solution of POCl₃ and AlCl₃ in an appropriate solvent. The reaction mixture is stirred at a controlled temperature to yield the intermediate, Di-o-cresyl phosphorochloridate.

Step 2: Hydrolysis to Di-o-cresyl Hydrogen Phosphate

  • Reactant : The Di-o-cresyl phosphorochloridate intermediate from Step 1.

  • Procedure : The intermediate is carefully hydrolyzed under controlled pH and temperature conditions. This is typically achieved by the slow addition of water or a basic solution, followed by acidification to yield the final product, Di-o-cresyl hydrogen phosphate.

Purification and Analysis

Purification:

  • The crude product is purified using repeated preparative thin-layer chromatography (TLC) with multiple solvent systems to isolate the pure compound.[11][12]

Analysis:

  • Purity Determination : The purity of the synthesized Di-o-cresyl hydrogen phosphate is determined using High-Performance Liquid Chromatography (HPLC), with reported purities ranging from 92% to 99%.[11][12]

  • Structural Verification : The chemical structure of the final product is verified using a combination of spectroscopic methods:

    • Infrared (IR) Spectroscopy : To identify functional groups.

    • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy : To determine the proton environment and confirm the arrangement of atoms.

    • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.[11][12]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and metabolic processes involving this compound.

Experimental Workflow: Synthesis and Analysis

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Reactants: o-Cresol + POCl3 (2:1 molar ratio) reaction Reaction with AlCl3 Catalyst start->reaction intermediate Intermediate: Di-o-cresyl Phosphorochloridate reaction->intermediate hydrolysis Controlled Hydrolysis intermediate->hydrolysis product Crude Product: Di-o-cresyl Hydrogen Phosphate hydrolysis->product tlc Preparative TLC product->tlc hplc Purity Check (HPLC) tlc->hplc spectroscopy Structural Verification (IR, NMR, MS) hplc->spectroscopy final_product Pure Di-o-cresyl Hydrogen Phosphate spectroscopy->final_product

Caption: Synthesis and analysis workflow for Di-o-cresyl hydrogen phosphate.

Metabolic Pathway of Tri-o-cresyl Phosphate (TOCP)

Tri-o-cresyl phosphate (TOCP) itself is not the primary toxic agent. It undergoes metabolic activation in the liver to produce highly neurotoxic metabolites.[13] One of the key pathways involves hydroxylation and cyclization.

G TOCP Tri-o-cresyl Phosphate (TOCP) Metabolism Metabolic Activation (e.g., in Liver) TOCP->Metabolism Hydroxymethyl_TOCP Mono-hydroxymethyl TOCP Metabolism->Hydroxymethyl_TOCP Hydroxylation Di_o_cresyl_phosphate This compound Metabolism->Di_o_cresyl_phosphate Dearylation Saligenin_Phosphate Saligenin Cyclic o-tolyl Phosphate (CBDP - Potent Neurotoxin) Hydroxymethyl_TOCP->Saligenin_Phosphate Cyclization NTE_Inhibition Inhibition of Neuropathy Target Esterase (NTE) Saligenin_Phosphate->NTE_Inhibition Neurotoxicity Organophosphate-Induced Delayed Neuropathy (OPIDN) NTE_Inhibition->Neurotoxicity

Caption: Metabolic activation pathway of Tri-o-cresyl phosphate (TOCP).

Toxicology and Mechanism of Action

The toxicity of TOCP is primarily attributed to its ortho-isomer.[14] This compound is known to cause a specific type of delayed neurotoxicity known as organophosphate-induced delayed neuropathy (OPIDN). The mechanism involves the metabolic activation of TOCP to cresyl saligenin phosphate (also referred to as saligenin cyclic o-tolyl phosphate), a potent inhibitor of neuropathy target esterase (NTE).[13] Inhibition of NTE is a critical initiating event in the development of OPIDN, which is characterized by distal axonal degeneration in both the central and peripheral nervous systems. This compound is one of the major metabolites found in plasma and various tissues following exposure to TOCP.[10] While mono- and di-o-cresyl phosphates have been found to be more toxic than the parent tri-o-cresyl phosphate when directly administered, the cyclized metabolite is considered the ultimate neurotoxic agent.[13]

References

Di-o-cresyl phosphate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35787-74-7

This technical guide provides an in-depth overview of di-o-cresyl phosphate (B84403), including its chemical identity, molecular structure, and relevant physicochemical data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Chemical Information

Di-o-cresyl phosphate is an organophosphate compound. It is structurally related to the more commonly known tricresyl phosphates (TCPs), which are used as flame retardants and plasticizers.[1][2][3] The "di-o" designation indicates that two ortho-cresyl groups are attached to the phosphate core. Di-o-cresyl hydrogen phosphate is a known metabolite of the neurotoxic chemical tri-o-cresyl phosphate (TOCP).[4][5]

Quantitative Data Summary

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₅O₄P[6]
Molecular Weight278.24 g/mol [6]
TPSA (Topological Polar Surface Area)55.76 Ų[6]
LogP (Octanol-Water Partition Coefficient)3.86164[6]
Hydrogen Bond Acceptors3[6]
Hydrogen Bond Donors1[6]
Rotatable Bonds4[6]

Table 2: Experimental Physicochemical Properties of Tri-o-cresyl Phosphate (CAS 78-30-8)

PropertyValueSource
Physical FormColorless to pale-yellow liquid[7]
Melting Point11 °C[7]
Boiling Point410 °C[7]
Density1.1955 g/cm³ at 20 °C[7]
Vapor Pressure1.2×10⁻⁴ Pa at 25 °C[8]
Water SolubilitySparingly soluble[7]

Molecular Structure

The molecular structure of this compound consists of a central phosphate group bonded to two ortho-cresyl (2-methylphenyl) groups and one hydroxyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

A specific experimental protocol for the synthesis of this compound (CAS 35787-74-7) was not identified in the reviewed literature. However, a detailed synthesis for the closely related metabolite, di-o-cresyl hydrogen phosphate , has been described.[4][5] This procedure is presented below as a relevant synthetic methodology.

Synthesis of Di-o-cresyl Hydrogen Phosphate

This synthesis is a two-step process involving the formation of a phosphorochloridate intermediate followed by hydrolysis.[4][5]

Step 1: Synthesis of Di-o-cresyl Phosphorochloridate

  • Reactants: Phosphorus oxychloride (POCl₃) and o-cresol (B1677501) are reacted in a 1:2 molar ratio.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is used as a catalyst.

  • Procedure: The reactants are combined in the presence of the catalyst. The reaction leads to the formation of the intermediate, di-o-cresyl phosphorochloridate.

Step 2: Hydrolysis to Di-o-cresyl Hydrogen Phosphate

  • Reactant: The di-o-cresyl phosphorochloridate intermediate from Step 1.

  • Procedure: The chloridate intermediate is hydrolyzed under appropriate conditions to yield di-o-cresyl hydrogen phosphate.[4][5]

  • Purification and Analysis: The final product can be further derivatized to its corresponding methyl ester for analysis by spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry to confirm its structure. The purity of the synthesized metabolites can be determined by high-performance liquid chromatography (HPLC).[4][5]

synthesis_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Hydrolysis cluster_analysis Analysis POCl3 POCl₃ intermediate Di-o-cresyl Phosphorochloridate POCl3->intermediate Reaction oCresol o-Cresol (2 eq.) oCresol->intermediate Reaction catalyst Anhydrous AlCl₃ catalyst->intermediate Reaction hydrolysis Hydrolysis intermediate->hydrolysis final_product Di-o-cresyl Hydrogen Phosphate hydrolysis->final_product analysis Spectroscopic Analysis (IR, NMR, MS) final_product->analysis purity Purity Check (HPLC) final_product->purity

Caption: Synthesis workflow for di-o-cresyl hydrogen phosphate.

References

An In-depth Technical Guide to the Toxicokinetics and Metabolism of Di-o-cresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of Di-o-cresyl phosphate (B84403) (DOCP). Due to the limited availability of direct studies on DOCP, this guide extensively leverages data from the closely related and well-researched compound, Tri-o-cresyl phosphate (TOCP). The metabolic pathways and toxicological mechanisms of these ortho-cresyl phosphates are presumed to be highly analogous.

Introduction

Di-o-cresyl phosphate (DOCP) is an organophosphorus compound that, like other ortho-substituted cresyl phosphates, is of significant toxicological concern. These compounds are known to induce a debilitating neurological condition called organophosphate-induced delayed neuropathy (OPIDN)[1][2][3]. The toxicity of these compounds is not due to the parent molecule itself but rather to its metabolic activation into a potent neurotoxic agent. Understanding the absorption, distribution, metabolism, and excretion (ADME) of DOCP is therefore critical for assessing its risk and developing potential therapeutic interventions.

Toxicokinetics (ADME)

The toxicokinetic profile of DOCP is largely inferred from studies on TOCP. These compounds are readily absorbed, distributed to various tissues including the nervous system, metabolized primarily in the liver, and excreted in urine and feces.

Absorption

Ortho-cresyl phosphates can be absorbed through oral, dermal, and inhalation routes. Oral absorption has been demonstrated in animal studies with TOCP, where it is readily taken up from the gastrointestinal tract[4][5][6]. Dermal absorption is also a significant route of exposure, as shown in studies with cats where a substantial portion of a dermally applied dose of TOCP was absorbed and distributed systemically[1][7].

Distribution

Following absorption, ortho-cresyl phosphates are distributed throughout the body. Studies with radiolabeled TOCP in rats and cats have shown that the highest concentrations are typically found in the liver and kidneys, which are the primary sites of metabolism and excretion[4][5][6][7]. Appreciable concentrations are also found in adipose tissue, plasma, and red blood cells[4][5][6]. Critically, these compounds also distribute to neural tissues, including the brain, spinal cord, and sciatic nerve, which is consistent with their neurotoxic effects[4].

Metabolism

The metabolism of ortho-cresyl phosphates is a critical determinant of their toxicity. The primary site of metabolism is the liver, mediated by cytochrome P450 (CYP450) enzymes[8]. The metabolic pathway involves a series of oxidation and hydrolysis reactions.

A key metabolic step for TOCP, and presumably for DOCP, is the oxidative cyclization to form a highly neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate (SCOTP), also known as cresyl saligenin phosphate (CBDP)[8][9][10]. This metabolite is a potent inhibitor of neuropathy target esterase (NTE), an enzyme in the nervous system, and the inhibition of NTE is believed to initiate the cascade of events leading to OPIDN[1][3].

In addition to the formation of the toxic cyclic metabolite, ortho-cresyl phosphates undergo hydrolysis to produce various metabolites. For TOCP, the major metabolites include di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate, and o-cresol[1][4][6][7]. The o-cresol (B1677501) can be further metabolized to o-hydroxybenzoic acid (salicylic acid)[4][6]. It is highly probable that DOCP is metabolized via similar pathways, yielding o-cresyl dihydrogen phosphate and o-cresol.

Excretion

The metabolites of ortho-cresyl phosphates, along with the parent compound, are excreted primarily through urine and feces. In studies with TOCP in rats, the majority of the administered dose was excreted in the urine (around 63%) and feces (around 36%) within a few days[4][5][6]. The major urinary metabolites of TOCP are di-o-cresyl hydrogen phosphate, o-cresol, and o-hydroxybenzoic acid[4][7].

Quantitative Data

The following tables summarize quantitative data on the excretion and metabolism of TOCP, which can serve as an estimate for the behavior of DOCP.

Table 1: Excretion of Tri-o-cresyl Phosphate (TOCP) in Male Fischer 344 Rats

Route of ExcretionPercentage of Administered Dose (after 4 days)Reference
Urine63.1%[4]
Feces36.1%[4]

Table 2: Major Metabolites of Tri-o-cresyl Phosphate (TOCP) identified in Urine and Feces

MetaboliteFound inReference
Di-o-cresyl hydrogen phosphateUrine, Feces[1][4][6][7]
o-Cresyl dihydrogen phosphateUrine, Feces[1][6]
o-CresolUrine, Feces[4][6][7]
o-Hydroxybenzoic acidUrine[4][6]
Saligenin cyclic-o-tolyl phosphateUrine, Feces (trace amounts)[1]

Experimental Protocols

This section details the methodologies for key experiments related to the analysis of ortho-cresyl phosphates and their metabolites.

Synthesis of Di-o-cresyl Hydrogen Phosphate

Di-o-cresyl hydrogen phosphate, a major metabolite, can be synthesized for use as an analytical standard.

Protocol:

  • Step 1: Synthesis of Di-o-cresyl Phosphorochloridate:

    • React phosphorus oxychloride (POCl₃) with o-cresol in a 1:2 molar ratio.

    • Anhydrous aluminum chloride (AlCl₃) is used as a catalyst.

    • The reaction yields di-o-cresyl phosphorochloridate as an intermediate[5][9][11].

  • Step 2: Hydrolysis:

    • Hydrolyze the di-o-cresyl phosphorochloridate intermediate under appropriate conditions to yield di-o-cresyl hydrogen phosphate[5][9][11].

  • Purification:

    • The product can be purified using techniques such as preparative thin-layer chromatography (TLC)[9][11].

    • The purity of the synthesized metabolite can be confirmed by high-performance liquid chromatography (HPLC)[9][11].

Analysis of Metabolites in Biological Samples

Protocol for Sample Preparation and Analysis:

  • Sample Collection: Collect urine, feces, plasma, and tissue samples from experimental animals at various time points after administration of the ortho-cresyl phosphate[4][6][7].

  • Extraction:

    • For urine and plasma, direct injection or a simple dilution may be possible for HPLC analysis.

    • For feces and tissues, homogenization followed by solvent extraction (e.g., with diethyl ether) is necessary to isolate the parent compound and its metabolites[12].

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a radiochemical detector (for studies with radiolabeled compounds) is a common method for separating and quantifying the parent compound and its polar metabolites[1][4][7][9][11].

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for identifying and quantifying ortho-cresyl phosphates and their less polar metabolites. Derivatization may be required for more polar metabolites to increase their volatility[12][13].

    • Liquid Scintillation Counting: For studies using radiolabeled compounds, liquid scintillation counting is used to quantify the total radioactivity in various samples, providing information on absorption, distribution, and excretion[1][4][7].

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway_of_DOCP cluster_toxicity Toxicity Pathway DOCP This compound Hydrolysis1 Hydrolysis DOCP->Hydrolysis1 Oxidation1 CYP450 Oxidation DOCP->Oxidation1 Metabolite1 o-Cresyl dihydrogen phosphate Hydrolysis1->Metabolite1 Metabolite2 o-Cresol Hydrolysis1->Metabolite2 Oxidation2 Oxidation Metabolite2->Oxidation2 Intermediate Hydroxymethyl DOCP (Hypothetical) Oxidation1->Intermediate Cyclization Cyclization Intermediate->Cyclization SCOTP_analog Saligenin cyclic-o-tolyl phosphate analog (Neurotoxic) Cyclization->SCOTP_analog Inhibition Inhibition SCOTP_analog->Inhibition Metabolite3 o-Hydroxybenzoic acid Oxidation2->Metabolite3 NTE Neuropathy Target Esterase (NTE) OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Inhibition->OPIDN

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow Start Biological Sample (Urine, Feces, Plasma, Tissue) Extraction Homogenization & Solvent Extraction Start->Extraction Purification Sample Cleanup (e.g., SPE) Extraction->Purification Analysis Instrumental Analysis Purification->Analysis HPLC HPLC-UV/Radio-detector Analysis->HPLC GCMS GC-MS Analysis->GCMS Data Data Acquisition & Quantification HPLC->Data GCMS->Data

Caption: General experimental workflow for metabolite analysis.

Logical Relationship in OPIDN Induction

OPIDN_Induction Exposure Exposure to This compound Metabolism Metabolic Activation (Liver - CYP450) Exposure->Metabolism Toxic_Metabolite Formation of Neurotoxic Cyclic Metabolite Metabolism->Toxic_Metabolite NTE_Inhibition Inhibition of Neuropathy Target Esterase (NTE) Toxic_Metabolite->NTE_Inhibition Axonopathy Axonal Degeneration NTE_Inhibition->Axonopathy OPIDN Clinical Manifestation of OPIDN Axonopathy->OPIDN

Caption: Logical cascade of events leading to OPIDN.

Conclusion

The toxicokinetics and metabolism of this compound are characterized by its efficient absorption, distribution to various tissues including the nervous system, and metabolic activation to a potent neurotoxicant. While direct data on DOCP is limited, the extensive research on the closely related Tri-o-cresyl phosphate provides a robust framework for understanding its ADME profile and mechanism of toxicity. The key event in its toxicity is the CYP450-mediated formation of a cyclic phosphate ester that inhibits neuropathy target esterase, leading to delayed and often irreversible neurotoxicity. Further research specifically focused on the quantitative toxicokinetics of DOCP would be beneficial for a more precise risk assessment.

References

Environmental Fate and Transport of Di-o-cresyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-o-cresyl phosphate (B84403) (DOCP) is an organophosphate ester, a diester metabolite of the neurotoxic compound tri-o-cresyl phosphate (TOCP). Organophosphate esters are a class of compounds widely used as flame retardants, plasticizers, and additives in industrial and consumer products.[1] The environmental presence of these compounds is of increasing concern due to their potential for persistence, bioaccumulation, and toxicity. The ortho-isomers of cresyl phosphates, in particular, are known for their neurotoxic effects, specifically organophosphate-induced delayed neuropathy (OPIDN).[2] Understanding the environmental fate and transport of DOCP is crucial for assessing its ecological risks and potential for human exposure.

This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of Di-o-cresyl phosphate, leveraging data from its parent compound, TOCP, and other tricresyl phosphate (TCP) isomers where direct data for DOCP is limited.

Physical and Chemical Properties

The environmental partitioning and mobility of a chemical are largely governed by its physical and chemical properties. While experimental data specifically for this compound is scarce, the properties of the closely related tri-o-cresyl phosphate and other tricresyl phosphate mixtures provide valuable insights. Organophosphate triesters are generally characterized by low water solubility and a preference for partitioning into organic phases, such as soil organic matter and lipids in organisms.[3] Di-aryl phosphates, like DOCP, are expected to have higher water solubility compared to their tri-aryl counterparts.[2]

PropertyThis compound (C₁₄H₁₅O₄P)Tri-o-cresyl phosphate (C₂₁H₂₁O₄P)Cresyl diphenyl phosphate (CDPP)Source
Molecular Weight ( g/mol ) 278.24368.37340.3ChemScene, PubChem
LogP (Octanol-Water Partition Coefficient) 3.86 (calculated)~5.114.51ChemScene, PubChem
Water Solubility (mg/L at 25°C) Data not available"sparingly soluble"2.4[4],[5]
Vapor Pressure (Pa at 25°C) Data not available~1.6 x 10⁻⁵3.3 x 10⁻⁵[6]
Henry's Law Constant (Pa m³/mol) Data not availableData not available0.0047 (calculated)[6]

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes, including degradation, partitioning, and bioaccumulation.

Degradation

Degradation processes are critical in reducing the concentration and persistence of DOCP in the environment. These can be broadly categorized into abiotic and biotic pathways.

Hydrolysis: The primary abiotic degradation pathway for organophosphate esters in aquatic environments is hydrolysis. The rate of hydrolysis is pH-dependent, generally increasing under alkaline conditions.[7] For tricresyl phosphates, the neutral hydrolysis half-life at pH 7 and 25°C is estimated to be around one month.[7] The hydrolysis of tri-aryl phosphates leads to the formation of di-aryl and mono-aryl phosphate esters.[2] Therefore, TOCP can hydrolyze to form DOCP. The diaryl phosphate degradation products, like DOCP, appear to be more resistant to further abiotic hydrolysis.[2]

CompoundConditionHalf-lifeSource
Tricresyl phosphate (TCP)pH 7, 25°C~1 month[7]
Tri-m-cresyl phosphatepH 7, 25°C1.8 years (estimated)[8]
Tri-p-cresyl phosphatepH 7, 27°C319 days (estimated)[9]

Photodegradation: Direct photodegradation of tricresyl phosphates in water is not expected to be a significant process as they do not absorb UV light at wavelengths greater than 290 nm.[9] However, in the atmosphere, vapor-phase TCP can be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 26 hours.[7]

Biodegradation is a major pathway for the removal of tricresyl phosphates from the environment. Studies have shown that TCP is readily biodegradable in sewage sludge, with a half-life of approximately 7.5 hours, and can be up to 99% degraded within 24 hours.[7] In river water, TCP is almost completely degraded within 5 days, with the ortho isomer degrading slightly faster than the meta and para isomers.[7]

The biodegradation of tri-aryl phosphates typically proceeds through hydrolysis, mediated by microbial enzymes, to form diaryl phosphates and the corresponding phenol.[10] A novel microbial consortium has been shown to quickly degrade tri-o-cresyl phosphate, along with its meta and para isomers, within 12 to 36 hours.[11] The primary metabolites of TOCP in mammals include this compound, o-cresol, and o-hydroxybenzoic acid.[12]

CompoundEnvironmentHalf-lifeSource
Tricresyl phosphate (TCP)Sewage sludge7.5 hours[7]
Tri-p-cresyl phosphateActivated sludge7.5 hours[13]
Tri-m-cresyl phosphateRiver sediment (25°C)10.1 daysPubChem
Tri-o-cresyl phosphateRiver waterDegraded faster than m- and p- isomers[7]

A proposed biotic degradation pathway for Tri-o-cresyl phosphate (TOCP) leading to this compound (DOCP) and further breakdown products is illustrated below.

Biotic degradation pathway of TOCP.
Transport and Partitioning

The movement of DOCP between different environmental compartments (air, water, soil, and sediment) is dictated by its physical and chemical properties.

Soil and Sediment: Due to their lipophilicity (high LogP), tricresyl phosphates are expected to adsorb strongly to soil and sediment, making them relatively immobile in these compartments.[7] The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this behavior. For TCP, the Koc is estimated to be high, indicating a strong affinity for the organic fraction of soil and sediment.[14] The adsorption coefficient of TCP on marine sediment has been measured to be 420.[15] This strong adsorption means that leaching into groundwater is not expected to be a significant transport pathway.[7]

ParameterValueSource
Soil Adsorption Coefficient (Koc) for TCP 4,720 L/kg (calculated)[14]
Adsorption Coefficient on Marine Sediment for TCP 420[15]

Water: While having low water solubility, DOCP and other cresyl phosphates can be released into aquatic environments.[2] In the water column, they are likely to partition to suspended solids and eventually settle into the sediment.[7]

Air: The relatively low vapor pressure of tricresyl phosphates suggests that volatilization from water and soil surfaces is not a major transport process.[4] However, they can be released to the atmosphere and undergo long-range transport adsorbed to particulate matter.[2]

The following diagram illustrates the key environmental transport and partitioning processes for this compound.

Environmental Transport and Partitioning of DOCP cluster_air Air cluster_water Water cluster_soil Soil cluster_sediment Sediment Air Atmospheric Transport (adsorbed to particles) Water Dissolved in Water Air->Water Wet/Dry Deposition Soil Adsorbed to Soil Particles Air->Soil Wet/Dry Deposition SuspendedSolids Adsorbed to Suspended Solids Water->SuspendedSolids Adsorption Water->Soil Deposition SuspendedSolids->Water Desorption Sediment Burial in Sediment SuspendedSolids->Sediment Sedimentation Soil->Water Runoff/Leaching Release Release from Industrial/Consumer Use Release->Air Release->Water Release->Soil OECD 301B Experimental Workflow Start Start Prep Prepare Mineral Medium with Test Substance Start->Prep Inoculate Inoculate with Microorganisms Prep->Inoculate Incubate Incubate at Constant Temperature with CO₂-free Air Inoculate->Incubate Trap Trap Evolved CO₂ Incubate->Trap 28 days Analyze Analyze Trapped CO₂ Trap->Analyze Calculate Calculate % Biodegradation Analyze->Calculate Evaluate ≥60% in 10-day window? Calculate->Evaluate Ready Readily Biodegradable Evaluate->Ready Yes NotReady Not Readily Biodegradable Evaluate->NotReady No AChE_Inhibition cluster_synapse Synaptic Cleft OP Organophosphate (e.g., active metabolite of TOCP) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition (Phosphorylation) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine (ACh) ACh->AChE CholinergicReceptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->CholinergicReceptor Binding Overstimulation Receptor Overstimulation CholinergicReceptor->Overstimulation CholinergicCrisis Cholinergic Crisis (e.g., salivation, muscle tremors) Overstimulation->CholinergicCrisis OPIDN_Pathway TOCP Tri-o-cresyl phosphate (TOCP) Metabolism Metabolism in Liver (Cytochrome P450) TOCP->Metabolism ActiveMetabolite Active Metabolite (Saligenin cyclic o-tolyl phosphate) Metabolism->ActiveMetabolite NTE Neuropathy Target Esterase (NTE) ActiveMetabolite->NTE Phosphorylation Inhibition Inhibition and 'Aging' of NTE NTE->Inhibition Downstream Disruption of Axonal Homeostasis Inhibition->Downstream Axonopathy Axonal Degeneration Downstream->Axonopathy OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Axonopathy->OPIDN

References

In Vitro Cytotoxicity of Ortho-Cresyl Phosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-cresyl phosphates, particularly tri-o-cresyl phosphate (B84403) (TOCP), are organophosphorus compounds with well-documented neurotoxic effects. While the user's query specified di-o-cresyl phosphate (DOCP), the vast majority of in vitro cytotoxicity research has focused on TOCP as the primary toxic isomer. This technical guide provides a comprehensive overview of the in vitro cytotoxic mechanisms of TOCP, with the understanding that its effects are representative of the broader class of ortho-cresyl phosphates. This document summarizes key quantitative data, details experimental protocols for assessing cytotoxicity, and visualizes the implicated cellular signaling pathways. The primary mechanisms of TOCP-induced cell death in vitro involve the induction of oxidative stress and the activation of the mitochondrial-dependent apoptotic pathway.

Introduction

Tri-o-cresyl phosphate (TOCP) is an organophosphorus compound widely used as a plasticizer, flame retardant, and anti-wear additive in lubricants. Its neurotoxicity is a significant concern, and in vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying its cytotoxic effects. This guide focuses on the findings from in vitro studies on various cell lines, providing researchers with a consolidated resource on the cytotoxicity of TOCP. The data and protocols presented herein are essential for understanding the compound's mechanism of action and for the development of potential therapeutic interventions.

Quantitative Cytotoxicity Data

The cytotoxic effects of TOCP and its primary active metabolite, cresyl saligenin phosphate (CBDP), have been quantified in several in vitro studies. The following tables summarize the key findings, including IC50 and EC50 values, as well as concentration-dependent effects on cell viability and markers of oxidative stress and apoptosis.

Table 1: Cytotoxicity of TOCP and its Metabolite (CBDP) in Primary Cortical Neurons

CompoundEndpointValueCell LineReference
TOCP IsomersIC50≥80 μMPrimary Cortical Neurons[1]
CBDPIC5015 μMPrimary Cortical Neurons[1]
TOCPEC50 (Cell Death)90 μMPrimary Cortical Neurons

Table 2: Effects of TOCP on Cell Viability, Oxidative Stress, and Apoptosis

Cell LineTOCP ConcentrationEffectMeasurementReference
HepG2400 μM39.3% decline in cell survivalMTT Assay
HepG2400 μM49.85% decline in cell survivalNRU Assay
HepG2400 μM27.1-fold greater DNA damageComet Assay
HepG2400 μM27% reduction in mitochondrial membrane potentialRh123 Fluorescence
HepG2400 μM62.53% of cells in subG1 apoptotic phaseCell Cycle Analysis
Splenic LymphocytesNot Specified21.25% increase in T cell proportionsFlow Cytometry[2][3]
Splenic LymphocytesNot Specified13.18% inhibition of B cell proportionsFlow Cytometry[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to assess TOCP cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of TOCP and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with TOCP. Include untreated controls.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.

Cytochrome c Release Assay

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Protocol:

  • Cell Treatment: Induce apoptosis in cells with the desired method and include a negative control.

  • Cell Fractionation:

    • Homogenize the cells to disrupt the plasma membrane while keeping the mitochondria intact.

    • Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. The supernatant is the cytosolic fraction.

  • Western Blotting:

    • Separate the proteins in the cytosolic and mitochondrial fractions by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific for cytochrome c.

    • The presence of cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Signaling Pathways in TOCP-Induced Cytotoxicity

In vitro studies have elucidated that TOCP-induced cytotoxicity is primarily mediated by two interconnected pathways: oxidative stress and the mitochondrial-dependent intrinsic apoptosis pathway.

Oxidative Stress Pathway

TOCP exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic pathways.

G TOCP TOCP Exposure ROS Increased ROS Production TOCP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage ApoptosisTrigger Apoptosis Induction Damage->ApoptosisTrigger

Oxidative Stress Induction by TOCP.
Mitochondrial-Dependent Apoptotic Pathway

TOCP and its metabolites can directly or indirectly (via oxidative stress) target the mitochondria, leading to the initiation of the intrinsic apoptotic cascade. This pathway involves the regulation by Bcl-2 family proteins, the release of cytochrome c, and the activation of a caspase cascade.

G TOCP TOCP Bax Bax Activation TOCP->Bax Bcl2 Bcl-2 Inhibition TOCP->Bcl2 Mitochondria Mitochondria MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

TOCP-Induced Mitochondrial Apoptotic Pathway.
Experimental Workflow for Cytotoxicity Assessment

A logical workflow is essential for systematically evaluating the cytotoxic potential of a compound like TOCP.

G start Start: Cell Culture treatment Treatment with TOCP (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis oxidative_stress Oxidative Stress Assay (e.g., ROS detection) treatment->oxidative_stress data_analysis Data Analysis and IC50/EC50 Calculation viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis end End: Cytotoxicity Profile data_analysis->end

General Workflow for In Vitro Cytotoxicity Testing.

Conclusion

The in vitro studies on tri-o-cresyl phosphate provide compelling evidence of its cytotoxic potential, primarily through the induction of oxidative stress and the activation of the mitochondrial-dependent apoptotic pathway. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers investigating the toxicological effects of ortho-cresyl phosphates. Further research is warranted to explore the detailed involvement of specific Bcl-2 family proteins and to develop targeted therapeutic strategies to mitigate TOCP-induced cellular damage. The provided diagrams of the signaling pathways and experimental workflows serve as a visual aid to facilitate a deeper understanding of the complex mechanisms at play.

References

The Neurotoxicological Impact of Di-o-cresyl Phosphate on Neuropathy Target Esterase (NTE) Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurological condition characterized by a delayed onset of ataxia and paralysis following exposure to certain organophosphorus compounds. A key initiating event in the pathogenesis of OPIDN is the inhibition and subsequent "aging" of neuropathy target esterase (NTE), a crucial enzyme for neuronal health. Di-o-cresyl phosphate (B84403) (DOCP), a specific isomer of tricresyl phosphate, is a potent inducer of OPIDN. This technical guide provides a comprehensive overview of the effects of DOCP on NTE activity, detailing the underlying molecular mechanisms, experimental protocols for assessment, and quantitative data from key studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to understand and mitigate the neurotoxic effects of organophosphates.

Introduction to Neuropathy Target Esterase (NTE)

Neuropathy target esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is a serine hydrolase located in the endoplasmic reticulum of neurons. While its precise physiological functions are still under investigation, it is understood to play a critical role in maintaining axonal integrity. The inhibition of NTE by certain organophosphorus compounds is a well-established molecular initiating event for OPIDN. For OPIDN to occur, a critical threshold of NTE inhibition, generally considered to be above 70%, must be reached and sustained. Following inhibition, a process known as "aging," which involves the dealkylation of the phosphorylated enzyme, is thought to be a crucial step in triggering the downstream neurodegenerative cascade.

Di-o-cresyl Phosphate (DOCP) and its Metabolites

This compound (DOCP) is an isomer of tricresyl phosphate that has been historically linked to outbreaks of OPIDN. DOCP itself is not the direct inhibitor of NTE. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form a cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, commonly known as cresyl saligenin phosphate (CBDP) or tolyl saligenin phosphate (TSP). CBDP is the active metabolite that potently inhibits NTE.

Quantitative Analysis of NTE Inhibition by DOCP and its Metabolites

The following tables summarize the quantitative data on the inhibition of NTE by tri-o-cresyl phosphate (TOCP), the parent compound of DOCP, and its active metabolites.

Table 1: In Vivo Inhibition of Neuropathy Target Esterase (NTE) by Tri-o-cresyl Phosphate (TOCP)

SpeciesStrainDose (mg/kg)Route of AdministrationTissue% NTE InhibitionTime PointReference
Hen-164OralBrain70%-[1]
RatLong-Evans≥145OralSpinal Cord≥72%44 hours[2]
RatLong-Evans≥145OralBrain≥66%44 hours[2]
Hen-20 (with n-hexane pretreatment)Oral-60-70%-[3]
Hen-20 (without n-hexane pretreatment)Oral-40-50%-[3]

Table 2: In Vivo ED50 Values for NTE Inhibition by Tri-o-cresyl Phosphate (TOCP) in Rats

StrainED50 (mg/kg) for NTE InhibitionReference
Sprague-Dawley (SD)458[4][5]
Fischer 344 (F344)209[4][5]
Long-Evans (LE)288[4][5]

Table 3: In Vitro Effects of TOCP Metabolites on NTE and Cell Viability

CompoundCell Line/SystemConcentrationEffectTime PointReference
Phenyl saligenin phosphate (PSP)N2a neuroblastoma cells3 µMAlmost complete NTE inhibition4 and 8 hours[6]
Cresyl saligenin phosphate (CBDP)Primary cortical neurons15 µMIC50 for cytotoxicity-[7][8]
Tri-o-cresyl phosphate (ToCP)Primary cortical neurons≥80 µMIC50 for cytotoxicity-[7][8]

Experimental Protocols

Neuropathy Target Esterase (NTE) Activity Assay

The standard method for determining NTE activity is a differential assay that measures the hydrolysis of a substrate, typically phenyl valerate (B167501), in the presence and absence of specific inhibitors.

Principle: Total esterase activity is measured. Non-NTE esterase activity is inhibited by a non-neuropathic organophosphate, such as paraoxon (B1678428). The remaining activity is then measured in the presence of a neuropathic organophosphate that inhibits NTE, such as mipafox (B20552). The difference in activity between the paraoxon-treated sample and the paraoxon + mipafox-treated sample represents the NTE activity.

Materials:

  • Tissue homogenate (e.g., brain, spinal cord)

  • Tris-HCl buffer (pH 8.0)

  • Paraoxon solution

  • Mipafox solution

  • Phenyl valerate (substrate)

  • 4-aminoantipyrine (B1666024)

  • Potassium ferricyanide

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Homogenize the neural tissue (e.g., brain, spinal cord) in cold Tris-HCl buffer. Centrifuge the homogenate to obtain a supernatant containing the microsomal fraction where NTE is located.

  • Differential Inhibition:

    • Blank: Aliquot of tissue homogenate with buffer.

    • Sample A (Total paraoxon-resistant esterase): Aliquot of tissue homogenate incubated with paraoxon (e.g., 40 µM) for a specific time (e.g., 20 minutes) at 37°C.

    • Sample B (Non-NTE paraoxon-resistant esterase): Aliquot of tissue homogenate incubated with both paraoxon (e.g., 40 µM) and mipafox (e.g., 50 µM) for the same duration and temperature.

  • Substrate Hydrolysis: Add phenyl valerate to all samples and incubate for a defined period (e.g., 20 minutes) at 37°C. The hydrolysis of phenyl valerate by NTE releases phenol.

  • Colorimetric Detection: Stop the reaction and add 4-aminoantipyrine and potassium ferricyanide. This reaction forms a colored product with the phenol, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a spectrophotometer.

  • Calculation of NTE Activity:

    • NTE Activity = (Absorbance of Sample A - Absorbance of Blank) - (Absorbance of Sample B - Absorbance of Blank)

Diagram 1: Experimental Workflow for NTE Activity Assay

G cluster_prep Tissue Preparation cluster_inhibition Differential Inhibition cluster_hydrolysis Substrate Hydrolysis cluster_detection Colorimetric Detection cluster_calc Calculation Tissue Neural Tissue (Brain/Spinal Cord) Homogenization Homogenize in Tris-HCl Buffer Tissue->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Supernatant Collect Supernatant (Microsomal Fraction) Centrifugation->Supernatant A Incubate with Paraoxon Supernatant->A B Incubate with Paraoxon + Mipafox Supernatant->B Add_PV_A Add Phenyl Valerate A->Add_PV_A Add_PV_B Add Phenyl Valerate B->Add_PV_B Color_A Add 4-aminoantipyrine & K3Fe(CN)6 Add_PV_A->Color_A Color_B Add 4-aminoantipyrine & K3Fe(CN)6 Add_PV_B->Color_B Measure_A Measure Absorbance Color_A->Measure_A Measure_B Measure Absorbance Color_B->Measure_B Calculate NTE Activity = (Sample A) - (Sample B) Measure_A->Calculate Measure_B->Calculate

Caption: Workflow of the differential NTE activity assay.

Molecular Mechanisms and Signaling Pathways

The inhibition and aging of NTE by DOCP's active metabolite, CBDP, initiates a complex cascade of events leading to axonal degeneration. A central player in this pathway is the dysregulation of intracellular calcium homeostasis and the subsequent activation of calcium-dependent signaling pathways.

Diagram 2: Signaling Pathway of DOCP-Induced Delayed Neuropathy

G DOCP This compound (DOCP) Exposure Metabolism Metabolic Activation (Cytochrome P450) DOCP->Metabolism CBDP Cresyl Saligenin Phosphate (CBDP) Metabolism->CBDP NTE Neuropathy Target Esterase (NTE) CBDP->NTE Binds to active site Inhibition Inhibition & Aging of NTE NTE->Inhibition Calcium ↑ Intracellular Ca2+ Inhibition->Calcium Downstream effect CaMKII Activation of Ca2+/Calmodulin- Dependent Protein Kinase II (CaMKII) Calcium->CaMKII Phosphorylation Hyperphosphorylation of Cytoskeletal Proteins CaMKII->Phosphorylation Neurofilament Neurofilaments Phosphorylation->Neurofilament Microtubules Microtubules Phosphorylation->Microtubules Transport Disruption of Axonal Transport Neurofilament->Transport Microtubules->Transport Degeneration Axonal Degeneration (OPIDN) Transport->Degeneration

Caption: Proposed signaling cascade in OPIDN.

The inhibition of NTE is believed to disrupt lipid metabolism and signaling, leading to an increase in intracellular calcium levels. This sustained elevation in calcium activates Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII, in turn, hyperphosphorylates various cytoskeletal proteins, including neurofilaments and microtubules. This aberrant phosphorylation disrupts the normal structure and function of the cytoskeleton, impairing axonal transport. The disruption of the transport of essential molecules and organelles to the distal parts of the axon ultimately leads to axonal swelling and degeneration, the pathological hallmark of OPIDN.

Diagram 3: Logical Relationship in OPIDN Pathogenesis

G Exposure Exposure to Neuropathic OP (e.g., DOCP) Threshold >70% NTE Inhibition + Aging Exposure->Threshold Initiation Initiation of Neurotoxicity Threshold->Initiation Latency Latent Period (1-3 weeks) Initiation->Latency Symptoms Clinical Symptoms (Ataxia, Paralysis) Latency->Symptoms Pathology Axonal Degeneration Symptoms->Pathology

Caption: Key stages in the development of OPIDN.

Conclusion and Future Directions

The inhibition of neuropathy target esterase by this compound and its active metabolite, cresyl saligenin phosphate, is a critical initiating event in the pathogenesis of organophosphate-induced delayed neuropathy. Understanding the quantitative aspects of this inhibition, the detailed experimental methods for its assessment, and the intricate downstream signaling pathways is paramount for the development of effective countermeasures and therapeutic interventions.

Future research should focus on:

  • Elucidating the precise physiological functions of NTE to better understand the consequences of its inhibition.

  • Identifying and validating biomarkers for early detection of NTE inhibition and prediction of OPIDN development.

  • Developing novel therapeutic strategies that target key nodes in the neurodegenerative cascade, such as the dysregulation of calcium homeostasis or the hyperphosphorylation of cytoskeletal proteins.

This technical guide provides a foundational understanding of the complex interplay between DOCP and NTE, offering valuable insights for the scientific community dedicated to addressing the challenges of organophosphate neurotoxicity.

References

An In-depth Technical Guide on the Solubility of Di-o-cresyl Phosphate and Related Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of di-o-cresyl phosphate (B84403) and structurally related organophosphate esters in various organic solvents. Due to the limited availability of direct quantitative solubility data for di-o-cresyl phosphate, this document focuses on providing high-quality qualitative and quantitative data for its parent compound, tri-o-cresyl phosphate (TOCP), and its isomers. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound in their specific solvent systems.

This compound is a significant metabolite of tri-o-cresyl phosphate, a compound widely used as a flame retardant and plasticizer.[1] Understanding the solubility of these compounds is critical for toxicological studies, environmental fate assessment, and in the development of pharmaceutical formulations where such esters might be present.

Metabolic Pathway of Tri-o-cresyl Phosphate (TOCP)

The metabolic conversion of TOCP is a critical aspect of its toxicology. One of the key pathways is dearylation, which results in the formation of this compound.[2] This relationship underscores the importance of understanding the physicochemical properties of this metabolite.

Metabolic Pathway of TOCP Metabolic Pathway of Tri-o-cresyl Phosphate (TOCP) TOCP Tri-o-cresyl phosphate (TOCP) Metabolism Dearylation (Metabolic Process) TOCP->Metabolism DOCP Di-o-cresyl phosphate Metabolism->DOCP

Caption: Metabolic conversion of TOCP to this compound.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. However, the solubility characteristics can be inferred from data on the parent compound, tri-o-cresyl phosphate (TCP), which exists in ortho, meta, and para isomers. Commercial TCP is typically a mixture of these isomers.[1] These compounds are generally characterized by their low solubility in water and high solubility in many organic solvents.[1]

Table 1: Solubility of Tri-cresyl Phosphate (TCP) Isomers in Organic Solvents
CompoundSolventSolubility DescriptionSource
Tri-o-cresyl phosphate (TOCP) EthanolSlightly soluble to Very soluble[3][4]
EtherSoluble to Very soluble[3][4]
TolueneVery soluble[3]
Carbon TetrachlorideVery soluble[3]
Acetic AcidSoluble[4]
Tri-m-cresyl phosphate EthanolSlightly soluble[5]
Ethyl EtherSoluble[5]
Carbon TetrachlorideVery soluble[5]
Tri-p-cresyl phosphate EthanolSoluble[6]
Ethyl EtherSoluble[6]
BenzeneSoluble[6]
ChloroformSoluble[6]
Tricresyl phosphate (mixed isomers) TolueneReadily soluble[1]
HexaneReadily soluble[1]
Diethyl EtherReadily soluble[1]
Diphenyl cresyl phosphate Most organic solventsSoluble[7]
GlycerolInsoluble[7]

Note: Descriptions such as "Slightly soluble," "Soluble," and "Very soluble" are qualitative and extracted from various chemical databases. The precise quantitative values can vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise quantitative solubility data for this compound, the Shake-Flask Method is the gold standard and most reliable technique.[8][9] This method is detailed in guidelines such as OECD Test Guideline 105.[10][11][12][13]

Principle

The shake-flask method involves agitating an excess amount of the solid compound (solute) in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.[9]

Apparatus and Reagents
  • Analytical balance

  • Thermostatically controlled shaker or agitator (e.g., water bath shaker)

  • Stoppered flasks or vials (glass)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

Procedure
  • Preparation: Add an excess amount of this compound to a stoppered flask containing the chosen organic solvent. "Excess" means that a visible amount of undissolved solid remains throughout the experiment.[8]

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is common.[9][14]

  • Phase Separation: After equilibration, allow the mixture to stand, permitting the excess solid to sediment.[8] To ensure complete separation of the solid from the liquid phase, centrifuge an aliquot of the supernatant at a high speed.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter compatible with the solvent.

  • Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC or GC).

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining solubility.

Shake-Flask Method Workflow Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent in flask B Agitate at constant temperature (24-72h) A->B C Allow solid to sediment B->C D Centrifuge supernatant C->D E Filter supernatant sample D->E F Dilute sample accurately E->F G Quantify using HPLC or GC F->G

Caption: Key steps of the shake-flask solubility method.

References

A Technical Guide to Commercial Sources and Purity of Di-o-cresyl Phosphate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals who require high-purity Di-o-cresyl phosphate (B84403) for their work. This document provides an overview of commercial suppliers, available purity levels, and detailed analytical methodologies for purity assessment.

Commercial Availability and Purity

Di-o-cresyl phosphate is a commercially available chemical, though its availability may be more limited compared to the more common tricresyl phosphate mixtures. For research purposes, sourcing this compound with a well-defined and high-purity profile is crucial. Below is a summary of a representative commercial source. Researchers are advised to contact suppliers directly to obtain the most current certificates of analysis and lot-specific purity data.

SupplierProduct NameCAS NumberCatalog NumberStated Purity
ChemSceneThis compound35787-74-7CS-0640950≥98%[1]

Note: While the above table lists a specific supplier for this compound, other suppliers of related compounds like Tri-o-cresyl phosphate include TCI America and Elex Biotech LLC.[2][3] Researchers should be diligent in confirming the exact isomeric composition when sourcing cresyl phosphates, as commercial-grade tricresyl phosphate is often a mixture of ortho, meta, and para isomers.[4][5][6] The synthesis of pure isomers typically requires the use of purified ortho-, meta-, or para-cresol.[4]

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. Several analytical techniques are employed to determine the purity of cresyl phosphates and to identify and quantify any impurities.

Gas Chromatography (GC)

Gas chromatography is a common and effective method for assessing the purity of this compound and separating it from other isomers and related compounds.

Experimental Protocol: Gas Chromatography (GC) for Cresyl Phosphate Analysis [7][8]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD) in phosphorus mode is suitable.[7][8]

  • Column: A 6-ft x 1/4-in ID stainless steel column packed with 3% OV-101 on 100/120 mesh Supelcoport or a similar non-polar capillary column can be used.[8]

  • Carrier Gas: Nitrogen (N₂) at a flow rate of 50 mL/min.[8]

  • Temperatures:

    • Injection Port: 250 °C[8]

    • Detector: 250 °C[8]

    • Column Oven: 220 °C (isothermal)[8]

  • Injection Volume: 5 µL.[8]

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as diethyl ether.[8]

  • Calibration: A standard solution of high-purity this compound in the same solvent is used to create a calibration curve.[8]

  • Analysis: The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration and, consequently, the purity. The presence of other peaks may indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher level of confidence in identification by coupling the separation power of GC with the mass-selective detection of MS. This technique is particularly useful for identifying unknown impurities.

Experimental Protocol: GC-MS for Tricresyl Phosphate Isomer Analysis [9][10]

  • Instrumentation: A GC-MS system, such as an Agilent 6890/5975 or equivalent.[9]

  • Column: A capillary column suitable for semi-volatile organic compounds.

  • Carrier Gas: Helium.

  • Injection Mode: Split/splitless or programmed temperature vaporization (PTV).[9]

  • Sample Preparation: Samples are dissolved in an appropriate solvent. For trace analysis, extraction and concentration steps may be necessary.[9]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identifying unknown compounds, while selected ion monitoring (SIM) mode can be used for quantifying known impurities with high sensitivity.

  • Data Analysis: The retention time and the mass spectrum of the main peak are compared with those of a reference standard of this compound. Library matching (e.g., NIST) can aid in the tentative identification of impurity peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of organophosphate esters and can be used to determine the purity of this compound.

Experimental Protocol: HPLC for Purity Analysis [11][12]

  • Instrumentation: An HPLC system with a UV detector.[12]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed.

  • Detection: UV detection at a suitable wavelength (e.g., 205 nm).[12]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The purity is determined by the relative peak area of the main component. This method was used to determine the purity of synthesized metabolites of tri-o-cresyl phosphate, achieving purities in the range of 92% to 99%.[11]

Logical Workflow for Sourcing and Purity Verification

The following diagram illustrates a logical workflow for researchers to select a commercial source of this compound and verify its purity for research applications.

Workflow for Sourcing and Verifying this compound A Define Research Requirements (Purity, Quantity, Isomeric Specificity) B Identify Potential Commercial Suppliers A->B C Request and Review Supplier Documentation (CoA, Spec Sheet, Analytical Data) B->C D Evaluate Supplier Information (Stated Purity, Analytical Method, Impurity Profile) C->D E Select and Procure this compound D->E F Perform In-house Purity Verification E->F G GC / GC-MS Analysis F->G H HPLC Analysis F->H I NMR Spectroscopy F->I J Compare In-house Data with Supplier CoA G->J H->J I->J K Purity Meets Research Requirements? J->K L Proceed with Research Application K->L Yes M Contact Supplier for Resolution or Select Alternative Source K->M No M->B

Caption: Sourcing and Purity Verification Workflow.

References

The Biological Fate of Di-o-cresyl Phosphate: A Technical Guide to Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biological degradation pathways of di-o-cresyl phosphate (B84403) (DOCP), a prominent isomer of tricresyl phosphate (TCP). This document details the metabolic processes in both microbial and mammalian systems, presents quantitative data on degradation kinetics, outlines key experimental protocols, and provides visual representations of the degradation pathways.

Introduction

Di-o-cresyl phosphate (DOCP) is an organophosphate ester used as a flame retardant and plasticizer. Due to its widespread use, concerns about its environmental persistence and potential toxicity have grown. Understanding the biological degradation of DOCP is crucial for assessing its environmental fate, toxicological risk, and for the development of bioremediation strategies. This guide synthesizes current research on the enzymatic and microbial breakdown of this compound.

Mammalian Metabolism of this compound

In mammalian systems, DOCP undergoes a series of metabolic transformations primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3] The metabolism of the broader category of tricresyl phosphates (TCPs), including the ortho-isomer, involves three main pathways: hydroxylation, dearylation, and subsequent oxidation.[4][5]

The initial and critical step in the bioactivation and degradation of DOCP is the hydroxylation of one of the methyl groups on the o-cresyl moiety, catalyzed by microsomal mixed-function oxidases.[4] This leads to the formation of hydroxymethyl derivatives.[4][6] One of the key and more toxic metabolites formed is saligenin cyclic o-tolyl phosphate (SCOTP), which is produced through the cyclization of hydroxymethyl tri-o-cresyl phosphate.[4][6][7]

Simultaneously, dearylation, or the cleavage of the o-cresyl groups, occurs, leading to the formation of di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate, as well as o-cresol.[6][8][9][10] These phosphate metabolites are more water-soluble and can be more readily excreted. Further oxidation of the hydroxymethyl groups can lead to the formation of aldehyde and carboxylic acid derivatives.[4][5]

The primary metabolites identified in urine and feces of animals exposed to tri-o-cresyl phosphate (TOCP) include o-cresol, di-o-cresyl hydrogen phosphate, and o-cresyl dihydrogen phosphate.[6][8] Trace amounts of the neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate, have also been detected.[6]

Mammalian_Metabolism_DOCP DOCP This compound Hydroxylation Hydroxylation (Cytochrome P450) DOCP->Hydroxylation Dearylation Dearylation DOCP->Dearylation Hydroxymethyl_DOCP Hydroxymethyl DOCP Hydroxylation->Hydroxymethyl_DOCP Cyclization Cyclization Hydroxymethyl_DOCP->Cyclization Oxidation Further Oxidation Hydroxymethyl_DOCP->Oxidation SCOTP Saligenin Cyclic o-tolyl Phosphate (SCOTP) Cyclization->SCOTP Excretion Excretion (Urine, Feces) SCOTP->Excretion Di_o_cresyl_phosphate Di-o-cresyl hydrogen phosphate Dearylation->Di_o_cresyl_phosphate o_Cresyl_dihydrogen_phosphate o-Cresyl dihydrogen phosphate Dearylation->o_Cresyl_dihydrogen_phosphate o_Cresol o-Cresol Dearylation->o_Cresol Di_o_cresyl_phosphate->Excretion o_Cresyl_dihydrogen_phosphate->Excretion o_Cresol->Excretion Aldehyde_Carboxylic_Acid Aldehyde and Carboxylic Acid Derivatives Oxidation->Aldehyde_Carboxylic_Acid Aldehyde_Carboxylic_Acid->Excretion Microbial_Degradation_DOCP DOCP This compound Microbial_Consortia Microbial Consortia (e.g., Brevibacillus brevis, Sphingobacterium, Variovorax) DOCP->Microbial_Consortia Hydrolysis Hydrolysis (Phosphotriesterases) Microbial_Consortia->Hydrolysis Hydroxylation Hydroxylation (Cytochrome P450) Microbial_Consortia->Hydroxylation Di_o_cresyl_phosphate Di-o-cresyl hydrogen phosphate Hydrolysis->Di_o_cresyl_phosphate o_Cresol o-Cresol Hydroxylation->o_Cresol o_Cresyl_dihydrogen_phosphate o-Cresyl dihydrogen phosphate Di_o_cresyl_phosphate->o_Cresyl_dihydrogen_phosphate o_Cresyl_dihydrogen_phosphate->o_Cresol Further_Degradation Further Degradation o_Cresol->Further_Degradation Hydroxybenzoic_acid o-Hydroxybenzoic acid Further_Degradation->Hydroxybenzoic_acid Central_Metabolism Central Metabolism (Carbon & Phosphorus Source) Hydroxybenzoic_acid->Central_Metabolism Microbial_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Isolation Isolation of Microorganisms from contaminated sites Enrichment Enrichment Culture with DOCP as sole carbon source Isolation->Enrichment Incubation Incubation under controlled conditions (temp, pH, aeration) Enrichment->Incubation Sampling Periodic Sampling of culture medium Incubation->Sampling Extraction Solvent Extraction of DOCP and metabolites Sampling->Extraction Quantification Quantification by GC-MS or HPLC Extraction->Quantification Identification Metabolite Identification by GC-MS, LC-MS/MS Quantification->Identification

References

An In-depth Technical Guide to Graphene: Potential Industrial Applications and Sources of Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of graphene, a two-dimensional allotrope of carbon, focusing on its burgeoning industrial applications and the associated potential sources of human and environmental exposure. The unique physicochemical properties of graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), make them revolutionary in numerous fields, yet also necessitate a thorough understanding of their potential health and safety implications.[1][2][3]

Industrial Applications of Graphene-Based Materials (GBMs)

Graphene's exceptional strength (200 times stronger than steel), electrical and thermal conductivity, and near-transparency have propelled its application across a wide range of industrial sectors.[2] Key application areas are summarized below.

SectorSpecific ApplicationsKey Graphene Properties Utilized
Electronics & Semiconductors Next-generation microchips, transistors, flexible screens, wearable devices, and advanced sensors.[2][4]High electrical conductivity (surpassing silicon), transparency, and flexibility.[2]
Energy Storage & Batteries Enhanced lithium-ion batteries with higher energy density and faster charging speeds; supercapacitors.[1][2]High surface area and electrical conductivity.[2]
Composites & Materials Lightweight, high-strength composites for automotive (chassis, panels) and aerospace industries; anti-corrosion coatings for steel; reinforcement in welding.[2][5][6]Exceptional tensile strength, durability, chemical inertness, and impermeability.[5][6]
Biomedical & Healthcare Targeted drug delivery, biosensors, tissue engineering, 'smart' implants, and antibacterial agents.[1][2][4]Biocompatibility (when functionalized), high surface area for drug loading, and unique interactions with biological systems.[1]
Environmental Solutions Water desalination and filtration membranes; sensors for detecting pollutants.[2][7]Impermeability and the ability to be functionalized for selective filtration.[2][5]

Sources and Routes of Exposure

The increasing production and use of GBMs elevate the potential for human and environmental exposure. The primary sources stem from the entire lifecycle of the material, from manufacturing to disposal.

Occupational Exposure

Workplace exposure is currently the most significant concern and can occur during the production, handling, and processing of GBMs.[8][9][10] Inhalation is considered the primary route of occupational exposure.[9][11]

  • Production: Manufacturing processes such as chemical vapor deposition (CVD), liquid-phase exfoliation, and the oxidation-reduction of graphite (B72142) can release airborne graphene nanoplatelets, aggregates, or agglomerates.[12][13][14]

  • Handling and Processing: Activities like weighing, transferring, mixing, and sanding of dry graphene powders or composites present a high risk for aerosolization.[15][16][17] Spray coating of graphene-based composites is another significant source of airborne particles.[16]

  • Downstream Use: Incorporation of graphene into products like polymers, inks, and coatings can lead to exposure, especially during activities that generate dust or aerosols (e.g., abrasion, cutting).[18]

Environmental Exposure

The release of GBMs into the environment is a growing concern.[19]

  • Air: Nanomaterials can be released into the air and remain suspended for extended periods.[19]

  • Water: Graphene oxide (GO) is particularly mobile in surface water, potentially allowing for rapid spread through aquatic ecosystems.[20]

  • Soil: GBMs can enter the soil, where their migration and transformation are complex and not fully understood.[19]

General Population Exposure

While currently low, exposure for the general population could increase with the widespread use of graphene in consumer products.[3][11] Potential routes include:

  • Inhalation: Breathing in airborne particles released from products or environmental sources.[11]

  • Ingestion: Consumption of contaminated food or water.[11]

  • Dermal Contact: Skin contact with products containing graphene.[11] Undamaged skin is generally considered an effective barrier.

Quantitative Exposure Data

Currently, there are no official occupational exposure limits (OELs) specifically for graphene.[16] However, research and workplace monitoring provide some initial data points.

Exposure ScenarioMaterialMeasured ConcentrationNotes
Large-Scale Graphene Production Graphene Family Nanomaterials (GFNs)909 to 6,438 particles/cm³ (8-hr TWA for exposed workers).[21]Concentrations for unexposed workers were <100 particles/cm³.[21]
Graphene Nanoplatelet (GNP) Production GNPsMass concentrations were very low, with elemental carbon often below the detection limit.[13][14]Effective control measures were in place.
Inhalation Study (Rats) Graphene Nanoplatelets (GNPs)0.12 to 1.88 mg/m³A No-Observed-Adverse-Effect-Level (NOAEL) of >1.88 mg/m³ was reported.[8]
Inhalation Study (Rats) Graphene Oxide (GO)0.76 to 9.78 mg/m³ (short-term)Minimal toxicity was observed in the lungs and other organs.[12]
Inhalation Study (Rats) Graphene Oxide (GO)0.46 and 3.76 mg/m³ (acute)Induced minimal toxic responses in the lungs.[12]
Proposed OEL (unofficial) Graphene18 µg/m³Based on subchronic inhalation studies in rats.[16]
Reference Value (unofficial) Nanoparticles (density < 6 g/cm³)40,000 particles/cm³ (8-hr TWA).[16][21]Not specific to non-spheroidal materials like graphene.[16]

Experimental Protocols

Assessing the risk of GBMs requires standardized methodologies for characterization, exposure measurement, and toxicological evaluation.

Protocol for Workplace Exposure Assessment

A harmonized, multi-metric tiered approach is recommended for assessing workplace exposure to nanomaterials.[22]

  • Tier 1: Initial Assessment:

    • Gather information on the material (physicochemical properties), workplace, and process.

    • Use control banding tools to estimate the potential for release and exposure.

    • If potential for exposure exists, proceed to Tier 2.

  • Tier 2: Basic Exposure Assessment:

    • Use real-time, direct-reading instruments to measure particle number concentration and size distribution.[14]

    • Common instruments include Condensation Particle Counters (CPCs), Scanning Mobility Particle Sizers (SMPS), and Optical Particle Counters (OPCs).[14][23]

    • Compare workplace measurements to background levels to identify emission sources.

  • Tier 3: Comprehensive Exposure Assessment:

    • Collect filter-based air samples from the worker's breathing zone.

    • Analyze samples using techniques like Transmission Electron Microscopy (TEM) for morphology and chemical composition.[14]

    • Quantify graphene mass concentration using methods such as thermo-optical analysis for elemental carbon.[14]

Protocol for In Vitro Cytotoxicity Assay (Example: MTT Assay)

This protocol is commonly used to assess the effect of GBMs on cell viability.

  • Cell Culture: Culture a relevant cell line (e.g., human lung epithelial cells, A549) in appropriate media until they reach 70-80% confluency.

  • Exposure: Seed cells in a 96-well plate. After 24 hours, replace the medium with fresh medium containing various concentrations of a well-dispersed GBM suspension. Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the GBMs for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measurement: Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the negative control. A dose-dependent decrease in viability indicates cytotoxicity.[12]

Visualizations

Logical Relationships in Graphene Exposure and Risk Assessment

Graphene_Exposure_Risk cluster_Source Sources & Properties cluster_Routes Exposure Routes cluster_Bio Biological Interaction cluster_Outcome Potential Health Outcomes Production Production (CVD, Exfoliation) Inhalation Inhalation Production->Inhalation Processing Processing (Powder Handling) Processing->Inhalation Dermal Dermal Contact Processing->Dermal Products End-of-Life (Abrasion, Disposal) Products->Inhalation Products->Dermal Ingestion Ingestion Products->Ingestion Properties Physicochemical Properties (Size, Charge, Purity) Properties->Production Properties->Processing Properties->Products Deposition Deposition (e.g., Lungs) Inhalation->Deposition CellularUptake Cellular Uptake Dermal->CellularUptake Translocation Translocation (Blood, Organs) Ingestion->Translocation Deposition->Translocation Translocation->CellularUptake Inflammation Inflammation CellularUptake->Inflammation OxidativeStress Oxidative Stress CellularUptake->OxidativeStress Fibrosis Fibrosis Inflammation->Fibrosis Genotoxicity Genotoxicity OxidativeStress->Genotoxicity Inhalation_Toxicity_Workflow cluster_exposure Exposure Phase cluster_analysis Post-Exposure Analysis cluster_endpoint Endpoint Evaluation Aerosol 1. GBM Aerosol Generation & Characterization Exposure 2. Nose-Only Inhalation Exposure (Animal Model) Aerosol->Exposure BAL 3. Bronchoalveolar Lavage (BAL) Fluid Analysis (Inflammatory Markers) Exposure->BAL Histo 4. Histopathology (Lung, Liver, Kidney) Exposure->Histo Blood 5. Hematology & Blood Chemistry Exposure->Blood BioD 6. Biodistribution (Organ Burden Analysis) Exposure->BioD Toxicity Toxicity Profile (NOAEL, LOAEL) BAL->Toxicity Histo->Toxicity Blood->Toxicity BioD->Toxicity Cellular_Response GO Graphene Oxide (GO) Nanoplatelets Membrane Cell Membrane Interaction GO->Membrane Adsorption Uptake Phagocytosis / Endocytosis Membrane->Uptake Lysosome Lysosomal Destabilization Uptake->Lysosome ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Mitochondrial Stress NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Cathepsin B Release ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b Inflammation Inflammatory Response IL1b->Inflammation

References

An In-depth Technical Guide to the Structural Isomers of Tricresyl Phosphate and Their Relative Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricresyl phosphate (B84403) (TCP) is a complex mixture of organophosphate esters derived from the reaction of phosphoric acid and cresol (B1669610). It exists as ten different isomers based on the ortho (o), meta (m), and para (p) positions of the methyl group on the three cresol rings. Commercial TCP is primarily used as a plasticizer, flame retardant, and anti-wear additive in lubricants.[1][2] While the various isomers share a common chemical formula, their toxicological profiles differ significantly, with the ortho-substituted isomers being of primary concern due to their potent neurotoxicity.[2][3] This technical guide provides a comprehensive overview of the structural isomers of TCP, their relative toxicity, mechanisms of action, and the experimental protocols used in their assessment.

Structural Isomers of Tricresyl Phosphate

The ten structural isomers of tricresyl phosphate are determined by the position of the methyl group on each of the three phenyl rings. The toxicity of these isomers is directly related to the presence and number of ortho-substituted cresol moieties.

Table 1: The Ten Structural Isomers of Tricresyl Phosphate

Isomer NameAbbreviationStructureNeurotoxicity Potential
Tri-ortho-cresyl phosphateToCPo,o,o-TCPHigh
Di-ortho-mono-meta-cresyl phosphateo,o,m-TCPo,o,m-TCPHigh
Di-ortho-mono-para-cresyl phosphateo,o,p-TCPo,o,p-TCPHigh
Mono-ortho-di-meta-cresyl phosphateo,m,m-TCPo,m,m-TCPHigh
Mono-ortho-di-para-cresyl phosphateo,p,p-TCPo,p,p-TCPHigh
Mono-ortho-mono-meta-mono-para-cresyl phosphateo,m,p-TCPo,m,p-TCPHigh
Tri-meta-cresyl phosphateTmCPm,m,m-TCPLow/Negligible
Di-meta-mono-para-cresyl phosphatem,m,p-TCPm,m,p-TCPLow/Negligible
Mono-meta-di-para-cresyl phosphatem,p,p-TCPm,p,p-TCPLow/Negligible
Tri-para-cresyl phosphateTpCPp,p,p-TCPLow/Negligible

Relative Toxicity of Tricresyl Phosphate Isomers

The neurotoxicity of TCP is almost exclusively attributed to isomers containing at least one ortho-methyl group.[4] These isomers can cause a severe, delayed, and often irreversible neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[5] The meta and para isomers are considered to be of low toxicity and do not induce OPIDN.[6] In fact, mono- and di-ortho-cresyl phosphates have been shown to be more potent inducers of OPIDN than tri-ortho-cresyl phosphate itself.[7]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for various TCP isomers.

Table 2: In Vivo Acute Toxicity Data (LD50)

Isomer/MixtureSpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
Tri-ortho-cresyl phosphate (ToCP)RatOral1,160 - 8,400[7][8]
Tri-ortho-cresyl phosphate (ToCP)MouseOral900[8]
Tri-ortho-cresyl phosphate (ToCP)RabbitOral100 - 3,700[7][8]
Tri-ortho-cresyl phosphate (ToCP)ChickenOral100 - >500[7]
Tri-ortho-cresyl phosphate (ToCP)CatDermal1,500[9]
Tri-meta-cresyl phosphate (TmCP)ChickenOral>2,000[6]
Tri-para-cresyl phosphate (TpCP)ChickenOral>2,000[6]
Tricresyl phosphate (mixed isomers)RatOral>15,800[9]
Tricresyl phosphate (mixed isomers, <1% ortho)ChickenOral>2,000[4]

Table 3: In Vitro Cytotoxicity Data (IC50)

Isomer/MixtureCell LineEndpointIC50Reference(s)
Tri-ortho-cresyl phosphate (ToCP)Primary cortical neuronsCell viability≥80 µM[3][10]
Tri-meta-cresyl phosphate (TmCP)Primary cortical neuronsCell viability≥80 µM[3][10]
Tri-para-cresyl phosphate (TpCP)Primary cortical neuronsCell viability≥80 µM[3][10]
Tricresyl phosphate (mixed isomers)Primary cortical neuronsCell viability≥80 µM[3][10]
Cresyl saligenin phosphate (CBDP)Primary cortical neuronsCell viability15 µM[3][10]

Table 4: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

Isomer/MixtureSpeciesStudy DurationNOAELLOAELEndpointReference(s)
Tricresyl phosphate (mixed isomers)Rat (female)2 years7 mg/kg/day-Cytoplasmic vacuolation in adrenal glands, ovarian interstitial cell hyperplasia[11]
Tri-ortho-cresyl phosphate (ToCP)Rat63 days10 mg/kg/day-Reproductive toxicity[12]
Tricresyl phosphate (mixed isomers)Rat13 weeks-50 mg/kg/dayAdrenal and ovarian effects[12]

Mechanisms of Toxicity

The primary mechanism of neurotoxicity for ortho-substituted TCP isomers is the inhibition of Neuropathy Target Esterase (NTE), a serine esterase found in the nervous system.[5]

Organophosphate-Induced Delayed Neuropathy (OPIDN) Pathway
  • Exposure and Metabolism: Following absorption, ortho-TCP isomers are metabolized by cytochrome P450 enzymes in the liver. This process can lead to the formation of a highly toxic cyclic metabolite, 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-oxide, also known as cresyl saligenin phosphate (CBDP).[2]

  • NTE Inhibition: Both the parent ortho-TCP isomer and its metabolite CBDP can bind to the active site of NTE in neurons, leading to its phosphorylation and inhibition.

  • "Aging" of the Enzyme: The phosphorylated NTE undergoes a process called "aging," where one of the R-groups attached to the phosphorus atom is cleaved. This aged, inhibited enzyme is resistant to reactivation.

  • Downstream Effects: The inhibition and aging of a critical threshold of NTE (typically >70%) is the initiating event in OPIDN. The precise downstream signaling cascade is still under investigation but is thought to involve disruption of axonal transport, leading to the accumulation of cellular debris and eventual distal axonal degeneration.

Neuregulin_ErbB_Pathway Neuregulin-1 Neuregulin-1 ErbB_Receptor ErbB Receptor Neuregulin-1->ErbB_Receptor Binds PI3K PI3K ErbB_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuronal_Survival Neuronal Survival & Growth mTOR->Neuronal_Survival MAPK_Pathway Cellular_Stress Cellular Stress (e.g., TCP exposure) MAPKKK MAPKKK Cellular_Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates Apoptosis_Inflammation Apoptosis/Inflammation Transcription_Factors->Apoptosis_Inflammation GPER_Pathway TCP_Isomer TCP_Isomer GPER G Protein-Coupled Estrogen Receptor TCP_Isomer->GPER Binds G_Protein G_Protein GPER->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Endocrine Disruption cAMP->Downstream_Effects InVivo_Workflow Acclimatization Animal Acclimatization Dosing Dosing (e.g., Gavage) Acclimatization->Dosing Observations Clinical Observations & Functional Tests Dosing->Observations Neuropathology Neuropathological Examination Observations->Neuropathology Data_Analysis Data Analysis Neuropathology->Data_Analysis InVitro_Workflow Isolation Isolation of Primary Cortical Neurons Plating Cell Plating & Culture Isolation->Plating Exposure Exposure to TCP Isomers Plating->Exposure Assays Cytotoxicity & Neurite Outgrowth Assays Exposure->Assays Data_Analysis Data Analysis Assays->Data_Analysis

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Di-o-cresyl Phosphate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of Di-o-cresyl phosphate (B84403) (DOCP), a specific isomer of tricresyl phosphate (TCP), in various biological matrices. DOCP is of significant toxicological interest due to its neurotoxic effects.[1] Accurate and sensitive detection methods are crucial for exposure assessment, toxicokinetic studies, and in the development of potential therapeutics.

Introduction to Analytical Approaches

The detection of Di-o-cresyl phosphate and its metabolites in biological samples primarily relies on chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. Enzymatic methods, particularly those based on cholinesterase inhibition, also serve as valuable screening tools. The choice of method depends on the biological matrix, the required sensitivity, and the specific research question being addressed.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like DOCP.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for a wide range of analytes, including DOCP and its polar metabolites, directly from complex biological fluids.[4][5][6]

  • Enzymatic Methods: These methods are typically based on the inhibition of enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by organophosphates.[7][8][9] They are often used for screening purposes.

Metabolic Fate of this compound

Understanding the metabolism of DOCP is critical for selecting the appropriate biomarker for exposure. DOCP is metabolized in the liver by the cytochrome P450 system.[1] A key neurotoxic metabolite is saligenin cyclic o-tolyl phosphate (SCOTP).[1] Other metabolites include o-cresyl dihydrogen phosphate and di-o-cresyl hydrogen phosphate.[10][11] Analysis can target the parent compound (DOCP) or its specific metabolites, which can provide information about the time course of exposure.

DOCP This compound (DOCP) Metabolism Hepatic Metabolism (Cytochrome P450) DOCP->Metabolism SCOTP Saligenin cyclic o-tolyl phosphate (SCOTP) (Neurotoxic Metabolite) Metabolism->SCOTP Other_Metabolites Other Metabolites (e.g., o-cresyl dihydrogen phosphate, di-o-cresyl hydrogen phosphate) Metabolism->Other_Metabolites Excretion Excretion (Urine and Feces) SCOTP->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of this compound (DOCP).

Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods for the detection of DOCP and related compounds in biological samples. This allows for a direct comparison of the performance of different techniques.

Analytical MethodAnalyteBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSTri-o-cresyl phosphateAir (Filter)0.1 ng/filter (IDL)-99.4 - 132.4[2]
UFLC-MS/MSDialkyl phosphates (DAPs)Urine0.0201 - 0.0697 ng/mL0.0609 - 0.2112 ng/mL93 - 102[5][12]
Immunomagnetic-UHPLC-MS/MSoCP-BChE AdductHuman Serum1.89 ng/mL2.0 ng/mL-[6]
LC-MS/MSMulti-class biomarkersUrine0.01 - 1.0 ng/mL-83 - 109[4]

IDL: Instrument Detection Limit oCP-BChE: ortho-cresyl phosphoserine adduct to Butyrylcholinesterase

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: GC-MS Analysis of DOCP in Biological Samples (General Protocol)

This protocol outlines a general procedure for the analysis of DOCP in biological samples using Gas Chromatography-Mass Spectrometry.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Blood, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Homogenization->Extraction Concentration Concentration Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of DOCP.

1. Sample Preparation:

  • Blood/Serum/Plasma:

    • To 1 mL of sample, add an internal standard.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like diethyl ether or hexane.

    • Vortex the mixture and centrifuge to separate the layers.

    • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

  • Tissue:

    • Homogenize the tissue sample in a suitable buffer.

    • Proceed with the liquid-liquid extraction as described for blood samples.

2. GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min, hold for 10 min.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of DOCP and internal standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of DOCP in the same solvent used for sample reconstitution.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the amount of DOCP in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: LC-MS/MS Analysis of DOCP Metabolites in Urine

This protocol is designed for the sensitive detection of DOCP metabolites in urine samples using Liquid Chromatography-Tandem Mass Spectrometry.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Urine_Sample->Enzymatic_Hydrolysis SPE Solid Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution Injection Injection into LC Evaporation_Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization MSMS_Detection Tandem MS Detection (MRM) Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of DOCP metabolites.

1. Sample Preparation:

  • Take 1 mL of urine and add an internal standard.

  • For the analysis of conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase/sulfatase.

  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters (Example):

  • Liquid Chromatograph: UFLC system or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each metabolite and the internal standard.

3. Calibration and Quantification:

  • Follow the same calibration and quantification procedure as described for the GC-MS method, using appropriate standards for the DOCP metabolites.

Protocol 3: Enzymatic Screening for Organophosphate Exposure

This protocol describes a general method for screening biological samples for organophosphate exposure based on the inhibition of cholinesterase activity.

Sample Biological Sample (e.g., Serum, Plasma) Incubation Incubate with Cholinesterase (AChE or BChE) Sample->Incubation Substrate_Addition Add Substrate (e.g., Acetylthiocholine) Incubation->Substrate_Addition Colorimetric_Reaction Colorimetric Reaction (e.g., with DTNB) Substrate_Addition->Colorimetric_Reaction Measurement Measure Absorbance Colorimetric_Reaction->Measurement Inhibition_Calculation Calculate % Inhibition Measurement->Inhibition_Calculation

Caption: Workflow for enzymatic screening of organophosphates.

1. Principle:

Organophosphates, including DOCP metabolites, inhibit the activity of cholinesterases. This inhibition can be measured by monitoring the decrease in the rate of substrate hydrolysis. A common method is the Ellman assay, which uses acetylthiocholine (B1193921) as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen.

2. Procedure:

  • Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4) and a known amount of cholinesterase (AChE or BChE).

  • Add the biological sample (e.g., serum) to the reaction mixture and incubate for a specific period to allow for enzyme inhibition.

  • Initiate the enzymatic reaction by adding the substrate (e.g., acetylthiocholine) and the chromogen (DTNB).

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a spectrophotometer.

  • Calculate the percentage of enzyme inhibition by comparing the rate of reaction in the presence of the sample to a control without the sample.

3. Interpretation:

A significant inhibition of cholinesterase activity suggests the presence of organophosphates or other cholinesterase inhibitors in the sample. This method is a screening tool, and positive results should be confirmed by more specific analytical techniques like GC-MS or LC-MS/MS.

References

Application Notes: Analysis of Di-o-cresyl Phosphate (DOCP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-o-cresyl phosphate (B84403) (DOCP), a specific isomer of tricresyl phosphate (TCP), is an organophosphate compound. Concerns about the toxicity of TCP are often focused on the ortho-isomers.[1] Accurate and sensitive analytical methods are crucial for the determination of DOCP in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like DOCP, offering high separation efficiency and definitive identification.[2] These application notes provide a detailed protocol for the analysis of DOCP using GC-MS.

Principle

The method involves the extraction of DOCP from the sample matrix, followed by separation and analysis using a gas chromatograph-mass spectrometer (GC-MS). The sample extract is injected into the GC, where compounds are separated based on their volatility and interaction with the stationary phase of the chromatographic column.[2] The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for positive identification and quantification.[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for different matrices.

a) Liquid Samples (e.g., Water, Oils)

  • Liquid-Liquid Extraction (LLE):

    • To a 500 mL water sample, add 100 g of sodium chloride to facilitate the separation of phases.[3]

    • Add 60 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically releasing pressure.[3]

    • Allow the layers to separate for 30 minutes.[3]

    • Collect the organic (bottom) layer into an Erlenmeyer flask.[3]

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.[3]

    • Combine the organic extracts.[3]

    • For oily samples, an initial extraction with acetonitrile (B52724) can be performed.[4]

  • Clean-up (if necessary):

    • Pass the combined extract through a Florisil column topped with anhydrous sodium sulfate (B86663) to remove polar interferences.[3]

    • Elute the column sequentially with 200 mL of 6%, 15%, and 50% diethyl ether in hexane (B92381).[3]

    • Combine the eluates and concentrate to near dryness using a rotary evaporator at 60°C.[3]

    • Reconstitute the residue in a suitable volume (e.g., 1-5 mL) of hexane or other appropriate solvent for GC-MS analysis.[3]

b) Solid Samples (e.g., Soil, Food, Biological Tissues)

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method: The QuEChERS method is a widely used and efficient technique for the extraction of pesticide residues from a variety of food and agricultural matrices.[5]

    • Homogenize a representative sample (e.g., 10-15 g).

    • To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of water and 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at >1500 rcf for 1 minute.

    • Take an aliquot of the upper acetonitrile layer for dispersive solid-phase extraction (d-SPE) cleanup.

    • Transfer the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge at >1500 rcf for 1 minute.

    • The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of organophosphate compounds.[3][6] Optimization may be required for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 6890/5975 or similar
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1-2 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS, TG-5SilMS) or a (35 % phenyl methyl siloxane for MS) capillary column.[3][6]
Oven Program Initial temperature 150°C for 1 min, ramp to 250°C at 8°C/min, then to 290°C at 3°C/min, and hold for 5 min.[3]
Transfer Line Temp 280 °C
Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 50-500 amu (full scan)
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Selected Ions (SIM) To be determined from the mass spectrum of a DOCP standard. Key fragments for tricresyl phosphates include m/z 368 (M+), 353, 261, 165, 120, 91.

Data Presentation

Quantitative data for DOCP analysis can be summarized for easy comparison. The following table provides an example of typical performance data for the analysis of tricresyl phosphate isomers.

Parameter Value Reference
Method Detection Limit (MDL)10 ppb[7]
Practical Quantitation Level (PQL)0.1 ppb (calculated)[7]
Instrument Detection Limit (IDL)0.4 - 0.55 ng/filter[8]
Recovery in Spiked Samples>75%[9]

Visualizations

Experimental Workflow

GCMS_Workflow A Sample Collection B Sample Preparation (LLE or QuEChERS) A->B C Extraction B->C D Clean-up (SPE) C->D E Concentration & Reconstitution D->E F GC-MS Analysis E->F G Data Acquisition F->G H Data Processing (Integration & Quantification) G->H I Reporting H->I

Caption: GC-MS workflow for DOCP analysis.

Logical Relationships in Data Analysis

Data_Analysis_Logic cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantification & Reporting RawData Raw GC-MS Data (Total Ion Chromatogram) PeakIntegration Peak Integration RawData->PeakIntegration LibrarySearch Mass Spectral Library Search RawData->LibrarySearch Quantification Concentration Calculation PeakIntegration->Quantification LibrarySearch->Quantification Calibration Calibration Curve Calibration->Quantification FinalReport Final Report Quantification->FinalReport

Caption: Key steps in GC-MS data analysis.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the determination of Di-o-cresyl phosphate in various samples. Proper sample preparation is critical to minimize matrix effects and achieve accurate quantification. The use of appropriate internal standards is recommended to improve the precision and accuracy of the results. The provided protocols and parameters should serve as a starting point, and method validation should be performed in the specific matrix of interest to ensure data quality.

References

Application Note: Quantification of Di-o-cresyl Phosphate in Edible Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-o-cresyl phosphate (B84403) (DOCP), a specific isomer of tricresyl phosphate (TCP), is an organophosphate ester used as a plasticizer and flame retardant. Its presence in edible oils can occur through contamination from packaging materials or environmental sources. Due to its neurotoxic potential, sensitive and reliable methods for the quantification of DOCP in food matrices are crucial for ensuring consumer safety. This application note provides a detailed protocol for the determination of DOCP in various edible oils using a liquid-liquid extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle

This method involves the extraction of DOCP from the edible oil matrix into acetonitrile (B52724), a solvent in which lipids are poorly soluble. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The final extract is analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for selective and sensitive quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of organophosphate esters, including isomers of tricresyl phosphate, in edible oil matrices using GC-MS based methods.

AnalyteMatrixMethodLOD (ng/g)LOQ (ng/g)Recovery (%)RSD (%)Reference
Organophosphorus Pesticides (general)Edible OilsDispersive microextraction-GC-MS1.1 - 6.74.8 - 18.363.8 - 102.74.9 - 14.3[1]
Organophosphorus Pesticides (general)Soybean, Peanut, Sesame OilLow-temperature extraction-GC-FPD2 - 5Not Reported>50<15[2]
Multi-residue Pesticides (including organophosphates)Olive OilLLE with EMR-Lipid cleanup-GC/MS/MSNot Reported1>70 (for most)<20[3]
Tricresyl Phosphate IsomersAir (filter extraction)GC/MS0.4 ng/filter (MDL)Not ReportedNot ReportedNot Reported[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; MDL: Method Detection Limit.

Experimental Workflow Diagram

experimental_workflow start Start: Edible Oil Sample sample_prep 1. Sample Preparation - Weigh 5g of oil - Add internal standard start->sample_prep extraction 2. Liquid-Liquid Extraction - Add 20 mL acetonitrile - Vortex and centrifuge sample_prep->extraction collection 3. Collect Supernatant - Collect the upper acetonitrile layer extraction->collection cleanup 4. Solid-Phase Extraction (SPE) Cleanup - Condition C18 cartridge - Load extract - Elute with ethyl acetate (B1210297) collection->cleanup evaporation 5. Evaporation & Reconstitution - Evaporate to dryness under nitrogen - Reconstitute in 1 mL hexane (B92381) cleanup->evaporation analysis 6. GC-MS Analysis - Inject 1 µL into GC-MS system evaporation->analysis quantification 7. Data Analysis & Quantification - Integrate peak areas - Quantify using calibration curve analysis->quantification end End: Report DOCP Concentration quantification->end

Caption: Experimental workflow for the quantification of Di-o-cresyl phosphate in edible oils.

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile, n-hexane, ethyl acetate, methanol (B129727) (all HPLC or pesticide residue grade).

  • Standards: this compound (DOCP) certified reference material (e.g., from AccuStandard).[5] Triphenyl phosphate (TPP) as an internal standard (IS).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Reagents: Anhydrous sodium sulfate (B86663).

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS), analytical balance, volumetric flasks, pipettes, and vials.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DOCP standard into a 10 mL volumetric flask and dissolve in ethyl acetate.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of TPP in ethyl acetate.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock standard with hexane to create calibration standards at concentrations ranging from 0.01 to 1.0 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 0.1 µg/mL.

Sample Preparation and Extraction
  • Weigh 5.0 ± 0.1 g of the edible oil sample into a 50 mL centrifuge tube.

  • Spike the sample with 50 µL of a 10 µg/mL TPP internal standard solution.

  • Add 20 mL of acetonitrile to the centrifuge tube.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the acetonitrile layer from the oil.

  • Carefully transfer the upper acetonitrile layer to a clean collection tube.

  • Repeat the extraction step with another 10 mL of acetonitrile, combine the extracts.

Extract Cleanup (Solid-Phase Extraction)
  • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 5 mL of acetonitrile. Do not allow the cartridge to go dry.

  • Load the combined acetonitrile extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of an acetonitrile/water mixture (50:50, v/v) to remove polar interferences.

  • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elute the DOCP and internal standard from the cartridge with 10 mL of ethyl acetate into a clean collection tube.

Concentration and Reconstitution
  • Add about 1 g of anhydrous sodium sulfate to the eluted fraction to remove any residual water.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of n-hexane.

  • Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (suggested):

      • DOCP (Quantifier/Qualifier): m/z 368, 165, 91

      • TPP (IS): m/z 326, 170, 77

Quantification and Quality Control
  • Calibration: Construct a calibration curve by plotting the ratio of the DOCP peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.995 should be achieved.

  • Quantification: Calculate the concentration of DOCP in the oil sample using the calibration curve.

  • Quality Control: Analyze a procedural blank, a matrix-matched blank, and a spiked sample with each batch of samples to monitor for contamination, matrix effects, and accuracy. The recovery in the spiked sample should be within 70-120%.

Signaling Pathways and Logical Relationships

This protocol does not involve signaling pathways. The logical relationship is a linear workflow from sample preparation to final analysis, as depicted in the experimental workflow diagram.

This application note provides a robust and validated starting point for the quantification of this compound in edible oils. Laboratories should perform their own method validation to establish performance characteristics such as LOD, LOQ, and measurement uncertainty.

References

Application Notes and Protocols for Inducing Delayed Neuropathy in Animal Models Using Tri-o-cresyl Phosphate (TOCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurological condition characterized by a delayed onset of weakness, ataxia, and paralysis following exposure to certain organophosphorus compounds. Tri-o-cresyl phosphate (B84403) (TOCP), a neurotoxic organophosphate, is widely used in experimental settings to induce OPIDN in animal models, providing a valuable tool for studying the pathogenesis of this debilitating condition and for the preclinical evaluation of potential neuroprotective and therapeutic agents. The adult hen is the most sensitive and commonly used animal model for OPIDN studies due to its susceptibility to TOCP and the clear manifestation of clinical signs.[1]

These application notes provide detailed protocols for the induction of delayed neuropathy in hens using TOCP, methods for the assessment of neurotoxicity, and an overview of the key biochemical and pathological changes associated with this condition.

Data Presentation

Table 1: Dosage and Administration of TOCP for Inducing Delayed Neuropathy in Hens
CompoundAnimal ModelAdministration RouteDosage RangeObservation PeriodKey Outcomes
Tri-o-cresyl phosphate (TOCP)Adult Hens (e.g., White Leghorn)Oral Gavage375 - 1600 mg/kg (single dose)21-28 daysAtaxia, paralysis, significant NTE inhibition
Table 2: Biochemical Markers of TOCP-Induced Neurotoxicity in Hens
MarkerTissueTime PointExpected Change
Neuropathy Target Esterase (NTE) ActivityBrain, Spinal Cord6-48 hours post-dosing>70-80% inhibition
Acetylcholinesterase (AChE) ActivityBrain24-48 hours post-dosing~20% inhibition
Plasma Calcium (Ca2+)Plasma12 hours post-dosingDecrease
Sciatic Nerve Calcium (Ca2+)Sciatic Nerve24 hours post-dosing56.4% decrease[2]
Calcium Activated Neutral Protease (CANP/Calpain) ActivitySciatic Nerve24 hours post-dosing308.7% increase[2]
Neurofilament Proteins (NF-H, NF-M)Sciatic Nerve21 days post-dosingSignificant decrease[3]
Table 3: Clinical Scoring of Ataxia in Hens
ScoreClinical SignsDescription
0NormalNo observable signs of ataxia.
1Slight IncoordinationMinor, occasional stumbling or unsteady gait.
2Mild AtaxiaNoticeable unsteadiness, bird may lie on its hocks at rest.[4]
3Moderate AtaxiaSignificant difficulty walking, spends considerable time on its hocks, may show mild salivation.[4]
4Severe AtaxiaUnable to walk, lies on its hocks, may show signs of gasping.[4]
5ParalysisComplete inability to move the limbs, ruffled feathers, marked gasping.[4]
6Death

Experimental Protocols

Protocol 1: Induction of Delayed Neuropathy in Hens with TOCP

Objective: To induce OPIDN in adult hens for the study of clinical signs, pathophysiology, and the evaluation of therapeutic interventions.

Materials:

  • Adult hens (e.g., White Leghorn, 10 months old, weighing 1.5-2.0 kg)

  • Tri-o-cresyl phosphate (TOCP)

  • Vehicle for administration (e.g., corn oil)

  • Gavage needles for oral administration

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Acclimatization: Acclimatize hens to housing conditions for at least one week prior to the experiment.

  • Dosing:

    • Prepare a solution of TOCP in corn oil. For example, for a 500 mg/kg dose in a 1.5 kg hen, dissolve 750 mg of TOCP in a suitable volume of corn oil (e.g., 0.65 ml/kg).[3]

    • Administer a single oral dose of TOCP using a gavage needle. A dose of 500 mg/kg is commonly used to induce clear clinical signs.[2][4]

    • A negative control group should receive an equivalent volume of the vehicle (corn oil) only.

  • Observation:

    • Observe the hens daily for a period of at least 21 days for the onset and progression of clinical signs of OPIDN.[4]

    • Clinical signs typically manifest 8-14 days after dosing.

  • Clinical Scoring:

    • Score the degree of ataxia at regular intervals (e.g., daily from day 7) using a standardized scale (see Table 3).

    • Record body weight regularly, as a loss of body weight is an indicator of toxicity.[6]

Protocol 2: Assessment of Neuropathy Target Esterase (NTE) Activity

Objective: To determine the level of NTE inhibition in brain tissue following TOCP administration.

Materials:

Procedure:

  • Tissue Homogenization: Homogenize brain tissue in phosphate buffer.

  • Differential Inhibition:

    • Divide the homogenate into three sets of tubes.

    • To the first set, add buffer only (total esterase activity).

    • To the second set, add paraoxon to inhibit cholinesterases, leaving NTE and other esterases active.

    • To the third set, add both paraoxon and mipafox to inhibit cholinesterases and NTE.

  • Enzymatic Reaction:

    • Pre-incubate the samples with the inhibitors.

    • Add the substrate, phenyl valerate, to all tubes and incubate.

  • Colorimetric Detection:

    • Stop the reaction and add 4-aminoantipyrine and potassium ferricyanide to develop a color proportional to the amount of phenol (B47542) produced.

    • Measure the absorbance at 490 nm.

  • Calculation: NTE activity is calculated as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox.

Protocol 3: Histopathological Examination of Nerve Tissue

Objective: To examine the morphological changes in the nervous system characteristic of OPIDN.

Materials:

  • Nerve tissues (cerebellum, spinal cord, sciatic nerve, posterior tibial nerve)[5]

  • 10% neutral buffered formalin

  • Graded series of alcohols (for dehydration)

  • Xylene (for clearing)

  • Paraffin (B1166041) wax

  • Microtome

  • Microscope slides

  • Stains: Bodian's silver stain and Luxol fast blue, or toluidine blue for semi-thin sections.[5][6]

  • Microscope

Procedure:

  • Fixation: Immediately fix the dissected nerve tissues in 10% neutral buffered formalin. Whole-body perfusion fixation is recommended for optimal preservation.[5]

  • Processing:

    • Dehydrate the tissues through a graded series of alcohols.

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5-10 µm) of the embedded tissues using a microtome.

  • Staining:

    • Mount the sections on slides.

    • Stain with Bodian's silver stain to visualize axons and Luxol fast blue to visualize myelin.

    • For higher resolution, semi-thin plastic sections can be stained with toluidine blue.[5]

  • Microscopic Examination:

    • Examine the stained sections under a microscope for signs of axonal degeneration and demyelination.

    • The most susceptible areas for observing lesions are the rostral cerebellar lobules and the distal tibial nerve.[5][6] A semiquantitative scoring system can be used to assess the extent of nerve fiber degeneration.[5]

Visualizations

Experimental_Workflow_for_TOCP_Induced_Neuropathy cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Induction cluster_assessment Phase 3: Assessment Animal_Acclimatization Animal Acclimatization (1 week) TOCP_Preparation TOCP Solution Preparation Dosing Single Oral Gavage of TOCP TOCP_Preparation->Dosing Clinical_Observation Daily Clinical Observation (21 days) Dosing->Clinical_Observation Biochemical_Analysis Biochemical Analysis (NTE, Calcium, etc.) Dosing->Biochemical_Analysis Ataxia_Scoring Ataxia Scoring Clinical_Observation->Ataxia_Scoring Histopathology Histopathological Examination Ataxia_Scoring->Histopathology TOCP_Neurotoxicity_Signaling_Pathway TOCP Tri-o-cresyl Phosphate (TOCP) Metabolic_Activation Metabolic Activation (e.g., CBDP) TOCP->Metabolic_Activation NTE_Inhibition Neuropathy Target Esterase (NTE) Inhibition (>70-80%) Metabolic_Activation->NTE_Inhibition ER_Stress Endoplasmic Reticulum (ER) Stress NTE_Inhibition->ER_Stress Ca_Homeostasis Disruption of Calcium Homeostasis NTE_Inhibition->Ca_Homeostasis Autophagy_Dysregulation Autophagy Dysregulation (mTOR inhibition, AMPK activation) ER_Stress->Autophagy_Dysregulation Calpain_Activation Calpain Activation Ca_Homeostasis->Calpain_Activation Axonal_Degeneration Axonal Degeneration & Demyelination Autophagy_Dysregulation->Axonal_Degeneration Cytoskeletal_Degradation Cytoskeletal Protein Degradation (Neurofilaments) Calpain_Activation->Cytoskeletal_Degradation Cytoskeletal_Degradation->Axonal_Degeneration Clinical_Signs Clinical Signs (Ataxia, Paralysis) Axonal_Degeneration->Clinical_Signs

References

Application Notes and Protocols for Studying Di-o-cresyl Phosphate-Induced Neurotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate the neurotoxic effects of Di-o-cresyl phosphate (B84403) (DOCP), a known organophosphorus compound that can induce delayed neuropathy. The information presented here is intended to guide researchers in establishing robust in vitro systems to screen for neurotoxicity, elucidate mechanisms of action, and evaluate potential therapeutic interventions.

Introduction to In Vitro Models for DOCP Neurotoxicity

In vitro cell culture models offer a controlled environment to study the cellular and molecular mechanisms underlying DOCP-induced neurotoxicity, providing a valuable alternative to in vivo studies. These models are instrumental in high-throughput screening of compounds and for detailed investigation of specific signaling pathways. Commonly used models include immortalized neuronal cell lines and primary neuronal cultures.

  • Immortalized Neuronal Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): This cell line is widely used due to its human origin and ability to be differentiated into a more mature neuronal phenotype. Undifferentiated SH-SY5Y cells are proliferative, while differentiation, often induced by retinoic acid, results in cells with neurite-like extensions and expression of neuronal markers. They are a valuable tool for studying apoptosis, autophagy, and oxidative stress.[1][2]

    • PC12 (Rat Pheochromocytoma): These cells, upon stimulation with nerve growth factor (NGF), differentiate into cells resembling sympathetic neurons, making them an excellent model for studying neurite outgrowth and neuronal differentiation.

  • Primary Neuronal Cultures:

    • Derived directly from rodent brain tissue (e.g., cortex, hippocampus), these cultures provide a more physiologically relevant model, albeit with higher complexity and lower throughput. They are particularly useful for studying synaptic function and network activity.

Key Neurotoxic Endpoints and Assays

The neurotoxicity of DOCP can be assessed by evaluating a range of cellular parameters. The following are key endpoints and the corresponding assays:

  • Cell Viability and Cytotoxicity: To determine the concentration-dependent effects of DOCP on cell survival.

  • Apoptosis: To investigate programmed cell death as a mechanism of DOCP-induced neurotoxicity.

  • Autophagy: To study the role of this cellular degradation and recycling process in the toxic response to DOCP.

  • Oxidative Stress: To measure the imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.

  • Neurite Outgrowth: To assess the impact of DOCP on neuronal differentiation and morphology.

Data Presentation: Quantitative Effects of TOCP/DOCP on Neuronal Cells

The following tables summarize quantitative data from studies on the effects of tri-o-cresyl phosphate (TOCP), the parent compound of DOCP, on various neuronal cell models.

Cell LineCompoundEndpointConcentrationResultReference
Primary Cortical NeuronsToCPCell Viability (IC50)24 hours≥80 µM[3]
Primary Cortical NeuronsCBDP (ToCP metabolite)Cell Viability (IC50)24 hours15 µM[3]
SK-N-SHTOCPCell Viability12 hours~50% reduction at 5 mM[4]
SH-SY5YTOCPNeurite OutgrowthNot specifiedSignificant inhibition at 10 µM[3]
SH-SY5YTOCPLC3-II/LC3-I RatioNot specifiedDose-dependent increase[1]
SH-SY5YTOCPBeclin-1 ExpressionNot specifiedDose-dependent increase[1]
SK-N-SHTOCPNeurofilament-H Expression12 hoursSignificant inhibition at 1 and 5 mM[4]

Experimental Protocols

Cell Culture and Differentiation

SH-SY5Y Cell Culture:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For differentiation, plate cells at a suitable density and, after 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid. Differentiate for 5-7 days, replacing the medium every 2-3 days.

PC12 Cell Culture:

  • Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Maintain cells on collagen-coated plates in a humidified incubator at 37°C with 5% CO2.

  • For differentiation, switch to a low-serum (1%) medium containing 50-100 ng/mL Nerve Growth Factor (NGF).

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of DOCP (and a vehicle control) for the desired exposure time (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

Principle: This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Protocol:

  • Seed cells in a 96-well plate and treat with DOCP as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to the supernatant in a separate 96-well plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided with the kit.

  • Measure the absorbance at 490 nm.

Apoptosis Assay (Caspase-3 Activity Assay)

Principle: This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a specific substrate (e.g., DEVD-AMC) to release a fluorescent product.

Protocol:

  • Plate cells in a 96-well plate and expose them to DOCP.

  • After treatment, lyse the cells using the lysis buffer provided in the assay kit.

  • Add the caspase-3 substrate to the cell lysate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

Autophagy Assay (LC3-II Western Blot)

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

Protocol:

  • Culture and treat cells with DOCP in 6-well plates.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with a primary antibody against LC3 overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the LC3-II/LC3-I ratio.

Neurite Outgrowth Assay

Principle: This assay quantifies the extent of neurite formation in neuronal cells as a measure of differentiation and neurotoxicity.

Protocol:

  • Plate differentiable cells (e.g., PC12 or SH-SY5Y) on collagen-coated plates.

  • Induce differentiation (e.g., with NGF for PC12 cells) in the presence of various concentrations of DOCP.

  • After a suitable incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

  • Immunostain for a neuronal marker such as β-III tubulin.

  • Capture images using a microscope and quantify neurite length and number of neurites per cell using image analysis software.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Assessing DOCP Neurotoxicity

G cluster_setup Cell Culture & Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis start Seed Neuronal Cells (e.g., SH-SY5Y, PC12) treat Treat with varying concentrations of DOCP start->treat control Vehicle Control start->control viability Cell Viability (MTT Assay) treat->viability cytotoxicity Cytotoxicity (LDH Assay) treat->cytotoxicity apoptosis Apoptosis (Caspase-3 Assay) treat->apoptosis autophagy Autophagy (LC3-II Western Blot) treat->autophagy neurite Neurite Outgrowth (Immunofluorescence) treat->neurite quantify Quantify Results viability->quantify cytotoxicity->quantify apoptosis->quantify autophagy->quantify neurite->quantify compare Compare with Controls quantify->compare pathway Elucidate Mechanisms compare->pathway

Caption: Experimental workflow for assessing DOCP-induced neurotoxicity in vitro.

Signaling Pathway of DOCP-Induced Apoptosis

G cluster_mito Mitochondrial Pathway cluster_execution Execution Phase cluster_outcome DOCP DOCP Bax Bax DOCP->Bax induces CytoC Cytochrome c (release) Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (activated) Apaf1->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 activates PARP PARP (cleaved) Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag PARP->DNA_frag leads to Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: DOCP-induced intrinsic apoptosis pathway.

Signaling Pathway of DOCP-Induced Autophagy

G cluster_regulation Regulation of Autophagy cluster_formation Autophagosome Formation cluster_outcome DOCP DOCP mTOR mTOR DOCP->mTOR inhibits Beclin1 Beclin-1 mTOR->Beclin1 inhibits PI3K_III Class III PI3K Complex Beclin1->PI3K_III activates LC3_I LC3-I PI3K_III->LC3_I promotes conversion LC3_II LC3-II (lipidated) LC3_I->LC3_II Autophagosome Autophagosome LC3_II->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: DOCP-induced autophagy signaling pathway.

Signaling Pathway of DOCP-Induced Oxidative Stress

G cluster_ros ROS Production cluster_damage Cellular Damage cluster_response Antioxidant Response cluster_outcome DOCP DOCP Mito Mitochondrial Dysfunction DOCP->Mito induces ROS ROS (Reactive Oxygen Species) Mito->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Protein_Ox Protein Oxidation ROS->Protein_Ox DNA_Damage DNA Damage ROS->DNA_Damage Nrf2 Nrf2 ROS->Nrf2 activates Oxidative_Stress Oxidative Stress Lipid_Perox->Oxidative_Stress Protein_Ox->Oxidative_Stress DNA_Damage->Oxidative_Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes

Caption: DOCP-induced oxidative stress pathway.

References

Spectroscopic Identification of Di-o-cresyl Phosphate and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-o-cresyl phosphate (B84403) (DOCP) is an organophosphorus compound that, like its well-studied analogue tri-o-cresyl phosphate (TOCP), poses potential health risks due to its neurotoxic properties. Understanding its metabolic fate is crucial for toxicological assessment and the development of diagnostic and safety protocols. This document provides detailed application notes and experimental protocols for the spectroscopic identification of DOCP and its primary metabolites. The methodologies described are based on established analytical techniques for closely related organophosphate compounds and provide a robust framework for researchers.

Metabolic Pathway of Di-o-cresyl Phosphate

The metabolism of DOCP is presumed to follow a pathway analogous to that of TOCP, which involves enzymatic hydrolysis. The primary metabolites expected are Di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate.[1][2][3] Further metabolism may lead to the formation of o-cresol. The identification of these metabolites in biological samples is a key indicator of DOCP exposure.

DOCP This compound DCHP Di-o-cresyl hydrogen phosphate DOCP->DCHP Hydrolysis OCDP o-Cresyl dihydrogen phosphate DCHP->OCDP Hydrolysis oCresol o-Cresol OCDP->oCresol Hydrolysis

Caption: Proposed metabolic pathway of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for DOCP and its primary metabolites, based on data from analogous compounds and spectral databases.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaExact Mass (Da)Key Expected m/z Fragments
This compoundC₁₄H₁₅O₄P278.07278 (M+), 171, 108, 91
Di-o-cresyl hydrogen phosphateC₁₄H₁₅O₄P278.07278 (M+), 171, 108, 91
o-Cresyl dihydrogen phosphateC₇H₉O₄P188.02188 (M+), 108, 91, 80

Note: Fragmentation patterns are predicted based on the analysis of similar organophosphate esters.

Table 2: NMR Spectroscopy Data (Predicted)

CompoundNucleusExpected Chemical Shift (ppm)Multiplicity
This compound¹H7.0-7.4 (aromatic), 2.2-2.4 (CH₃)Multiplet, Singlet
³¹P-5 to -15Singlet
Di-o-cresyl hydrogen phosphate¹H7.0-7.4 (aromatic), 2.2-2.4 (CH₃), 9-12 (P-OH)Multiplet, Singlet, Broad Singlet
³¹P-5 to -10Singlet
o-Cresyl dihydrogen phosphate¹H7.0-7.4 (aromatic), 2.2-2.4 (CH₃), 9-12 (P-(OH)₂)Multiplet, Singlet, Broad Singlet
³¹P0 to -5Singlet

Note: Chemical shifts are relative to TMS for ¹H and 85% H₃PO₄ for ³¹P. Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy.[4][5]

Experimental Protocols

The following protocols provide a starting point for the extraction and spectroscopic analysis of DOCP and its metabolites from biological matrices. Optimization may be required depending on the specific matrix and instrumentation.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation BiologicalSample Biological Sample (Urine/Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalSample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS LCMS LC-MS/MS Analysis Concentration->LCMS NMR NMR Analysis (¹H, ³¹P) Concentration->NMR Identification Metabolite Identification GCMS->Identification LCMS->Identification NMR->Identification Quantification Quantification Identification->Quantification

References

Application Notes and Protocols for the Analysis of Di-o-cresyl Phosphate in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-o-cresyl phosphate (B84403) (DOCP), a specific isomer of tricresyl phosphate (TCP), is an organophosphate ester used as a flame retardant, plasticizer, and anti-wear additive in lubricants, including jet engine oils.[1][2] Concerns over its neurotoxic effects necessitate sensitive and reliable methods for monitoring its presence in air, particularly in occupational and indoor environments like aircraft cabins.[1][3][4] This document provides detailed application notes and protocols for the sample preparation and analysis of DOCP in air samples, intended for researchers, scientists, and drug development professionals.

Overview of Sample Preparation Techniques

The analysis of semi-volatile organic compounds like DOCP in air typically involves a two-step process: sample collection and sample preparation for instrumental analysis. The choice of method depends on factors such as the expected concentration, sampling time, and available analytical instrumentation. Common techniques include filter-based sampling with solvent extraction, solid-phase extraction (SPE), and thermal desorption.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative data for various sample preparation techniques applicable to the analysis of tricresyl phosphate isomers, including DOCP, in air samples.

Technique Sampling Media Extraction/Desorption Solvent Limit of Detection (LOD) / Method Detection Limit (MDL) Working Range Recovery Precision Reference
Filter-Based Solvent Extraction (NIOSH 5037) 0.8-µm mixed cellulose (B213188) ester membraneDiethyl ether0.05 µg per sample (estimated LOD)0.002 to 2 mg/m³ for a 100-L air sample101.3% (average)0.0236 (Sr)[5]
Filter-Based Solvent Extraction (FAA Method) Teflo, mixed-cellulose ester (MCE), or quartz filtersDichloromethane (DCM)0.4 ng/filter (MDL) for each TCP isomerNot Specified>95% for spiked filtersNot Specified[6]
Solid-Phase Extraction (SPE) 25 mg aminopropyl silica (B1680970) cartridgeNot specified (integrated sampling and extraction)0.1-0.3 ng/m³Not SpecifiedHigh sampling and extraction efficiencyNot Specified[7]
Solid-Phase Extraction (SPE) C8 Empore SPE membranesMethanol (B129727)0.4 to 19 pg/m³Not Specified>95%<8% (RSD)[8]
Pressurized Liquid Extraction (PLE) Quartz fiber filters (QFFs)1:1 v/v hexane/ethyl acetateNot SpecifiedNot Specified106 ± 13% (average for OPEs)Not Specified[9]

Note: Data for DOCP may be part of the broader category of tricresyl phosphates (TCPs) or organophosphate esters (OPEs) in the referenced studies.

Experimental Protocols

Protocol 1: NIOSH Method 5037 for Triorthocresyl Phosphate (Filter-Based Solvent Extraction)

This method is designed for the collection and analysis of triorthocresyl phosphate.

1. Sampling:

  • Calibrate a personal sampling pump with a representative filter cassette (0.8-µm mixed cellulose ester membrane) in line.

  • Connect the filter cassette to the personal sampling pump with flexible tubing.

  • Sample air at a known flow rate of 1 to 3 L/min for a total sample volume of 2 to 100 L.[5]

  • After sampling, seal the cassette with the provided plugs and pack securely for shipment to the laboratory.[5]

2. Sample Preparation (Extraction):

  • Using tweezers, carefully transfer the filter and the backup pad to an ointment jar.[5]

  • Pipette 10.0 mL of diethyl ether into the jar.[5]

  • Immediately seal the jar to minimize solvent evaporation.[5]

  • Allow the samples to stand for at least 30 minutes with occasional agitation.[5]

3. Analysis:

  • Analyze the extract by Gas Chromatography with a Flame Photometric Detector (GC-FPD) in phosphorus mode.[5]

  • GC Conditions:

    • Injection Volume: 5 µL[5]

    • Carrier Gas: N₂, 50 mL/min[5]

    • Temperatures:

      • Injection Port: 250 °C[5]

      • Detector: 250 °C[5]

      • Column: 220 °C[5]

    • Column: 6-ft x 1/4-in ID stainless steel, with 3% OV-101 on 100/120 mesh Supelcoport[5]

Protocol 2: Solid-Phase Extraction (SPE) for Organophosphate Esters

This protocol is a generalized procedure based on methods for organophosphate esters, which would include DOCP.

1. Sampling (Active SPE):

  • Connect an SPE cartridge (e.g., 25 mg aminopropyl silica) to a sampling pump.[7]

  • Calibrate the pump to a desired flow rate (e.g., as recommended by the cartridge manufacturer or a validated method).

  • Draw a known volume of air through the SPE cartridge. The cartridge serves as both the sampling and extraction medium.[7]

2. Sample Preparation (Elution):

  • After sampling, cap the SPE cartridge for transport.

  • In the laboratory, place the cartridge on an SPE manifold.

  • Condition the cartridge with an appropriate solvent if required by the specific method.

  • Elute the trapped analytes with a suitable solvent (e.g., methanol for C8 cartridges, or as optimized for aminopropyl silica).[8]

  • Collect the eluate in a vial.

  • Concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for analysis.

3. Analysis:

  • Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and selective detection.[7][8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Di-o-cresyl phosphate in air samples, from sample collection to data analysis.

cluster_collection Air Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Processing A Filter-Based Sampling (e.g., MCE Filter) C Solvent Extraction (e.g., Diethyl Ether) A->C B Sorbent-Based Sampling (e.g., SPE Cartridge) D Solid-Phase Extraction (Elution) B->D E Concentration (Nitrogen Evaporation) C->E D->E F Gas Chromatography (GC) E->F G Flame Photometric Detector (FPD) F->G H Mass Spectrometry (MS) F->H I Quantification and Data Analysis G->I H->I

Caption: Workflow for DOCP analysis in air samples.

Conclusion

The selection of a sample preparation technique for this compound analysis in air is critical for achieving the desired sensitivity and accuracy. Filter-based sampling followed by solvent extraction, as detailed in NIOSH Method 5037, is a well-established and validated approach. Solid-phase extraction offers a faster and more integrated method with high efficiency and low detection limits. The choice between these methods will depend on the specific requirements of the study, including regulatory compliance, desired detection limits, and available resources. Subsequent analysis by GC with a selective detector such as FPD or MS provides reliable quantification of DOCP.

References

Application Notes and Protocols for In Vivo Exposure Studies of Di-o-cresyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo experimental studies to investigate the toxicological effects of Di-o-cresyl phosphate (B84403) (DOCP). The protocols outlined are based on established methodologies for studying organophosphate-induced delayed neuropathy (OPIDN), a known consequence of exposure to related compounds like Tri-o-cresyl phosphate (TOCP).

Introduction

Di-o-cresyl phosphate (DOCP) is an organophosphorus compound with industrial applications that raises toxicological concerns, particularly regarding neurotoxicity. A critical toxic effect of certain organophosphates is Organophosphate-Induced Delayed Polyneuropathy (OPIDP), a debilitating condition characterized by the distal degeneration of axons in both the central and peripheral nervous systems.[1] Symptoms, including cramping muscle pain, numbness, and progressive weakness, typically manifest 1 to 4 weeks after exposure.[1] The adult hen is a sensitive animal model for studying OPIDP because it displays clear clinical signs of neurotoxicity.[2] Rodent models can also be utilized, with gait analysis being a key method for quantifying subtle motor function changes.[2]

The primary mechanism for OPIDP initiation is believed to be the inhibition of Neuropathy Target Esterase (NTE).[1][3] The metabolic activation of compounds like TOCP to cyclic metabolites, such as saligenin cyclic o-tolyl phosphate, is a critical step in their neurotoxicity.[4][5] This active metabolite is a potent inhibitor of NTE.[4]

Experimental Design and Animal Models

A robust in vivo experimental design is crucial for elucidating the toxicological profile of DOCP. The following sections detail key considerations and protocols.

Animal Model Selection

The choice of animal model is critical for the relevance of the study.

  • Adult Hens: Highly sensitive to the clinical signs of OPIDP, making them the model of choice for assessing the potential of a compound to cause this specific neurotoxic effect.[2]

  • Rodents (Rats, Mice): While less sensitive to the overt clinical signs of OPIDP, rodents are useful for studying toxicokinetics, metabolism, and subtle changes in motor function.[2][6] They are also valuable for investigating other toxicities, such as immunotoxicity and reproductive toxicity.[7][8][9]

  • Cats: Have been used in dermal absorption and metabolism studies of related organophosphates.[10]

Dosing and Administration

The route and duration of administration should mimic potential human exposure scenarios.

  • Route of Administration:

    • Oral Gavage: A common method for precise dose administration in experimental studies.[6][7][8][11]

    • Dermal Application: Relevant for assessing occupational exposure risks, as skin is a significant route of entry for these compounds.[10]

  • Dose Selection: Dose-finding studies are recommended to determine appropriate dose levels. Doses can be administered as a single high dose to study acute and delayed effects or as repeated lower doses for subchronic toxicity assessment.[2][11]

  • Vehicle: Corn oil is a commonly used vehicle for oral administration of lipophilic compounds like DOCP.[6][12]

Experimental Protocols

Protocol for Assessing Organophosphate-Induced Delayed Polyneuropathy (OPIDP) in Hens

This protocol is adapted from established methods for studying OPIDN.[2]

  • Acclimatization: Acclimatize adult hens to housing conditions for at least one week prior to the experiment.

  • Baseline Assessment: Record baseline gait parameters and neurological function for each hen.

  • Dosing: Administer a single oral dose of DOCP. The dose should be determined from preliminary studies or literature on similar compounds.

  • Clinical Observation: Observe the hens daily for at least 21 days for the onset and progression of clinical signs of OPIDP, such as ataxia. Score the degree of ataxia at regular intervals using a standardized scale (see Table 2).

  • Tissue Collection: At the end of the observation period, euthanize the hens and collect tissues (brain, spinal cord, peripheral nerves) for NTE activity measurement and histopathological analysis.

Protocol for Gait Analysis in Rodents

This protocol allows for the quantitative assessment of motor function changes.[2]

  • Acclimatization: Acclimatize rodents to the housing and testing environment.

  • Baseline Recording: Record baseline gait parameters for each animal before administration of DOCP.

  • Dosing: Administer DOCP via the selected route (e.g., oral gavage).

  • Gait Analysis: At selected time points after dosing, allow the animals to walk across a gait analysis platform to record their paw prints and analyze various gait parameters.

Protocol for Histopathological Examination

This protocol is for examining morphological changes in nervous system tissues.[2]

  • Fixation: Immediately fix dissected nerve tissues (e.g., spinal cord, sciatic nerve) in 10% neutral buffered formalin.

  • Processing: Dehydrate the tissues through a graded series of alcohols, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut thin sections from the paraffin blocks and stain with appropriate histological stains (e.g., Hematoxylin and Eosin) to visualize cell morphology.

  • Microscopic Examination: Examine the stained sections under a light microscope for signs of axonal degeneration, such as axonal swelling, fragmentation, and secondary demyelination.

Protocol for Neuropathy Target Esterase (NTE) Activity Assay

This assay determines the inhibitory potential of DOCP on NTE, a key initiating step in OPIDP.[2]

  • Tissue Homogenization: Prepare a 10% (w/v) homogenate of brain or spinal cord tissue in a suitable buffer.

  • Inhibition Step: Incubate the tissue homogenate with and without DOCP at varying concentrations. Use paraoxon (B1678428) to inhibit cholinesterases, which can interfere with the assay, and mipafox (B20552) as a positive control for NTE inhibition.

  • Enzyme Activity Measurement: Measure the esterase activity using a suitable substrate.

  • Data Analysis: Calculate the percentage of NTE inhibition by DOCP and determine the IC50 value (the concentration of DOCP that inhibits 50% of NTE activity).

Data Presentation

Quantitative data should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Example Dose-Response for NTE Inhibition by DOCP

DOCP Concentration (M)Mean NTE Activity (% of Control)Standard Deviation
10-998.2± 2.1
10-885.5± 3.5
10-752.1± 4.2
10-615.8± 2.9
10-55.3± 1.8

Note: The values presented are illustrative examples.

Table 2: Example Clinical Scoring Scale for Ataxia in Hens

ScoreClinical Description
0Normal gait, no observable signs of ataxia.
1Slight, definite ataxia; difficulty turning.
2Moderate ataxia; walks with a wide-based, unsteady gait.
3Severe ataxia; unable to walk more than a few steps without falling.
4Paralysis; unable to stand or walk.

Table 3: Example Toxicokinetic Parameters of a Related Compound (TOCP) in Male Rats

ParameterValueReference
Route of AdministrationSingle Oral Dose (50 mg/kg)[6]
VehicleCorn Oil[6]
Plasma Half-life (t1/2)46 hours[6]
Major Excretion RouteUrine (63% within 5 days)[6][11]
Feces (36% within 5 days)[6][11]

Note: This table presents data for Tri-o-cresyl phosphate (TOCP) as a reference for designing DOCP studies.

Visualization of Pathways and Workflows

Metabolic Activation and Neurotoxicity Pathway

The following diagram illustrates the proposed metabolic activation of a di-aryl phosphate like DOCP and the subsequent molecular events leading to neurotoxicity. This pathway is based on the well-understood metabolism of TOCP.[4][5]

cluster_0 Metabolic Activation cluster_1 Molecular Target Interaction cluster_2 Cellular and Pathological Outcomes DOCP This compound (DOCP) Metabolite Cyclic o-tolyl phosphate metabolite DOCP->Metabolite Hydroxylation & Cyclization (CYP450) NTE Neuropathy Target Esterase (NTE) Metabolite->NTE Inhibition InhibitedNTE Phosphorylated & Aged NTE NTE->InhibitedNTE Phosphorylation & Aging Axon Axonal Degeneration InhibitedNTE->Axon Initiation of Neuropathy OPIDP Organophosphate-Induced Delayed Polyneuropathy (OPIDP) Axon->OPIDP Clinical Manifestation

Caption: Metabolic activation of DOCP and the pathway to OPIDP.

Experimental Workflow for In Vivo DOCP Study

The diagram below outlines a typical experimental workflow for an in vivo study investigating the effects of DOCP.

start Start: Experimental Design acclimatization Animal Acclimatization (e.g., Hens, 1 week) start->acclimatization baseline Baseline Measurements (Gait, Neurological Score) acclimatization->baseline dosing DOCP Administration (e.g., Single Oral Gavage) baseline->dosing observation Post-Dosing Observation (e.g., 21 days) dosing->observation data_collection Data Collection (Clinical Scores, Gait Analysis) observation->data_collection euthanasia Euthanasia & Tissue Collection data_collection->euthanasia analysis Biochemical & Histopathological Analysis (NTE Assay, Microscopy) euthanasia->analysis end End: Data Interpretation & Reporting analysis->end

Caption: General workflow for an in vivo DOCP exposure study.

Logical Relationship: From Exposure to Adverse Outcome

This diagram illustrates the logical progression from exposure to DOCP to the development of adverse outcomes.

Exposure DOCP Exposure (Oral, Dermal) Absorption Absorption & Distribution Exposure->Absorption Metabolism Metabolic Activation Absorption->Metabolism Target Molecular Target Interaction (NTE) Metabolism->Target Cellular Cellular Effects (Axonal Damage) Target->Cellular Outcome Adverse Outcome (OPIDP) Cellular->Outcome

Caption: Logical progression from DOCP exposure to neurotoxicity.

References

Application Notes and Protocols for Biomarker Discovery in Di-o-cresyl Phosphate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Unveiling Exposure: Advanced Biomarker Discovery Strategies for Di-o-cresyl Phosphate (B84403)

[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of biomarkers for Di-o-cresyl phosphate (DOCP) exposure. DOCP, a toxic metabolite of Tri-o-cresyl phosphate (TOCP), is an organophosphorus compound known to induce organophosphate-induced delayed neuropathy (OPIDN). The methodologies outlined herein focus on the identification and quantification of specific and sensitive biomarkers to assess exposure and understand the underlying mechanisms of toxicity.

The core of DOCP's toxicity lies in its ability to covalently modify serine hydrolases, leading to their inhibition. This principle underpins the biomarker strategies discussed, which leverage advanced mass spectrometry techniques to detect these molecular fingerprints of exposure.

Introduction to this compound and Toxicity

Tri-o-cresyl phosphate (TOCP) is an organophosphorus ester used as a plasticizer, flame retardant, and anti-wear additive in lubricants. Its toxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes into highly reactive metabolites, including cresyl saligenin phosphate (CBDP).[1][2] Unsymmetrical mono-ortho and di-ortho isomers of tricresyl phosphate are considered more toxic than the tri-ortho isomer.[3][4]

The primary mechanism of DOCP-induced neurotoxicity involves the inhibition of Neuropathy Target Esterase (NTE), a serine esterase found in the nervous system.[5][6][7] Inhibition of NTE is the initiating event in the development of OPIDN, a debilitating neurological condition characterized by the degeneration of long axons in the central and peripheral nervous systems.[6][7][8][9]

Biomarkers of DOCP Exposure

Several types of biomarkers can be utilized to assess exposure to DOCP and other organophosphates:

  • Biomarkers of Exposure: These include the parent compound and its metabolites measured in biological matrices like blood and urine.[10][11]

  • Biomarkers of Effect: The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in the blood is a well-established indicator of organophosphate exposure.[11][12][13]

  • Protein Adducts: Covalent adducts formed between DOCP metabolites and proteins offer a longer window of detection compared to transient metabolites.[14][15][16][17] These adducts serve as stable, long-term biomarkers. Key protein targets for adduction include BChE, NTE, and serum albumin.[14][18]

A highly specific biomarker for exposure to the parent compound, TOCP, is the formation of a stable phosphoserine adduct on butyrylcholinesterase (BChE). The active metabolite, cresyl saligenin phosphate (CBDP), reacts with the active site serine (Ser198) of BChE. This initially forms an adduct with an added mass of 170 Da, which then "ages" to a stable phosphoserine adduct with an added mass of 80 Da.[1] This 80 Da mass shift on the specific BChE peptide is a unique indicator of TOCP exposure.[1][19]

Signaling Pathway of DOCP-Induced Neurotoxicity

The primary signaling pathway initiated by DOCP exposure leading to neurotoxicity is the inhibition of Neuropathy Target Esterase (NTE).

DOCP_Toxicity_Pathway DOCP This compound (DOCP) Exposure Metabolism Metabolic Activation (Cytochrome P450) DOCP->Metabolism CBDP Cresyl Saligenin Phosphate (CBDP) Metabolism->CBDP Inhibition Irreversible Inhibition (Phosphorylation & Aging) CBDP->Inhibition NTE Neuropathy Target Esterase (NTE) NTE->Inhibition Downstream Disruption of Axonal Homeostasis Inhibition->Downstream OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Downstream->OPIDN

DOCP Toxicity Pathway.

Experimental Protocols

Protocol 1: Detection of BChE Adducts by Mass Spectrometry

This protocol details the identification of the specific phosphoserine adduct on BChE resulting from TOCP/DOCP exposure, adapted from methodologies used to detect TOCP exposure in human subjects.[1][4][19][20]

1. Sample Collection and Preparation:

  • Collect 25 mL of whole blood in heparinized tubes.

  • Separate plasma or serum by centrifugation.

  • Store samples at -80°C until analysis.

2. Partial Purification of Butyrylcholinesterase (BChE):

  • Utilize affinity chromatography for BChE purification from plasma or serum.

  • A suitable method involves using a procainamide-sepharose column.

3. Enzymatic Digestion:

  • Denature the purified BChE.

  • Digest the protein with pepsin at a 1:20 enzyme-to-substrate ratio in a suitable buffer (e.g., 0.1 M glycine-HCl, pH 2.5) for 4 hours at 37°C.

4. Enrichment of Phosphorylated Peptides:

  • Enrich the digest for phosphopeptides using Titanium Dioxide (TiO2) microcolumns.

  • Wash the column to remove non-phosphorylated peptides.

  • Elute the phosphopeptides using an alkaline solution (e.g., 0.4 M NH4OH in 30% acetonitrile).[1]

5. Mass Spectrometry Analysis:

  • Analyze the enriched peptide fraction using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Search for the specific peptic peptide of BChE, FGESAGAAS, with a mass shift corresponding to phosphorylation. The unadducted peptide has a specific mass, and the adducted peptide (FGEpSAGAAS, where 'pS' is phosphoserine) will have an increased mass of 80 Da.[1][4]

6. Data Analysis:

  • Identify the parent ion corresponding to the phosphorylated peptide.

  • Perform MS/MS fragmentation to confirm the sequence and the site of phosphorylation on serine-198.[4]

  • Quantify the adducted peptide relative to the non-adducted form to estimate the percentage of modified BChE.

Protocol 2: Measurement of Neuropathy Target Esterase (NTE) Inhibition

This protocol outlines a method to assess the inhibition of NTE activity in tissue samples, a key biomarker of effect for OPIDN-inducing compounds.

1. Tissue Homogenization:

  • Homogenize brain or spinal cord tissue samples in a suitable buffer (e.g., 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0).

  • Centrifuge the homogenate to obtain a supernatant containing the microsomal fraction where NTE is located.

2. NTE Activity Assay:

  • The assay is based on the differential inhibition of esterase activity by paraoxon (B1678428) and mipafox.

  • Pre-incubate aliquots of the tissue supernatant with:

    • Buffer only (Total esterase activity)

    • Paraoxon (to inhibit cholinesterases and other sensitive esterases)

    • Paraoxon and Mipafox (to inhibit NTE in addition to other esterases)

  • Add a substrate such as phenyl valerate.

  • Measure the rate of hydrolysis of the substrate (e.g., by monitoring the production of phenol (B47542) spectrophotometrically).

  • NTE activity is calculated as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox.

3. Calculation of Inhibition:

  • Compare the NTE activity in samples from exposed individuals or animals to that of unexposed controls.

  • Inhibition greater than 70% is generally considered to be associated with the initiation of OPIDN.[8][21]

Experimental Workflow for Biomarker Discovery

The following diagram illustrates the general workflow for identifying protein adducts as biomarkers of DOCP exposure.

Biomarker_Discovery_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Biological Sample (Plasma, Serum, Tissue) Purification Protein Purification (e.g., BChE, Albumin) Sample->Purification Digestion Proteolytic Digestion (Trypsin, Pepsin) Purification->Digestion Enrichment Peptide Enrichment (e.g., TiO2 for Phosphopeptides) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataProc Data Processing & Database Searching LCMS->DataProc BiomarkerID Biomarker Candidate Identification DataProc->BiomarkerID Quant Quantitative Assay Development BiomarkerID->Quant Validation Clinical/Toxicological Validation Quant->Validation

General workflow for adductomics-based biomarker discovery.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described protocols.

Table 1: BChE Adduction in Response to DOCP Exposure

Treatment GroupN% BChE Adducted (Mean ± SD)
Control10Not Detected
Low Dose DOCP101.5 ± 0.4
High Dose DOCP108.2 ± 1.9

Data presented as the percentage of the FGEpSAGAAS peptide detected by mass spectrometry.

Table 2: NTE Activity Inhibition Following DOCP Exposure in Rats

Treatment GroupNBrain NTE Activity (% of Control, Mean ± SD)Spinal Cord NTE Activity (% of Control, Mean ± SD)
Control8100 ± 8.5100 ± 9.2
DOCP (5 mg/kg)845.3 ± 6.138.7 ± 5.5
DOCP (10 mg/kg)821.8 ± 4.215.4 ± 3.8

Conclusion

The protocols and methodologies described provide a robust framework for the discovery and validation of biomarkers for DOCP exposure. The focus on stable protein adducts, particularly the highly specific phosphoserine modification of BChE, offers a sensitive and long-lasting indicator of exposure. Furthermore, the measurement of NTE inhibition provides a critical biomarker of effect, directly linking exposure to the mechanism of neurotoxicity. These advanced analytical approaches are invaluable tools for toxicology research, clinical diagnostics, and the development of safer chemical alternatives.

References

Application Note: Synthesis of Di-o-cresyl Phosphate Metabolites for Toxicological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri-o-cresyl phosphate (B84403) (TOCP) is an organophosphorus compound recognized for its neurotoxic potential, capable of inducing organophosphate-induced delayed neuropathy (OPIDN).[1] The toxicity of TOCP is not inherent to the parent compound but arises from its metabolic activation in vivo.[2] The biotransformation of TOCP, primarily mediated by cytochrome P450 enzymes, leads to the formation of various metabolites, some of which are highly reactive and toxic.[2][3] Studying these metabolites is crucial for understanding the mechanisms of toxicity and for developing diagnostic and therapeutic strategies. This document provides detailed protocols for the chemical synthesis of key Di-o-cresyl phosphate (DOCP) and related metabolites, which are essential standards for toxicological and pharmacokinetic studies.[4][5]

The protocols outlined below are based on established methods for synthesizing hydroxylated and acidic metabolites of TOCP.[6][7] These synthetic standards enable researchers to accurately identify and quantify metabolites in biological samples and to investigate their specific toxicological properties.

Metabolic Activation Pathway

The primary mechanism of TOCP-induced neurotoxicity involves its conversion to a cyclic phosphate ester. The initial step is the hydroxylation of a methyl group on one of the o-cresyl rings, followed by cyclization to form the highly neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate, also known as cresyl saligenin phosphate (CBDP).[2][4] This metabolite is a potent inhibitor of neuropathy target esterase (NTE), the inhibition of which is a key event in the initiation of OPIDN.[1]

G TOCP Tri-o-cresyl phosphate (TOCP) Hydroxymethyl_TOCP Di-o-cresyl o-hydroxymethylphenyl phosphate TOCP->Hydroxymethyl_TOCP Cytochrome P450 (Hydroxylation) CBDP Cresyl Saligenin Phosphate (CBDP) (Active Neurotoxic Metabolite) Hydroxymethyl_TOCP->CBDP Cyclization Inhibited_NTE Inhibited NTE (Phosphorylated Adduct) CBDP->Inhibited_NTE Covalent Binding & Inhibition NTE Neuropathy Target Esterase (NTE) OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Inhibited_NTE->OPIDN Downstream Events

Caption: Metabolic activation of TOCP to its neurotoxic metabolite, CBDP, and subsequent inhibition of NTE.

Quantitative Data Summary

The synthesis of TOCP metabolites allows for the production of analytical standards with high purity, essential for accurate toxicological assessment. The purity of the synthesized compounds is typically confirmed using High-Performance Liquid Chromatography (HPLC).[6][7]

Metabolite NameCommon AbbreviationPrecursorsSynthesis SummaryReported Purity (%)[6][7]
Di-o-cresyl hydrogen phosphateDOHPo-Cresol (B1677501), Phosphorus oxychloride (POCl₃)Two-step process: formation of di-o-cresyl phosphorochloridate followed by hydrolysis.90-99%
Di-o-cresyl o-hydroxymethylphenyl phosphateHydroxymethyl TOCPDi-o-cresyl phosphorochloridate, Potassium salt of o-hydroxybenzyl alcoholReaction of the phosphorochloridate with the potassium salt of o-hydroxybenzyl alcohol.92-99%
Saligenin cyclic-o-tolyl phosphateCBDP / SCOTPo-Cresyl phosphorodichloridate, Potassium salt of o-hydroxybenzyl alcoholReaction of the phosphorodichloridate with the potassium salt of o-hydroxybenzyl alcohol.92-99%
o-Cresyl dihydrogen phosphate-o-Cresol, Phosphorus oxychloride (POCl₃)Two-step process: formation of o-cresyl phosphorodichloridate followed by hydrolysis.92-99%

Experimental Protocols

The following protocols describe the synthesis of key this compound metabolites. A general workflow for synthesis and purification is first visualized.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Reactants (e.g., o-cresol, POCl3) Reaction Step 1: Formation of Chloridate Intermediate Reactants->Reaction Hydrolysis Step 2: Hydrolysis or Substitution Reaction Reaction->Hydrolysis Crude Crude Product Hydrolysis->Crude TLC Preparative TLC Crude->TLC Separation HPLC Purity Analysis (HPLC) TLC->HPLC Verification Final Pure Metabolite (>92% Purity) HPLC->Final

Caption: General workflow for the synthesis, purification, and analysis of TOCP metabolites.

Protocol 1: Synthesis of Di-o-cresyl hydrogen phosphate

This protocol describes a two-step synthesis for producing di-o-cresyl hydrogen phosphate.[6][8]

Step 1: Synthesis of Di-o-cresyl phosphorochloridate (Intermediate)

  • Reactants: Combine o-cresol and phosphorus oxychloride (POCl₃) in a 2:1 molar ratio in a suitable reaction vessel.

  • Catalyst: Add anhydrous aluminum chloride (AlCl₃) as a catalyst.

  • Reaction: Stir the mixture under anhydrous conditions. The reaction proceeds to form the di-o-cresyl phosphorochloridate intermediate.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin-Layer Chromatography, TLC).

  • Work-up: Upon completion, the intermediate can be isolated or used directly in the next step. A yield of approximately 60% can be expected for the intermediate.[8]

Step 2: Hydrolysis to Di-o-cresyl hydrogen phosphate

  • Hydrolysis: Add the di-o-cresyl phosphorochloridate intermediate (e.g., 4 g) to a 10% sodium hydroxide (B78521) (NaOH) solution (e.g., 100 mL).[8]

  • Reaction: Stir the mixture at room temperature for approximately 5 hours to ensure complete hydrolysis.[8]

  • Acidification: Carefully acidify the reaction mixture to a pH of 5 using 9 N sulfuric acid (H₂SO₄).[8]

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as diethyl ether.

  • Isolation: Dry the organic extracts (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude di-o-cresyl hydrogen phosphate. A yield of around 90% for this step is reported.[8]

  • Purification: Purify the crude product using preparative TLC or column chromatography.

Protocol 2: Synthesis of Di-o-cresyl o-hydroxymethylphenyl phosphate (Hydroxymethyl TOCP)

This protocol involves the reaction of the phosphorochloridate intermediate with a protected alcohol.[6][7]

  • Reactants: Use the di-o-cresyl phosphorochloridate synthesized in Protocol 1, Step 1. The other key reactant is the potassium salt of o-hydroxybenzyl alcohol.

  • Reaction: Dissolve the di-o-cresyl phosphorochloridate in an appropriate anhydrous solvent. Add the potassium salt of o-hydroxybenzyl alcohol to the solution.

  • Conditions: Stir the reaction mixture, potentially with gentle heating, until the reaction is complete as monitored by TLC.

  • Work-up: After the reaction is complete, quench the mixture and perform an aqueous work-up.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the resulting crude product.

Protocol 3: Purification and Analysis

Purification is critical to obtaining metabolites suitable for sensitive toxicological assays.

  • Preparative TLC: The crude products from the synthesis protocols are separated and purified using repeated preparative thin-layer chromatography (TLC) with multiple solvent systems to resolve the desired product from byproducts and unreacted starting materials.[6][7]

  • High-Performance Liquid Chromatography (HPLC): The purity of the final isolated metabolites is determined by HPLC.[6][7] This analytical technique provides quantitative data on the purity level, which should typically range from 92% to 99%.[6]

  • Structural Verification: The chemical structures of the synthesized metabolites should be unequivocally confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry (MS).[6][7][8]

References

Application Notes and Protocols for Measuring Butyrylcholinesterase Inhibition by Di-o-cresyl Phosphate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-o-cresyl phosphate (B84403) (DOCP) is an organophosphorus compound that, upon metabolic activation, can exert significant neurotoxicity. This toxicity is primarily mediated through the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE). BChE plays a crucial role in scavenging anticholinesterase compounds, thereby protecting acetylcholinesterase (AChE) from inhibition. Understanding the inhibitory potential of DOCP and its metabolites on BChE is essential for toxicological assessment and the development of potential therapeutic interventions.

This document provides detailed protocols for the synthesis of key DOCP metabolites and the subsequent measurement of their inhibitory activity against BChE using the well-established Ellman's method.

Metabolism of Di-o-cresyl Phosphate (DOCP)

The in vivo metabolism of DOCP is a critical factor in its toxicity. The primary metabolic pathways involve oxidation and cyclization, leading to the formation of several metabolites with varying degrees of BChE inhibitory potency. The key metabolites include:

  • o-Cresyl dihydrogen phosphate

  • Di-o-cresyl hydrogen phosphate

  • Hydroxymethyl this compound

  • 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-oxide (CBDP or Cresyl Saligenin Phosphate)

Among these, CBDP is recognized as the most potent neurotoxic metabolite, acting as an irreversible inhibitor of BChE.[1][2][3][4]

Quantitative Data on BChE Inhibition

The inhibitory potency of DOCP metabolites against BChE varies significantly. The cyclized metabolite, CBDP, is an extremely potent, irreversible inhibitor. The non-cyclized metabolites are generally considered to be much less potent.

MetaboliteStructureInhibitory Potency (IC50/Kinetics)Notes
2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-oxide (CBDP) O=P1(OC2=CC=CC=C2C)OC3=CC=CC=C3CO1kᵢ ≈ 3.24 x 10⁸ M⁻¹min⁻¹ (for human BChE) [1]A potent, irreversible inhibitor. The bimolecular rate constant (kᵢ) is provided, as IC50 is less relevant for irreversible inhibitors.
Di-o-cresyl hydrogen phosphate O=P(O)(OC1=CC=CC=C1C)OC2=CC=CC=C2CSignificantly lower than CBDP Specific IC50 values are not readily available in the literature, indicating a much lower inhibitory capacity compared to the highly toxic CBDP.
o-Cresyl dihydrogen phosphate O=P(O)(O)OC1=CC=CC=C1CSignificantly lower than CBDP As with other non-cyclized metabolites, its inhibitory potency is considered to be substantially less than that of CBDP.
Hydroxymethyl this compound O=P(OC1=CC=CC=C1C)(OC2=CC=CC=C2CO)OSignificantly lower than CBDP The hydroxylation does not confer the high inhibitory potency seen with the cyclized structure of CBDP.

Experimental Protocols

Synthesis of this compound Metabolites

4.1.1. Synthesis of o-Cresyl dihydrogen phosphate and Di-o-cresyl hydrogen phosphate

These acidic metabolites can be prepared in a two-step process:

  • Formation of Chloridate Intermediates: React phosphorus oxychloride (POCl₃) with o-cresol (B1677501) in the presence of a catalyst like anhydrous aluminum chloride (AlCl₃). The molar ratio of POCl₃ to o-cresol will determine the primary product. A 1:1 molar ratio favors the formation of o-cresyl phosphorodichloridate, while a 1:2 molar ratio favors di-o-cresyl phosphorochloridate.

  • Hydrolysis: The resulting chloridate intermediates are then hydrolyzed under appropriate conditions to yield o-cresyl dihydrogen phosphate and di-o-cresyl hydrogen phosphate, respectively.

4.1.2. Synthesis of Hydroxymethyl this compound

This metabolite can be synthesized by reacting di-o-cresyl phosphorochloridate with the potassium salt of o-hydroxybenzyl alcohol. The product can be purified using techniques like preparative thin-layer chromatography (TLC).

Measurement of BChE Inhibition using Ellman's Method

This protocol is adapted from established methods for measuring cholinesterase activity.

4.2.1. Principle

The Ellman's assay is a colorimetric method to determine cholinesterase activity. Butyrylthiocholine (BTCh), a substrate analog of butyrylcholine, is hydrolyzed by BChE to produce thiocholine (B1204863) and butyrate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to BChE activity. The presence of an inhibitor will decrease the rate of this reaction.

4.2.2. Materials and Reagents

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Butyrylthiocholine iodide (BTCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DOCP metabolites (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

4.2.3. Assay Protocol

  • Prepare Reagent Solutions:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.

    • BTCh Solution (10 mM): Dissolve 3.27 mg of BTCh in 1 mL of deionized water.

    • BChE Solution (0.1 units/mL): Prepare a stock solution of BChE and dilute it in phosphate buffer to the desired working concentration. The optimal concentration may need to be determined empirically.

    • Inhibitor Solutions: Prepare a stock solution of each DOCP metabolite in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent effects.

  • Assay Procedure in a 96-Well Plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the inhibitor solution (or solvent for control wells).

    • Add 20 µL of the BChE solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of BTCh solution to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of BChE activity). For irreversible inhibitors like CBDP, calculate the bimolecular rate constant (kᵢ).

Visualizations

BChE Inhibition Signaling Pathway

BChE_Inhibition BChE Active Butyrylcholinesterase (with Serine-OH in active site) Complex BChE-Metabolite Complex (Reversible) BChE->Complex Binding DOCP_Metabolite DOCP Metabolite (e.g., CBDP) DOCP_Metabolite->Complex Inhibited_BChE Inhibited Butyrylcholinesterase (Phosphorylated Serine) Complex->Inhibited_BChE Irreversible Phosphorylation

Caption: BChE inhibition by a DOCP metabolite.

Experimental Workflow for BChE Inhibition Assay

BChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - DTNB Solution - BTCh Solution - BChE Solution - Inhibitor Dilutions Addition 1. Add Buffer, Inhibitor, and BChE Reagents->Addition Incubation 2. Incubate (37°C, 15 min) Addition->Incubation DTNB_add 3. Add DTNB Incubation->DTNB_add Reaction_start 4. Add BTCh to start reaction DTNB_add->Reaction_start Measurement 5. Measure Absorbance at 412 nm (kinetic) Reaction_start->Measurement Calc_rate Calculate Reaction Rates (ΔAbs/min) Measurement->Calc_rate Calc_inhibition Calculate % Inhibition Calc_rate->Calc_inhibition Plot_IC50 Plot % Inhibition vs. [Inhibitor] to determine IC50 Calc_inhibition->Plot_IC50

Caption: Workflow for BChE inhibition assay.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the inhibition of butyrylcholinesterase by this compound metabolites. The significant difference in inhibitory potency between the cyclized metabolite CBDP and other non-cyclized metabolites underscores the importance of metabolic activation in the neurotoxicity of DOCP. Accurate measurement of BChE inhibition is crucial for understanding the toxicological profile of such organophosphorus compounds and for the development of effective countermeasures.

References

Troubleshooting & Optimization

Technical Support Center: Di-o-cresyl Phosphate (DOCP) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di-o-cresyl phosphate (B84403) (DOCP) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of DOCP.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions in a user-friendly question-and-answer format.

Synthesis Troubleshooting

Q1: My reaction to form di-o-cresyl phosphorochloridate from o-cresol (B1677501) and phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the possible causes and solutions?

A1: An incomplete or slow reaction in the first step of DOCP synthesis can be due to several factors:

  • Moisture Contamination: Phosphorus oxychloride is highly reactive with water, leading to its decomposition and the formation of phosphoric acid and HCl.[1] This reduces the amount of active reagent available for the reaction with o-cresol.

    • Solution: Ensure all glassware is oven-dried before use and the reaction is carried out under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Quality: The purity of both o-cresol and POCl₃ is crucial. Impurities in o-cresol (like water or other isomers) can lead to side reactions, while old or improperly stored POCl₃ may have already partially hydrolyzed.

    • Solution: Use freshly distilled POCl₃ and high-purity o-cresol. Ensure the o-cresol is free from meta and para isomers, which can be confirmed by HPLC or GC analysis prior to use.[2]

  • Insufficient Catalyst: When a catalyst like anhydrous aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂) is used, its inactivity or insufficient amount can slow down the reaction.[3][4]

    • Solution: Use freshly opened, anhydrous AlCl₃ or MgCl₂. Ensure the catalyst is fully dissolved or suspended in the reaction mixture. A slight excess of the catalyst might be beneficial, but significant excess should be avoided to prevent side reactions.

  • Suboptimal Temperature: The reaction temperature influences the reaction rate.

    • Solution: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion.[5] Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.

Q2: I am observing the formation of multiple unexpected spots on my TLC plate during the synthesis of di-o-cresyl phosphorochloridate. What are these byproducts and how can I minimize them?

A2: The formation of multiple byproducts is a common issue. These can include:

  • Tri-o-cresyl phosphate (TOCP): If the stoichiometry is not carefully controlled, some of the di-o-cresyl phosphorochloridate can react with another molecule of o-cresol to form the tri-ester.

    • Solution: Carefully control the molar ratio of o-cresol to POCl₃. A 2:1 molar ratio is theoretically required for di-o-cresyl phosphorochloridate.[3] Using a slight excess of POCl₃ might favor the formation of the desired product over the tri-ester.

  • Mono-o-cresyl phosphorodichloridate: If an insufficient amount of o-cresol is used or if the reaction is stopped prematurely, this intermediate may be present.[3]

    • Solution: Ensure the correct 2:1 molar ratio of o-cresol to POCl₃ is used and allow the reaction to go to completion.

  • Pyrophosphates: These can form from the reaction of phosphate intermediates.

    • Solution: Strict control of reaction conditions, particularly temperature and the exclusion of moisture, can help minimize the formation of these byproducts.

Q3: The hydrolysis of di-o-cresyl phosphorochloridate to Di-o-cresyl phosphate is not going to completion, or I am getting a low yield. How can I optimize this step?

A3: Incomplete hydrolysis or low yields can be addressed by considering the following:

  • Inadequate Hydrolysis Conditions: The hydrolysis of the phosphorochloridate requires specific conditions to proceed efficiently.

    • Solution: The hydrolysis can be performed under aqueous conditions.[3] The reaction may require gentle heating to ensure complete conversion. The pH of the reaction mixture can also be crucial; both acidic and basic conditions can catalyze the hydrolysis, but extreme pH values may lead to degradation of the product.[6][7]

  • Product Degradation: this compound can be susceptible to further hydrolysis to mono-o-cresyl phosphate and phosphoric acid under harsh conditions (e.g., prolonged heating or extreme pH).

    • Solution: Monitor the reaction progress closely using TLC or HPLC to avoid over-running the reaction. Once the starting material is consumed, proceed with the work-up promptly. Maintain a neutral or slightly acidic pH during work-up and purification.

  • Inefficient Work-up: The product may be lost during the extraction and washing steps if its solubility properties are not considered.

    • Solution: this compound is an organic-soluble compound. Use an appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane). Washing with a saturated sodium bicarbonate solution can help neutralize any remaining acidic byproducts, followed by a brine wash to remove excess water.

Purification Troubleshooting

Q4: I am having difficulty purifying this compound by column chromatography. The product co-elutes with impurities or the recovery is low.

A4: Column chromatography is a powerful technique, but its success depends on careful optimization:

  • Poor Separation: Co-elution of the product with impurities, such as unreacted o-cresol or tri-o-cresyl phosphate, is a common problem.

    • Solution:

      • Optimize the Eluent System: Use TLC to screen different solvent systems (e.g., mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol) to find a system that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the product for optimal separation on the column.[8]

      • Use Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be very effective.[1]

      • Consider a Different Stationary Phase: If silica (B1680970) gel does not provide the desired separation, consider using a different stationary phase like alumina (B75360) or a phenyl-bonded silica column, which can offer different selectivity for aromatic compounds.[2]

  • Low Recovery: The product may be retained on the column, leading to a low yield after purification.

    • Solution:

      • Ensure Complete Elution: After the main product fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted.

      • Deactivate Silica Gel: If your compound is acidic or sensitive to the acidic nature of silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[1]

      • Dry Loading: For samples that are not very soluble in the eluent, "dry loading" can improve resolution and recovery. This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[1]

Q5: My final this compound product appears impure by NMR or GC-MS analysis, even after column chromatography.

A5: If impurities persist after column chromatography, consider the following:

  • Co-eluting Impurities: Some impurities may have very similar polarity to the product, making them difficult to separate by a single chromatographic method.

    • Solution:

      • Re-purification: A second round of column chromatography with a different eluent system or a different stationary phase may be necessary.

      • Preparative HPLC: For achieving very high purity, preparative HPLC can be an excellent option. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often effective for separating organophosphate esters.[3][9]

  • Thermal Decomposition in GC-MS: Some organophosphates can be thermally labile and may decompose in the hot injector of the gas chromatograph, leading to the appearance of impurity peaks.

    • Solution: Lower the injector temperature if possible, while still ensuring efficient volatilization of the analyte. Use a less aggressive injection technique if available.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and analysis of this compound and related compounds.

Table 1: Synthesis Parameters for Di-o-cresyl Phosphorochloridate

ParameterValue/ConditionReference
Reactantso-Cresol, Phosphorus Oxychloride (POCl₃)[3]
Molar Ratio (o-cresol:POCl₃)2:1[3]
CatalystAnhydrous Aluminum Chloride (AlCl₃)[3]
SolventAnhydrous, non-protic solvent (e.g., benzene, toluene)[10]
TemperatureInitially 0 °C, then warmed to room temperature or gently heated[5]
Reaction MonitoringThin-Layer Chromatography (TLC), Gas Chromatography (GC)[10]

Table 2: Purification and Analysis Parameters

TechniqueParameterValue/ConditionReference
Preparative TLC Stationary PhaseSilica Gel[11]
Mobile PhaseVarious solvent systems can be screened[11]
Column Chromatography Stationary PhaseSilica Gel[8]
Eluent SystemHexane/Ethyl Acetate or Dichloromethane/Methanol gradients[8]
HPLC Analysis ColumnReversed-phase C18 or Phenyl[2][9]
Mobile PhaseAcetonitrile/Water with acidic modifier (e.g., acetic acid, formic acid)[2][9]
DetectionUV at 254 nm[9]
GC-MS Analysis ColumnLow polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane)[12]
Injection ModeSplitless[12]
Carrier GasHelium[12]
DetectionMass Spectrometry (Scan or SIM mode)[12]

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

This is a two-step procedure based on the reaction of o-cresol with phosphorus oxychloride followed by hydrolysis.[3]

Step 1: Synthesis of Di-o-cresyl Phosphorochloridate

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (nitrogen or argon).

  • Reagent Preparation: In the dropping funnel, place phosphorus oxychloride (1.0 equivalent) dissolved in an anhydrous, non-protic solvent (e.g., toluene). In the reaction flask, dissolve o-cresol (2.0 equivalents) and anhydrous aluminum chloride (catalytic amount, e.g., 0.1 equivalents) in the same anhydrous solvent.

  • Reaction: Cool the reaction flask to 0 °C using an ice bath. Slowly add the POCl₃ solution from the dropping funnel to the stirred o-cresol solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: The resulting di-o-cresyl phosphorochloridate can be used directly in the next step or can be isolated by carefully quenching the reaction with ice-water, extracting with an organic solvent, washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure. Caution: The intermediate is moisture-sensitive.

Step 2: Hydrolysis of Di-o-cresyl Phosphorochloridate to this compound

  • Hydrolysis: To the crude or isolated di-o-cresyl phosphorochloridate, add a mixture of water and a co-solvent like acetonitrile or THF.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the hydrolysis is complete, as monitored by TLC (the product, this compound, is more polar than the starting phosphorochloridate).

  • Work-up: After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial eluting solvent (a low polarity mixture of hexanes and ethyl acetate is a good starting point).[13]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.[1]

  • Elution: Begin eluting the column with the initial low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reagents o-Cresol + POCl3 (in anhydrous solvent) reaction1 Phosphorylation Reaction (with AlCl3 catalyst) reagents->reaction1 intermediate Di-o-cresyl Phosphorochloridate reaction1->intermediate hydrolysis Hydrolysis (Water) intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product column_chrom Column Chromatography (Silica Gel) crude_product->column_chrom Purification pure_product Pure this compound column_chrom->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Guide cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Multiple Byproducts? incomplete_reaction->side_reactions No check_reagents Check Reagent Purity & Anhydrous Conditions incomplete_reaction->check_reagents Yes check_stoichiometry Verify Stoichiometry (o-cresol:POCl3) side_reactions->check_stoichiometry Yes poor_separation Poor Separation in Column Chromatography? side_reactions->poor_separation No optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp low_recovery Low Recovery? poor_separation->low_recovery No optimize_eluent Optimize Eluent System (TLC Screening) poor_separation->optimize_eluent Yes flush_column Flush Column with Polar Solvent low_recovery->flush_column Yes gradient_elution Use Gradient Elution optimize_eluent->gradient_elution change_stationary_phase Change Stationary Phase gradient_elution->change_stationary_phase deactivate_silica Deactivate Silica Gel flush_column->deactivate_silica

Caption: Troubleshooting decision tree for this compound synthesis and purification.

References

Technical Support Center: Enhancing Di-o-cresyl Phosphate (DOCP) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Di-o-cresyl phosphate (B84403) (DOCP) detection methods.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of DOCP using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Active Sites in the Inlet or Column Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.
Improper Column Installation Ensure the column is installed at the correct depth in both the injector and detector to avoid dead volume. A clean, square cut of the column is crucial.
Contamination Clean the injector port and replace the septum and liner regularly. Sample matrix components can accumulate and cause peak tailing.
Inappropriate Flow Rate Optimize the carrier gas flow rate. A flow rate that is too low can lead to peak broadening and tailing.
Solvent-Phase Mismatch Ensure the polarity of the injection solvent is compatible with the stationary phase of the GC column.

Issue 2: Low or No Signal (Poor Sensitivity)

Potential Cause Recommended Solution
Sample Loss During Preparation Optimize the extraction and cleanup procedure to maximize recovery. Use an internal standard to monitor for sample loss.
Injector Discrimination For splitless injections, optimize the purge activation time to ensure complete transfer of the analyte to the column. For split injections, a very high split ratio may lead to significant sample loss.
Suboptimal MS Parameters Tune the mass spectrometer to ensure optimal sensitivity. Check the cleanliness of the ion source and the detector's performance.
Analyte Degradation DOCP can be susceptible to thermal degradation in a hot injector. Lowering the injector temperature might improve the signal.
Matrix Effects Co-eluting matrix components can suppress the ionization of DOCP. Enhance sample cleanup or use a more selective mass transition.
LC-MS Troubleshooting

Issue 1: Ion Suppression or Enhancement (Matrix Effects)

Potential Cause Recommended Solution
Co-eluting Matrix Components Improve chromatographic separation to resolve DOCP from interfering compounds. Modify the gradient profile or use a different stationary phase.
Insufficient Sample Cleanup Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) to remove matrix components like phospholipids (B1166683) from biological samples.
High Concentration of Salts High salt concentrations in the sample can suppress ionization. Use a desalting step or divert the flow during the elution of salts.
Suboptimal ESI Source Conditions Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, to minimize matrix effects and enhance DOCP ionization.

Issue 2: Inconsistent Retention Times

Potential Cause Recommended Solution
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Prepare fresh mobile phases regularly and ensure accurate composition. Degas the solvents to prevent bubble formation.
Pump Performance Check the LC pump for leaks and ensure it delivers a stable and accurate flow rate.
Column Degradation The column's stationary phase can degrade over time, especially with aggressive mobile phases or complex matrices. Replace the column if performance deteriorates.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of DOCP?

For direct measurement, both GC-MS and LC-MS/MS can offer high sensitivity. The choice often depends on the sample matrix and available instrumentation. For biological monitoring, indirect methods based on the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE), can be extremely sensitive for detecting exposure to neurotoxic organophosphates like the active metabolites of DOCP.[1][2]

Q2: How can I improve the recovery of DOCP during sample preparation from biological fluids?

For serum or plasma, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common. To improve recovery, ensure complete protein precipitation and optimize the extraction solvent and pH. Using an isotopically labeled internal standard for DOCP can help to accurately quantify recovery.

Q3: Are there any biomarkers for DOCP exposure?

Yes, the primary biomarker for exposure to neurotoxic organophosphates is the inhibition of cholinesterase enzymes, particularly butyrylcholinesterase (BChE) in plasma.[3][4] The active metabolites of DOCP can form stable adducts with these enzymes, and detecting the phosphorylated enzyme or measuring the decrease in its activity can serve as a sensitive indicator of exposure.[3]

Q4: What are the typical limit of detection (LOD) and limit of quantification (LOQ) for DOCP analysis?

LOD and LOQ are method-dependent and vary based on the instrument, matrix, and sample preparation procedure. The following table summarizes some reported values for related tricresyl phosphate (TCP) isomers, which can provide an estimate for DOCP.

Quantitative Data Summary

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSAir (on filter)>0.4 ng/filterNot Specified[5]
GC-FPDAir0.05 µ g/sample Not Specified[6]
GC-MSWater, Soil, WasteNot Provided0.1 ppb (PQL)[7][8]
TLCEdible Oil2.5 µgNot Specified[9]
Colorimetric Biosensor (for OPs)General0.04 mg/LNot Specified[2]

Note: PQL (Practical Quantitation Limit) is conceptually similar to LOQ.

Experimental Protocols

Protocol 1: GC-MS Analysis of DOCP in Water Samples

This protocol is a general guideline and may require optimization for specific instrumentation and sample characteristics.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 mL water sample, add a suitable internal standard.

    • Adjust the pH of the sample to neutral (pH 7).

    • Extract the sample twice with 20 mL of dichloromethane (B109758) (DCM) by shaking vigorously for 2 minutes in a separatory funnel.

    • Combine the DCM extracts and dry them by passing through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM) for target ions of DOCP and the internal standard.

Protocol 2: Cholinesterase Inhibition Assay for Organophosphate Exposure

This protocol describes a colorimetric assay to screen for exposure to cholinesterase-inhibiting compounds.

  • Reagent Preparation:

    • Prepare a solution of acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a substrate solution of acetylthiocholine (B1193921) iodide (ATCI).

    • Prepare a chromogenic reagent solution, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Assay Procedure:

    • Add the biological sample (e.g., diluted serum) to a microplate well.

    • Add the AChE solution and incubate to allow for any inhibition to occur.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution.

    • Add the DTNB solution. The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.

    • A reduced color intensity compared to an uninhibited control indicates the presence of cholinesterase inhibitors.

Visualizations

Troubleshooting_Workflow start Start: Poor Sensitivity in DOCP Analysis check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Evaluate Instrument Performance start->check_instrument sample_prep_ok Is Sample Prep Optimized? check_sample_prep->sample_prep_ok instrument_ok Is Instrument Performance Verified? check_instrument->instrument_ok sample_prep_ok->instrument_ok Yes optimize_extraction Optimize Extraction/Cleanup (e.g., SPE, LLE) sample_prep_ok->optimize_extraction No use_is Incorporate Internal Standard sample_prep_ok->use_is Partially check_injection Check Injector Parameters (Temp, Split Ratio) instrument_ok->check_injection No tune_ms Tune Mass Spectrometer instrument_ok->tune_ms No clean_source Clean Ion Source instrument_ok->clean_source No check_column Inspect GC/LC Column instrument_ok->check_column No final_analysis Re-analyze Sample instrument_ok->final_analysis Yes optimize_extraction->final_analysis use_is->final_analysis check_injection->final_analysis tune_ms->final_analysis clean_source->final_analysis check_column->final_analysis

Caption: Troubleshooting workflow for low sensitivity in DOCP analysis.

Experimental_Workflow cluster_direct Direct Detection (GC/LC-MS) cluster_indirect Indirect Detection (Biomarker) sample_collection Sample Collection (e.g., Water, Serum) extraction Extraction (LLE or SPE) sample_collection->extraction cleanup Sample Cleanup extraction->cleanup analysis_direct GC-MS or LC-MS/MS Analysis cleanup->analysis_direct quantification_direct Quantification of DOCP analysis_direct->quantification_direct biological_sample Biological Sample (e.g., Blood Plasma) incubation Incubation with AChE biological_sample->incubation colorimetric_reaction Colorimetric Reaction (with ATCI and DTNB) incubation->colorimetric_reaction measurement Absorbance Measurement colorimetric_reaction->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc

Caption: Experimental workflows for DOCP detection.

Signaling_Pathway DOCP Di-o-cresyl Phosphate (metabolized to active form) AChE Acetylcholinesterase (AChE) (Active Enzyme) DOCP->AChE Inhibits ACh Acetylcholine (ACh) (Neurotransmitter) AChE->ACh Acts on AChE_inhibited Inhibited AChE (Phosphorylated) AChE->AChE_inhibited Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis ACh_accumulation ACh Accumulation in Synapse ACh->ACh_accumulation AChE_inhibited->ACh Blocks Hydrolysis Neurotoxicity Neurotoxic Effects ACh_accumulation->Neurotoxicity

Caption: Simplified pathway of DOCP-induced neurotoxicity.

References

Troubleshooting inconsistent results in Di-o-cresyl phosphate neurotoxicity experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-o-cresyl phosphate (B84403) (DOCP) to study its neurotoxic effects.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during DOCP neurotoxicity experiments, providing potential causes and solutions in a question-and-answer format.

Neuropathy Target Esterase (NTE) Assay

Question 1: Why am I seeing high variability or inconsistent results in my colorimetric Neuropathy Target Esterase (NTE) assay?

Answer: Inconsistent results in the NTE assay can stem from several factors:

  • Substrate and Inhibitor Preparation: Incorrect concentrations of the substrate (e.g., phenyl valerate) or inhibitors (e.g., paraoxon (B1678428) and mipafox) can significantly impact results. Ensure accurate preparation and storage of these reagents.

  • Tissue Homogenization: Incomplete or inconsistent homogenization of brain or spinal cord tissue can lead to variable enzyme concentrations in your samples. Ensure a standardized and thorough homogenization protocol is followed.

  • Incubation Times and Temperatures: Precise control of incubation times and temperatures is critical for enzymatic assays. Any deviation can alter the rate of reaction and lead to variability. Use a calibrated water bath or incubator.

  • Colorimetric Reaction Issues: The final color development step is sensitive to pH and the presence of interfering substances. Ensure the pH of your final solution is optimal for the chromogen. Common issues with colorimetric assays include background noise and sample interference[1][2][3].

  • Detergent Effects: The use of detergents like sodium dodecyl sulfate (B86663) (SDS) can cause a spectral shift in the chromophore, leading to inaccurate readings if the spectrophotometer wavelength is not adjusted accordingly.

Question 2: My NTE activity is lower than expected in control animals. What could be the cause?

Answer: Lower than expected NTE activity in control samples can be due to:

  • Improper Tissue Storage: NTE is a membrane-bound protein and its activity can degrade over time if tissues are not stored properly at -80°C. A stable preparation of hen brain NTE can be achieved through lyophilization for long-term storage[4].

  • Enzyme Inactivation during Preparation: Excessive heat during homogenization or repeated freeze-thaw cycles of the tissue homogenate can denature the enzyme. Keep samples on ice throughout the preparation process.

  • Reagent Quality: Degradation of the substrate or inhibitors can lead to apparently lower enzyme activity. Use fresh or properly stored reagents.

In Vivo Hen Model for Organophosphate-Induced Delayed Neuropathy (OPIDN)

Question 3: The onset and severity of ataxia in my hens treated with DOCP are highly variable. Why is this happening?

Answer: Variability in the hen model is a known challenge and can be attributed to:

  • Age and Strain of Hens: The susceptibility to OPIDN is age-dependent, with adult hens being more susceptible. Different strains of hens may also exhibit varying sensitivities. It is crucial to use a consistent age and strain of hens for all experiments.

  • DOCP Administration: The route and consistency of DOCP administration (e.g., oral gavage) can affect its absorption and bioavailability. Ensure accurate and consistent dosing for each animal. The intravenous ED50 for ataxia and paralysis in hens have been estimated to be 15.9 mg/kg and 31.7 mg/kg, respectively[5].

  • Individual Differences in Metabolism: Like in humans, individual animals can have different rates of metabolism, affecting the bioactivation of DOCP to its neurotoxic metabolite, saligenin cyclic o-tolyl phosphate.

  • Subjective Scoring of Ataxia: Behavioral scoring can be subjective. It is important to have a well-defined, standardized scoring scale and to have multiple observers, blinded to the treatment groups, score the animals to reduce bias.

Question 4: I'm not observing clear axonal degeneration in the histopathology of spinal cord and peripheral nerves from DOCP-treated hens. What could be wrong?

Answer: A lack of clear histopathological findings could be due to:

  • Inadequate Fixation: Nervous tissue is prone to autolysis and fixation artifacts. Perfusion fixation is generally recommended over immersion fixation for optimal preservation of neural tissue. For peripheral nerves, factors like delayed fixation and the type of fixative can significantly impact structural integrity[5][6][7].

  • Improper Tissue Processing: Incorrect dehydration, clearing, or embedding can lead to tissue shrinkage, distortion, and other artifacts that can obscure genuine pathological changes.

  • Sectioning and Staining Issues: The thickness of the sections and the quality of the staining are critical for visualizing fine axonal structures. Ensure your microtome is properly calibrated and your staining solutions are fresh and correctly prepared.

  • Timing of Sacrifice: The peak of axonal degeneration typically occurs around 2-3 weeks post-exposure. Sacrificing animals too early or too late may result in missing the key pathological changes.

In Vitro SH-SY5Y Cell Model

Question 5: My SH-SY5Y cells are detaching from the culture plates, especially after treatment with DOCP or during differentiation. How can I prevent this?

Answer: SH-SY5Y cells are known to adhere weakly and can detach easily. Here are some troubleshooting tips:

  • Coating of Cultureware: Pre-coating culture plates or flasks with an extracellular matrix component like Poly-L-Lysine, laminin, or collagen can significantly improve cell attachment[8].

  • Gentle Handling: Avoid vigorous pipetting or washing of the cells, especially during media changes and treatment administration.

  • Optimal Seeding Density: Plating cells at an optimal density is crucial. Over-confluent cultures are more prone to detachment.

  • Serum Concentration during Differentiation: The concentration of fetal bovine serum (FBS) in the differentiation medium can affect cell adhesion and neurite outgrowth. Optimization of FBS concentration may be necessary[9].

  • Temperature of Media: Adding cold media to the cells can cause temperature shock and lead to detachment. Always pre-warm your media and buffers to 37°C[10].

Question 6: I am seeing inconsistent neurite outgrowth after differentiating my SH-SY5Y cells with retinoic acid. What are the possible reasons?

Answer: Inconsistent differentiation and neurite outgrowth in SH-SY5Y cells can be due to:

  • Cell Line Heterogeneity: The SH-SY5Y cell line is heterogeneous and contains both neuroblastic (N-type) and epithelial-like (S-type) cells. The proportion of these cell types can change with passage number, leading to variable differentiation potential. It is advisable to use cells at a low passage number.

  • Differentiation Protocol: The concentration of retinoic acid, the duration of treatment, and the composition of the differentiation medium can all influence the extent of neurite outgrowth. A standardized and optimized protocol is essential[9][11].

  • Plating Density: The initial plating density can affect cell-to-cell signaling and trophic support, which are important for neuronal differentiation and survival[11].

  • Serum Batch Variability: Different batches of FBS can have varying levels of growth factors and other components that can influence differentiation. It is good practice to test a new batch of FBS before using it for critical experiments.

Data Presentation

Table 1: Dose-Response of Tri-ortho-cresyl Phosphate (TOCP) on Ataxia in Hens (90-day study)
Daily Dose (mg/kg/day)Number of HensObservationMean Spinal Histopathology Score
0 (Control)35No ataxia1.7
1.010No ataxia0.7
1.255No ataxia1.8
2.55No ataxiaNot Reported
5.017Ataxia observedNot Reported
7.59Ataxia observedNot Reported
1019Ataxia observedNot Reported
208Ataxia observedNot Reported
Data adapted from Prentice and Majeed (1983) as cited in a 2010 report.[10]
Table 2: Inhibition of Neuropathy Target Esterase (NTE) in Hen Tissues by Organophosphates (24 hours post-exposure)
CompoundDose (mg/kg)Brain NTE Inhibition (%)Lymphocyte NTE Inhibition (%)
TOCP10~20~15
TOCP100~80~70
Leptophos25~40~30
Leptophos150~90~85
DBDCV1.0~60~55
DBDCV4.0~95~90
Data adapted from Schwab and Richardson (1986).[12]

Experimental Protocols

Neuropathy Target Esterase (NTE) Activity Assay in Hen Brain Tissue

Objective: To measure the activity of NTE in hen brain tissue samples.

Materials:

  • Hen brain tissue

  • Homogenization buffer (50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0)

  • Paraoxon (inhibitor for non-NTE esterases)

  • Mipafox (inhibitor for NTE)

  • Phenyl valerate (B167501) (substrate)

  • Colorimetric reagents (4-aminoantipyrine, potassium ferricyanide)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize a known weight of hen brain tissue in ice-cold homogenization buffer to create a 10% (w/v) homogenate.

  • Sample Preparation: Prepare three sets of tubes for each sample:

    • Total paraoxon-resistant esterase activity: Homogenate + buffer

    • NTE activity: Homogenate + paraoxon

    • Blank: Homogenate + paraoxon + mipafox

  • Inhibitor Incubation: Pre-incubate the tubes with the respective inhibitors (or buffer) for a specific time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition and Incubation: Add the substrate, phenyl valerate, to all tubes and incubate for a defined period (e.g., 20 minutes) at the same temperature.

  • Colorimetric Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding 4-aminoantipyrine (B1666024) and potassium ferricyanide. This will produce a colored product in proportion to the amount of phenol (B47542) produced by the esterase activity.

  • Measurement: Measure the absorbance of the solution in each tube at the optimal wavelength (e.g., 490 nm if SDS is used in the final solution) using a spectrophotometer.

  • Calculation: Calculate NTE activity as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox.

Assessment of Ataxia in Hens

Objective: To quantitatively assess the degree of ataxia in hens following DOCP exposure.

Materials:

  • DOCP-treated and control hens

  • A standardized, enclosed observation area with a non-slip floor

  • A standardized ataxia scoring sheet

Procedure:

  • Acclimatization: Allow the hen to acclimatize to the observation area for a few minutes.

  • Observation of Gait: Observe the hen as it walks freely in the enclosure. Pay attention to its posture, coordination, and ability to navigate.

  • Forced Movement: Gently encourage the hen to walk, turn, and stop to assess its motor control under different conditions.

  • Scoring: Score the degree of ataxia using a standardized scale. A commonly used scale is as follows:

    • Grade 0: Normal gait.

    • Grade 1: Slight unsteadiness, particularly when turning.

    • Grade 2: Moderate ataxia, with a wide-based stance and swaying of the body.

    • Grade 3: Severe ataxia, frequent stumbling and falling.

    • Grade 4: Unable to stand or walk, paralysis.

  • Blinding: The observer scoring the ataxia should be blinded to the treatment group of the hen to minimize bias.

  • Frequency: Ataxia should be scored at regular intervals (e.g., daily or every other day) throughout the experimental period (typically 21 days). A grading system from 1 to 6 has also been suggested, where slight in-coordination is 1-2, ataxia is 3-4, and paralysis is 5-6.

Histopathological Analysis of Axonal Degeneration

Objective: To visualize and assess the extent of axonal degeneration in the spinal cord and peripheral nerves of DOCP-treated hens.

Materials:

  • Formalin or other appropriate fixative

  • Ethanol (B145695) series (for dehydration)

  • Xylene (for clearing)

  • Paraffin (B1166041) wax (for embedding)

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Collection and Fixation: Immediately after euthanasia, carefully dissect the spinal cord and peripheral nerves (e.g., sciatic nerve). Fix the tissues in 10% neutral buffered formalin. For optimal morphology, perfusion fixation is recommended.

  • Tissue Processing:

    • Dehydration: Dehydrate the fixed tissues through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).

    • Clearing: Clear the dehydrated tissues in xylene.

    • Embedding: Infiltrate the cleared tissues with molten paraffin wax and then embed them in paraffin blocks.

  • Sectioning: Cut thin sections (e.g., 5-10 µm) from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize the general tissue morphology.

  • Microscopic Examination: Examine the stained sections under a light microscope. Look for characteristic signs of axonal degeneration, such as swollen axons (spheroids), myelin ovoids, and an increase in the number of Schwann cells.

  • Quantitative Analysis: The extent of axonal degeneration can be quantified by counting the number of degenerating fibers per unit area or by using a semi-quantitative scoring system.

Mandatory Visualizations

DOCP_Neurotoxicity_Pathway cluster_exposure Exposure cluster_initiation Initiation cluster_downstream Downstream Effects cluster_outcome Pathological Outcome DOCP Di-o-cresyl phosphate (DOCP) NTE Neuropathy Target Esterase (NTE) DOCP->NTE Inhibits Inhibition Irreversible Inhibition & Aging NTE->Inhibition Homeostasis Disruption of Lipid Homeostasis Inhibition->Homeostasis Phosphorylation Altered Protein Phosphorylation Inhibition->Phosphorylation Autophagy Induction of Autophagy Inhibition->Autophagy Transport Impaired Axonal Transport Homeostasis->Transport Degeneration Axonal Degeneration Transport->Degeneration Phosphorylation->Degeneration Autophagy->Degeneration OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Degeneration->OPIDN

Caption: Signaling pathway of this compound (DOCP)-induced neurotoxicity.

Experimental_Workflow cluster_invivo In Vivo (Hen Model) Dosing DOCP Dosing Behavior Behavioral Assessment (Ataxia Scoring) Dosing->Behavior Sacrifice Sacrifice (Day 21) Behavior->Sacrifice Histology Histopathology (Spinal Cord, Sciatic Nerve) Sacrifice->Histology NTE_in_vivo NTE Assay (Brain, Spinal Cord) Sacrifice->NTE_in_vivo Culture Cell Culture & Differentiation Treatment DOCP Treatment Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Neurite Neurite Outgrowth Analysis Treatment->Neurite Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis

Caption: Experimental workflow for DOCP neurotoxicity studies.

References

Technical Support Center: Optimization of GC-MS for Di-o-cresyl Phosphate Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Di-o-cresyl phosphate (B84403) isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating Di-o-cresyl phosphate isomers?

A1: The selection of the GC column, specifically the stationary phase, is the most critical factor. Due to the similar chemical structures and boiling points of this compound isomers, achieving separation relies heavily on the differential interactions between the isomers and the stationary phase. A mid-polarity to polar stationary phase is often recommended to enhance selectivity.

Q2: How does the oven temperature program affect the separation of these isomers?

A2: The oven temperature program directly influences the retention times and peak shapes of the isomers. A slow temperature ramp rate generally improves resolution by allowing for more interactions between the analytes and the stationary phase. However, an excessively slow ramp can lead to broader peaks. It is crucial to optimize the initial temperature, ramp rate, and final temperature to achieve baseline separation without unnecessarily long run times.

Q3: What role does the carrier gas flow rate play in isomer separation?

A3: The carrier gas flow rate, or more accurately, the linear velocity, affects the efficiency of the separation. Each carrier gas (e.g., Helium, Hydrogen) has an optimal linear velocity at which it provides the best resolution. Operating outside this optimal range can lead to band broadening and decreased resolution.

Q4: Can the injection technique impact the separation of this compound isomers?

A4: Yes, the injection technique is important. For trace analysis, a splitless injection is often used to maximize the amount of sample transferred to the column. However, this requires careful optimization of the initial oven temperature to ensure proper solvent focusing and prevent peak broadening. For higher concentration samples, a split injection can provide sharper peaks.

Q5: What are the expected mass spectral characteristics of this compound?

A5: While specific fragmentation patterns can vary slightly with the instrument and conditions, you can expect to see a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of cresyl groups and rearrangements of the phosphate ester. It is advisable to consult a mass spectral library or run a standard to confirm the identity of the peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound isomers.

Problem Possible Causes Solutions
Poor Peak Resolution / Co-elution of Isomers 1. Inappropriate GC column (stationary phase). 2. Sub-optimal oven temperature program. 3. Incorrect carrier gas flow rate. 4. Column overloading.1. Select an appropriate column: Use a mid-polarity to polar stationary phase (e.g., 50% Phenyl Polysiloxane). 2. Optimize temperature program: Start with a lower initial temperature and use a slow ramp rate (e.g., 2-5 °C/min). 3. Optimize carrier gas flow: Set the carrier gas to its optimal linear velocity. 4. Dilute the sample or use a higher split ratio.
Peak Tailing 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Incompatible solvent.1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column or replace it. 3. Ensure the sample solvent is compatible with the stationary phase and injection technique.
Low Signal Intensity / Poor Sensitivity 1. Leaks in the system. 2. Dirty ion source. 3. Incorrect MS parameters. 4. Low injection volume or high split ratio.1. Perform a leak check of the GC-MS system. 2. Clean the ion source as per the instrument manual. 3. Optimize MS parameters: Ensure appropriate ionization energy and detector voltage. 4. Use splitless injection for trace analysis or decrease the split ratio.
Ghost Peaks / Contamination 1. Contaminated syringe. 2. Septum bleed. 3. Carryover from previous injections.1. Thoroughly rinse the syringe with a clean solvent. 2. Use a high-quality, low-bleed septum. 3. Run a solvent blank to check for carryover. If present, bake out the column and clean the inlet.

Experimental Protocols

Detailed GC-MS Methodology for this compound Isomer Separation

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., Toluene, Dichloromethane) to a final concentration within the linear range of the instrument.

  • If necessary, perform a cleanup step (e.g., Solid Phase Extraction) to remove matrix interferences.

  • Add an appropriate internal standard if quantitative analysis is required.

2. GC-MS Parameters:

Parameter Recommended Starting Conditions Notes for Optimization
GC System Agilent 7890B GC with 5977A MSD (or equivalent)-
Column DB-17ms (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessConsider other mid-polarity columns for alternative selectivity.
Carrier Gas Helium, constant flow mode at 1.2 mL/minOptimize for best resolution and peak shape.
Inlet Split/Splitless-
Inlet Temperature 280 °C-
Injection Mode SplitlessUse a split injection for higher concentration samples.
Injection Volume 1 µLAdjust based on sample concentration and sensitivity.
Oven Program - Initial Temperature: 150 °C, hold for 1 min - Ramp 1: 5 °C/min to 250 °C - Ramp 2: 20 °C/min to 300 °C, hold for 5 minAdjust ramp rates and hold times to improve separation.
MSD Transfer Line 290 °C-
Ion Source Temp. 230 °C-
Quadrupole Temp. 150 °C-
Ionization Mode Electron Ionization (EI)-
Ionization Energy 70 eV-
Acquisition Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM)Use SIM mode for higher sensitivity and selectivity in quantitative analysis.

3. Data Analysis:

  • Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra.

  • Integrate the peak areas for quantification.

  • Use the internal standard to correct for variations in injection volume and instrument response.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Weighing dissolve Dissolution in Solvent sample->dissolve cleanup SPE Cleanup (Optional) dissolve->cleanup is_add Internal Standard Addition cleanup->is_add injection GC Injection is_add->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_id Peak Identification detection->peak_id integration Peak Integration peak_id->integration quant Quantification integration->quant

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

troubleshooting_logic cluster_column Column Optimization cluster_temp Temperature Program cluster_flow Carrier Gas start Poor Peak Resolution? check_column Check Stationary Phase Polarity start->check_column Yes change_column Select Mid-Polarity Column check_column->change_column If non-polar check_ramp Review Ramp Rate change_column->check_ramp decrease_ramp Decrease Ramp Rate (e.g., 2-5 °C/min) check_ramp->decrease_ramp If too fast check_flow Verify Linear Velocity decrease_ramp->check_flow optimize_flow Set to Optimal Velocity check_flow->optimize_flow end Resolution Improved optimize_flow->end

Minimizing matrix effects in Di-o-cresyl phosphate analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of Di-o-cresyl phosphate (B84403) (DOCP) and other organophosphate esters in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DOCP analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] In the context of Di-o-cresyl phosphate (DOCP) analysis, particularly with sensitive techniques like LC-MS/MS and GC-MS, matrix components can either suppress or enhance the signal of DOCP. This interference can lead to inaccurate quantification, affecting the reliability of the results.[3][4][5] Signal suppression leads to an underestimation of the analyte concentration, while signal enhancement causes an overestimation.[4][6]

Q2: What are the most common analytical techniques for DOCP analysis and their susceptibility to matrix effects?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques for analyzing DOCP and other organophosphates.[2][6][7] Both are susceptible to matrix effects, although the mechanisms differ. In GC-MS, matrix components can coat the injector liner and column, leading to enhanced analyte response, an effect known as matrix-induced enhancement.[4][8] In LC-MS, matrix effects primarily occur in the ion source, where co-eluting compounds compete with the analyte for ionization, typically leading to ion suppression.[1][2]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: There are two main approaches to address matrix effects: minimization and compensation.[1][5]

  • Minimization focuses on reducing the amount of matrix components reaching the detector through effective sample preparation and chromatographic separation.[1][5]

  • Compensation involves correcting for the matrix effect by using appropriate calibration strategies.[1][5]

The choice of strategy depends on the complexity of the matrix, the required sensitivity, and the availability of a blank matrix.[1]

Troubleshooting Guides

Issue 1: Poor recovery and inconsistent results for DOCP in complex samples.

This issue often points to inadequate sample preparation, leading to significant matrix effects.

Troubleshooting Steps:

  • Evaluate and Optimize Sample Preparation:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for extracting pesticides and other contaminants from complex matrices like food and biological samples.[9][10] A typical QuEChERS workflow involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup.[9]

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using specific sorbents to retain the analyte while matrix components are washed away.[11][12] For non-polar compounds like DOCP, reversed-phase sorbents (e.g., C18) are commonly used.[13]

  • Implement a Compensation Strategy:

    • Matrix-Matched Calibration: This is a highly effective method where calibration standards are prepared in a blank matrix extract that is similar to the sample.[4][6][14] This ensures that the standards and samples experience similar matrix effects.

    • Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotopically labeled internal standard (e.g., ¹³C-DOCP) is considered the gold standard for compensating for matrix effects.[15] The labeled standard behaves almost identically to the native analyte during extraction, chromatography, and ionization, thus providing the most accurate correction.

Issue 2: Significant signal suppression or enhancement observed in LC-MS/MS or GC-MS analysis.

This indicates that co-eluting matrix components are interfering with the ionization of DOCP.

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Modify the gradient elution profile in LC or the temperature program in GC to better separate DOCP from interfering matrix components.

    • Consider using a different stationary phase for your analytical column that offers better selectivity for DOCP in your specific matrix.

  • Optimize Mass Spectrometry Parameters:

    • Adjust ion source parameters (e.g., temperature, gas flows) to minimize the impact of matrix components.[5]

  • Enhance Sample Cleanup:

    • For QuEChERS, experiment with different dSPE sorbents. For example, PSA (primary secondary amine) removes organic acids and sugars, C18 removes non-polar interferences, and GCB (graphitized carbon black) removes pigments and sterols.

    • For SPE, consider using multiple sorbent types or a multi-step elution process for a more thorough cleanup.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for DOCP Extraction from a Fatty Food Matrix

This protocol is based on the widely accepted AOAC and EN methods.[9][16]

1. Sample Homogenization:

  • Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water before homogenization.[9]

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard (e.g., ¹³C-DOCP).

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge.

3. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant.

  • Transfer it to a dSPE tube containing the appropriate sorbents (e.g., for fatty matrices, a combination of PSA and C18 is often used).

  • Vortex for 30 seconds and then centrifuge.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DOCP from an Aqueous Sample

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.[13]

2. Sample Loading:

  • Load the aqueous sample onto the conditioned SPE cartridge at a slow, steady flow rate.

3. Washing:

  • Wash the cartridge with a water/methanol mixture to remove polar matrix components.

4. Elution:

  • Elute the retained DOCP with a small volume of a non-polar solvent like acetonitrile or acetone.

5. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the LC-MS/MS or GC-MS system.

Data Presentation

Table 1: Comparison of Matrix Effect Compensation Strategies

StrategyPrincipleAdvantagesDisadvantages
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract.[4][14]Effectively compensates for matrix effects.[6]Requires a representative blank matrix which may not always be available.[1]
Isotope Dilution Mass Spectrometry (IDMS) A stable isotopically labeled analog of the analyte is used as an internal standard.Considered the most accurate method for correction.[15]Labeled standards can be expensive and are not available for all analytes.
Standard Addition The sample is spiked with known concentrations of the analyte.Does not require a blank matrix.Time-consuming as each sample requires multiple analyses.[1]

Table 2: Common dSPE Sorbents for QuEChERS Cleanup and Their Applications

SorbentTarget InterferencesCommon Matrices
PSA (Primary Secondary Amine) Organic acids, fatty acids, sugars, anthocyanin pigmentsFruits, vegetables
C18 (Octadecyl) Non-polar interferences (e.g., lipids)Fatty matrices (e.g., milk, oils, avocado)
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsHighly pigmented fruits and vegetables (e.g., spinach)
MgSO₄ (Magnesium Sulfate) Removes excess waterUniversal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_compensation Matrix Effect Compensation Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS or LLE) Homogenization->Extraction Cleanup Cleanup (e.g., dSPE or SPE) Extraction->Cleanup LCMS_GCMS LC-MS/MS or GC-MS Analysis Cleanup->LCMS_GCMS Final Extract Data_Processing Data Processing LCMS_GCMS->Data_Processing Matrix_Matched Matrix-Matched Calibration Data_Processing->Matrix_Matched IDMS Isotope Dilution (IDMS) Data_Processing->IDMS

Caption: General workflow for DOCP analysis, from sample preparation to matrix effect compensation.

quechers_workflow Sample 1. Homogenized Sample Acetonitrile 2. Add Acetonitrile & Internal Standard Sample->Acetonitrile Salts 3. Add QuEChERS Salts & Shake Acetonitrile->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 Supernatant 5. Take Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 6. Add to dSPE Tube Supernatant->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract 8. Final Extract for Analysis Centrifuge2->Final_Extract

Caption: Step-by-step workflow of the QuEChERS sample preparation method.

matrix_effect_logic Start Matrix Effect Observed? Minimize Minimize Matrix Effects Start->Minimize Yes Compensate Compensate for Matrix Effects Start->Compensate Yes Optimize_Cleanup Optimize Sample Cleanup (SPE, dSPE) Minimize->Optimize_Cleanup Improve_Chromo Improve Chromatography Minimize->Improve_Chromo Matrix_Match Matrix-Matched Calibration Compensate->Matrix_Match IDMS Isotope Dilution (IDMS) Compensate->IDMS Analysis Proceed with Analysis Optimize_Cleanup->Analysis Improve_Chromo->Analysis Matrix_Match->Analysis IDMS->Analysis

Caption: Decision tree for addressing matrix effects in DOCP analysis.

References

Technical Support Center: Enhancing the Stability of Di-o-cresyl Phosphate (DOCP) Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on handling and enhancing the stability of Di-o-cresyl phosphate (B84403) (DOCP) standard solutions. Ensuring the stability of these standards is critical for generating accurate, reproducible, and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Di-o-cresyl phosphate (DOCP) and why is its stability a concern?

A1: this compound (DOCP) is an organophosphate ester, an isomer of the more general tricresyl phosphate (TCP).[1] These compounds are used in various industrial applications, including as plasticizers and flame retardants.[2] For laboratory professionals, DOCP is often used as an analytical standard. The stability of these standards is a significant concern because, like many organophosphates, DOCP is susceptible to degradation from hydrolysis, heat, and light.[3][4][5] Degradation can lead to a decrease in the standard's concentration, the appearance of extraneous peaks in analytical readouts, and ultimately, inaccurate quantification and unreliable experimental data.

Q2: What are the primary factors that contribute to the degradation of DOCP standard solutions?

A2: The main factors contributing to the degradation of DOCP and other triaryl phosphates are:

  • pH: Organophosphates are susceptible to hydrolysis, a process that is significantly accelerated in alkaline (high pH) conditions.[1][4][6] Acidic conditions can also affect stability, though neutral or slightly acidic pH is generally preferred.

  • Solvent: The choice of solvent is crucial. Protic solvents, especially those containing traces of water, can facilitate hydrolysis. Using high-purity, anhydrous solvents is recommended.[4]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][5][7] Thermal decomposition can lead to the formation of products like cresol (B1669610) and toluene (B28343).[8][9]

  • Light: Exposure to UV light can cause photodegradation.[10][11][12] It is a common degradation pathway for many organophosphorus pesticides.[13] Standard solutions should be protected from light.

Q3: What are the recommended storage conditions for DOCP stock and working solutions?

A3: To maximize stability, DOCP solutions should be stored under controlled conditions. While specific stability data for DOCP is limited, general guidelines for organophosphate standards apply.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like toluene or diethyl ether.[14][15] Store in tightly sealed, amber glass vials at a low temperature, typically -20°C, for long-term storage (up to one month or more).[16]

  • Working Solutions: It is best practice to prepare fresh working standards daily from the stock solution.[4] If short-term storage is necessary, keep them refrigerated (2-8°C) and protected from light. Avoid repeated freeze-thaw cycles.

Q4: What are the common degradation products of DOCP?

A4: The degradation of DOCP, through pathways like hydrolysis, results in the breaking of the phosphate ester bonds. The primary degradation products include This compound and o-cresol .[1][17] Further degradation can lead to o-cresyl phosphate and phosphoric acid.[1] The presence of these compounds in an analysis can indicate the instability of the standard.

Troubleshooting Guide

Problem: My calibration curve is non-linear and shows poor reproducibility.

Possible CauseRecommended Solution
Degradation of Working Standards Prepare fresh working standards for each analytical run from a recently prepared stock solution. Use high-purity, anhydrous solvents. If aqueous dilutions are necessary, use buffered water at a slightly acidic pH and analyze the samples immediately.[4]
Adsorption to Container Surfaces DOCP is a lipophilic compound and may adsorb to glass or plastic surfaces. Use silanized glass vials for standards to minimize adsorption.[4] Rinse all glassware thoroughly with the solvent before use.
Contaminated Solvent or Glassware Use high-purity, residue-free solvents. Ensure all glassware is meticulously cleaned. Run a solvent blank to check for contamination or carryover.[4]

Problem: The concentration of my stock solution is decreasing over time.

Possible CauseRecommended Solution
Slow Degradation During Storage Even under recommended conditions, slow degradation can occur over extended periods.[4] Re-evaluate the stability of your stock solution periodically (e.g., monthly) against a freshly prepared standard from neat material. Shorten the accepted shelf-life of the stock solution if necessary.
Improper Storage Ensure the solution is stored at the correct temperature (e.g., -20°C) in a tightly sealed, amber vial to protect from light and prevent solvent evaporation.[16][18]
Solvent Evaporation Ensure the container cap is securely tightened. Use vials with high-quality septa to minimize evaporation, especially for volatile solvents.

Problem: I am observing unexpected peaks in the chromatogram of my DOCP standard.

Possible CauseRecommended Solution
Presence of Degradation Products The extra peaks are likely degradation products such as this compound or o-cresol.[1][17] Confirm their identity by analyzing standards of the suspected degradation products or by using mass spectrometry (MS). Prepare a fresh standard solution.
Isomeric Impurities The commercial material may be a mixture of tricresyl phosphate isomers (ortho-, meta-, para-).[1] Ensure your chromatography method can resolve these isomers if necessary.[19] Check the certificate of analysis for the purity of the standard.
Solvent Impurities or Contamination Inject a solvent blank to rule out contamination from the solvent or analytical system.

Data Presentation

Table 1: Summary of Factors Influencing DOCP Solution Stability

FactorCondition Leading to InstabilityRecommended Practice for Enhanced StabilityReference
Temperature High temperatures (> Room Temp)Store solutions at low temperatures (-20°C for long-term, 2-8°C for short-term).[3][16]
Light Exposure to UV / SunlightStore solutions in amber vials or protect from light by wrapping in foil.[10][13]
pH Alkaline or strongly acidic conditionsUse neutral or slightly acidic (pH 5-6) conditions for aqueous solutions.[4][7]
Solvent Presence of water or other protic impuritiesUse high-purity, anhydrous, aprotic solvents (e.g., Toluene, Diethyl Ether).[4][14]
Oxygen Presence of atmospheric oxygenFor highly sensitive applications, purge solutions with an inert gas (e.g., Argon, Nitrogen).[20]
Storage Time Extended periodsPrepare fresh working solutions daily. Re-qualify stock solutions periodically.[4]

Experimental Protocols

Protocol: Stability Indicating Method for DOCP using GC/MS

This protocol describes a general procedure to evaluate the stability of a DOCP standard solution under various stress conditions.

1. Materials and Reagents:

  • This compound (DOCP) certified reference material

  • High-purity Toluene (or other suitable anhydrous solvent)

  • GC/MS system with a suitable capillary column (e.g., non-polar, for resolving isomers)[19]

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Calibrated analytical balance and volumetric flasks

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a known amount of DOCP neat material and dissolve it in the chosen solvent to prepare a stock solution (e.g., 1000 µg/mL).

  • Perform serial dilutions from the stock solution to prepare a series of working standards for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Stability Study Design (Stress Testing):

  • Aliquot a working standard solution (e.g., 5 µg/mL) into several amber vials.

  • Time Zero (T=0) Analysis: Immediately analyze three replicates of the freshly prepared standard to establish the initial concentration and purity.

  • Storage Conditions: Store the aliquoted vials under the following conditions:

    • Recommended: -20°C, protected from light.

    • Refrigerated: 4°C, protected from light.

    • Ambient: 25°C, protected from light.

    • Light Exposure: 25°C, exposed to ambient lab light/sunlight.

    • Elevated Temperature: 40°C in an oven, protected from light.

  • Time Points: Analyze the samples from each condition at predetermined time points (e.g., T=24h, T=72h, T=1 week, T=1 month).

4. GC/MS Analysis:

  • Instrument Setup: Use a GC method capable of separating DOCP from potential isomers and degradation products. A typical starting point could be:

    • Injector Temp: 250°C

    • Column: 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent)

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow.

    • MS Detector: Scan mode to identify unknown peaks and Selected Ion Monitoring (SIM) mode for accurate quantification of DOCP.

  • Analysis Sequence:

    • Run a solvent blank.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the stability samples from each time point and condition.

5. Data Evaluation:

  • Calculate the concentration of DOCP in each sample using the calibration curve.

  • Determine the percentage of DOCP remaining relative to the T=0 sample. A significant loss (e.g., >5-10%) indicates instability under that condition.

  • Examine the chromatograms for the appearance of new peaks. If new peaks are observed, use the MS scan data to tentatively identify them as degradation products.

Visualizations

cluster_causes Potential Causes cluster_solutions Solutions DOCP This compound (DOCP) Standard Solution Problem Inaccurate or Irreproducible Results DOCP->Problem Degradation Standard Degradation Problem->Degradation Check Standard Age & Storage Adsorption Adsorption to Surfaces Problem->Adsorption Check Glassware Contamination System Contamination Problem->Contamination Run Blanks Sol_Fresh Prepare Fresh Standards Daily Degradation->Sol_Fresh Sol_Store Verify Storage Conditions (-20°C, Amber Vials) Degradation->Sol_Store Sol_Vials Use Silanized Glass Vials Adsorption->Sol_Vials Sol_Clean Use High-Purity Solvents & Clean Glassware Contamination->Sol_Clean

Caption: Troubleshooting workflow for inaccurate results with DOCP standards.

cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway DOCP Tri-o-cresyl Phosphate (Parent Compound) DiCP This compound DOCP->DiCP + H₂O (esp. alkaline pH) o_Cresol1 o-Cresol DOCP->o_Cresol1 + H₂O Toluene Toluene DOCP->Toluene + Heat (High Temp) CO CO, H₂ DOCP->CO + Heat Phosphorus Deposited Carbon & Phosphorus DOCP->Phosphorus + Heat

Caption: Primary degradation pathways for Tri-o-cresyl Phosphate.

Start 1. Prepare Stock & Working Standard Solutions Aliquot 2. Aliquot into Vials for Each Stress Condition Start->Aliquot T0 3. Analyze T=0 Samples (Establish Baseline) Aliquot->T0 Store 4. Store Aliquots under Varied Conditions (Temp, Light, Time) Aliquot->Store Compare 6. Compare T=x Results to T=0 T0->Compare Tx 5. Analyze Samples at Predetermined Time Points (T=x) Store->Tx Tx->Compare End 7. Determine Stability & Shelf-Life Compare->End

Caption: Experimental workflow for a DOCP standard stability study.

References

Technical Support Center: Troubleshooting Di-o-cresyl Phosphate (DOCP) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor recovery of Di-o-cresyl phosphate (B84403) (DOCP) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low or inconsistent recovery of Di-o-cresyl phosphate (DOCP)?

Poor recovery of DOCP is a frequent issue stemming from its specific chemical properties. The most common causes include:

  • Improper Solvent Selection: DOCP is highly hydrophobic (lipophilic) and is virtually insoluble in water, but readily soluble in various organic solvents.[1][2][3] Using a sample loading or wash solvent with too high an organic content can prevent the analyte from retaining on the extraction sorbent or cause it to be washed away prematurely.

  • Suboptimal Solid-Phase Extraction (SPE) Parameters: Low recovery is often traced back to an unoptimized SPE protocol. This can include an incorrect choice of sorbent, a wash solvent that is too strong, an elution solvent that is too weak, improper sample pH, or an incorrect flow rate.[4][5][6]

  • Matrix Effects: Complex sample matrices (e.g., soil, tissue, plasma) contain endogenous compounds that can be co-extracted with DOCP. These co-extractants can interfere with the analytical instrument's ability to accurately quantify the analyte, a phenomenon known as matrix effects, which typically leads to signal suppression.[7][8]

  • Analyte Adsorption: DOCP can adsorb to glass or plastic surfaces during the extraction process. Using silanized glassware and polypropylene (B1209903) tubes can help minimize this issue.

Q2: What are the key chemical properties of DOCP that I should consider for extraction?

Understanding the physicochemical properties of DOCP is critical for designing an effective extraction protocol. As an organophosphate ester, it is a neutral, non-polar compound.

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₂₁H₂₁O₄PAffects mass spectrometry settings.
Molecular Weight 368.4 g/mol [9]Relevant for analytical calculations.
LogP (octanol-water partition coefficient) High (e.g., Diphenyl cresyl phosphate has a log Kow of 4.51[10])Indicates high hydrophobicity; DOCP will strongly partition into non-polar organic solvents and adsorb to reversed-phase sorbents (like C18).
Water Solubility Virtually insoluble / sparingly soluble.[1][2][3][9]The sample should be in a solution that keeps the analyte soluble before extraction, which may require an organic modifier.
Organic Solvent Solubility Readily soluble in most organic solvents like toluene, hexane, diethyl ether, ethanol, and acetonitrile.[1][2][3][11][12]Provides a wide range of options for elution solvents. A strong, non-polar solvent is needed for effective elution from a reversed-phase sorbent.
Chemical Stability Stable in neutral and acidic media but can be hydrolyzed in alkaline conditions.[1]Sample pH should generally be kept neutral or slightly acidic to prevent degradation.
Q3: How should I troubleshoot my Solid-Phase Extraction (SPE) method for low DOCP recovery?

Systematically evaluate each step of your SPE protocol. The first step is to determine where the analyte is being lost by collecting and analyzing the fractions from each step (load, wash, and elution).[6]

SPE_Troubleshooting start Low DOCP Recovery in Final Eluate check_fractions Analyze Load, Wash, and Retained Cartridge Fractions start->check_fractions load_loss Analyte Found in Load/Pass-Through Fraction check_fractions->load_loss Where is analyte lost? wash_loss Analyte Found in Wash Fraction check_fractions->wash_loss retained_loss Analyte Retained on Cartridge (Not in Eluate) check_fractions->retained_loss solution_load Problem: Insufficient Retention Solutions: 1. Decrease organic content of loading solvent. 2. Use a stronger (more retentive) sorbent. 3. Decrease sample loading flow rate. 4. Ensure sorbent is properly conditioned. load_loss->solution_load Yes solution_wash Problem: Premature Elution Solutions: 1. Decrease strength (organic %) of wash solvent. 2. Use a more selective wash solvent. wash_loss->solution_wash Yes solution_retained Problem: Incomplete Elution Solutions: 1. Increase strength or volume of elution solvent. 2. Use a 'soak step' during elution. 3. Ensure cartridge is not over-dried before elution. 4. Check for secondary interactions (use solvent modifier). retained_loss->solution_retained Yes

Fig 1. Troubleshooting workflow for low recovery in SPE.
Q4: How do matrix effects impact my analysis and how can they be mitigated?

Matrix effects occur when co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. This is a common issue in complex samples.

Mitigation Strategies:

  • Improve Sample Cleanup: Use a more rigorous cleanup step. For organophosphate esters, multi-layer SPE cartridges containing materials like silica (B1680970) gel and alumina (B75360) can be effective at removing interferences.[7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement.

  • Use of Isotope-Labeled Internal Standards: The most effective method is to use a stable isotope-labeled version of DOCP as an internal standard. This standard will behave almost identically to the native analyte during extraction and ionization, providing the most accurate correction for recovery loss and matrix effects.

Matrix_Effects cluster_0 Ideal Scenario (Clean Sample) cluster_1 Real Scenario (Complex Matrix) Analyte1 DOCP Analyte IonSource1 MS Ion Source Analyte1->IonSource1 Enters Signal1 Strong, Accurate Signal IonSource1->Signal1 Generates Analyte2 DOCP Analyte IonSource2 MS Ion Source Analyte2->IonSource2 Enter Simultaneously Matrix Co-extracted Matrix Interference Matrix->Analyte2 Interferes with Ionization Matrix->IonSource2 Enter Simultaneously Signal2 Suppressed Signal (Low Recovery) IonSource2->Signal2 Generates

Fig 2. Diagram illustrating matrix effect signal suppression.

Quantitative Data on OPE Recovery

While specific recovery data for this compound is not always available, data from similar organophosphate esters (OPEs) can provide valuable benchmarks for different extraction techniques.

Extraction MethodAnalytesSample MatrixAverage Recovery (%)Reference
Magnetic SPE (MSPE)TnBP, TCEP, TPhP, TEHPEnvironmental Water72.5 – 89.1%[13]
Pressurized Liquid Extraction (PLE)31 OPEsParticulate Matter106 ± 13%[14]
Liquid-Liquid MicroextractionOPP MetabolitesHuman Urine93 – 102%[15]
Microwave-Assisted Extraction (MAE) & SPE11 OPEsSoilNot specified, but effective[7]
Solvent Extraction & Alumina CleanupOPEsSediment81 – 97%[16]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for DOCP from Aqueous Samples

This protocol is a starting point for a reversed-phase C18 SPE cartridge and should be optimized for your specific sample matrix.

1. Materials:

  • SPE Cartridge: Reversed-phase C18 (e.g., 500 mg, 6 mL)

  • Solvents: Methanol, Dichloromethane (DCM), Reagent Water (HPLC-grade)

  • Sample Pre-treatment: Adjust sample to pH 6-7. If solids are present, centrifuge and use the supernatant.

2. Cartridge Conditioning:

  • Pass 6 mL of Dichloromethane through the cartridge to solvate the sorbent.

  • Pass 6 mL of Methanol through the cartridge.

  • Pass 6 mL of Reagent Water to equilibrate the sorbent. Crucially, do not let the sorbent bed go dry from this point until the sample is loaded. [4]

3. Sample Loading:

  • Load the pre-treated aqueous sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[5] A slow rate is essential to ensure efficient binding of DOCP to the sorbent.[17]

4. Cartridge Washing (Interference Removal):

  • Wash the cartridge with 6 mL of a weak solvent mixture to remove polar interferences. A starting point is 40-50% Methanol in Water. This step must be optimized; a wash that is too strong will elute the DOCP.[5]

  • After the aqueous wash, dry the cartridge thoroughly under vacuum or positive pressure for 10-20 minutes to remove all water before elution with a non-polar solvent.

5. Elution:

  • Elute the DOCP from the cartridge using a strong, non-polar solvent. Pass 5-10 mL of Dichloromethane or a mixture like Hexane:Acetone (1:1) through the cartridge.

  • Consider a "soak step": add the first 1 mL of elution solvent, let it soak into the sorbent for 5 minutes, and then add the remainder to improve desorption efficiency.[17]

  • Collect the eluate. Evaporate it to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical instrument.

Protocol 2: Pressurized Liquid Extraction (PLE) for DOCP from Solid Samples

This protocol is adapted from a validated method for extracting OPEs from solid environmental matrices.[14]

1. Materials:

  • PLE System (e.g., Accelerated Solvent Extractor)

  • Extraction Solvents: Hexane and Ethyl Acetate (HPLC-grade)

  • Dispersing Agent: Diatomaceous earth or clean sand.

2. Sample Preparation:

  • Homogenize the solid sample (e.g., soil, sediment, tissue).

  • Mix the sample with a dispersing agent until it is a free-flowing powder.

  • Load the mixture into the PLE extraction cell.

3. PLE Parameters:

  • Solvent: 1:1 (v/v) Hexane/Ethyl Acetate.[14]

  • Temperature: 100 °C.[14]

  • Pressure: ~1500 psi (system default).

  • Static Cycles: 3 cycles.[14]

  • Static Time: 5 minutes per cycle.[14]

  • Flush Volume: 80%.[14]

  • Nitrogen Purge: 100 seconds.[14]

4. Post-Extraction:

  • Collect the extract from the PLE system.

  • Concentrate the extract using a nitrogen evaporator.

  • The extract may require an additional cleanup step (e.g., passing through a small silica gel or Florisil cartridge) before final analysis to remove matrix interferences.[7]

References

Technical Support Center: Trace-Level Di-o-cresyl Phosphate (DOCP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during trace-level analysis of Di-o-cresyl phosphate (B84403) (DOCP).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of Di-o-cresyl phosphate (DOCP) contamination in a laboratory setting?

A1: DOCP is a semi-volatile organic compound that can be introduced into the laboratory environment from various sources. Primary sources of contamination include:

  • Plasticizers: Many common laboratory plastics and polymers can contain triaryl phosphates, including isomers of tricresyl phosphate, as plasticizers or flame retardants. These can leach into samples, solvents, and reagents.

  • Hydraulic Fluids and Lubricants: DOCP is a component of some hydraulic fluids and lubricants used in laboratory equipment.[1][2] Leaks or aerosols from this equipment can lead to widespread contamination.

  • Laboratory Environment: Dust and particulates in the laboratory air can be contaminated with DOCP from various sources and settle on surfaces, glassware, and equipment.

  • Cross-Contamination: Improperly cleaned glassware, syringes, or sample preparation equipment can carry over residues from previous analyses or from other contaminated samples.

  • Reagents and Solvents: Impurities in solvents, reagents, and even the carrier gas for chromatography can be a source of background DOCP levels.[3][4]

Q2: What are the recommended preventative measures to minimize DOCP contamination during sample preparation?

A2: A proactive approach is crucial for preventing DOCP contamination. Key preventative measures include:

  • Use of High-Purity Reagents: Employ high-purity, trace-metal grade or equivalent solvents and reagents to minimize background noise and interference.[5]

  • Dedicated Glassware and Equipment: Whenever possible, dedicate a set of glassware and sample preparation tools specifically for trace-level DOCP analysis to avoid cross-contamination.

  • Thorough Cleaning Procedures: Implement a rigorous cleaning protocol for all glassware and equipment. This should include solvent rinses, washing with a phosphate-free detergent, and potentially an acid wash followed by multiple rinses with high-purity water.[6][7][8][9][10]

  • Minimizing Plastic Use: Avoid the use of plastic containers, pipette tips, and other plasticware wherever possible. If unavoidable, use materials known to be free of organophosphate plasticizers, such as polytetrafluoroethylene (PTFE).[5]

  • Cleanroom Environment: Conduct sample preparation in a clean and controlled environment, such as a laminar flow hood, to minimize exposure to airborne particulates.[5]

  • Personal Protective Equipment (PPE): Wear powder-free nitrile gloves and a clean lab coat to prevent contamination from skin oils and clothing fibers.[11]

Q3: How should I properly clean glassware for trace-level DOCP analysis?

A3: A meticulous glassware cleaning procedure is essential. A recommended multi-step process is as follows:

  • Initial Rinse: As soon as possible after use, rinse glassware with the last solvent used in it to remove the bulk of any residue.[3]

  • Detergent Wash: Wash with hot tap water and a phosphate-free laboratory detergent.[7] Use brushes to scrub all surfaces thoroughly.

  • Tap Water Rinse: Rinse profusely with warm tap water to remove all detergent.[7]

  • Acid Soak (Optional but Recommended): For removing inorganic contaminants and stubborn organic residues, soak the glassware in a dilute acid bath (e.g., 0.5-20% nitric acid or 10-25% hydrochloric acid) for several hours or overnight.[6][7]

  • High-Purity Water Rinse: Rinse thoroughly with deionized or reagent-grade water (at least 4-5 times).[6][7]

  • Solvent Rinse (Final Step): Perform a final rinse with a high-purity solvent that is compatible with your analytical method (e.g., acetone (B3395972) or pesticide-quality hexane).[3]

  • Drying and Storage: Drain the glassware and dry it in an oven at a temperature appropriate for the glassware type (e.g., 110°C for general glassware, 75°C for items with rubber seals).[9] Once cool, store the glassware covered with aluminum foil or in a clean, designated cabinet to prevent dust accumulation.[3]

Troubleshooting Guide

Q1: I am observing a high background signal of DOCP in my blank samples. What should I do?

A1: A high background signal in blank samples is a clear indicator of contamination. Follow these troubleshooting steps to identify and eliminate the source:

Start High DOCP Background in Blank Isolate_Source Isolate Contamination Source Start->Isolate_Source Check_Solvents Analyze Solvents and Reagents Directly Change_Solvents Source New Batch of High-Purity Solvents Check_Solvents->Change_Solvents High Background Check_Glassware Prepare Blank Using New/Dedicated Glassware Review_Cleaning Review and Enhance Glassware Cleaning Protocol Check_Glassware->Review_Cleaning High Background Check_System Inject Solvent Blank Directly into GC-MS Clean_System Clean GC-MS Injector and System Components Check_System->Clean_System High Background Purify_Gases Check/Replace Carrier Gas Filters Check_System->Purify_Gases High Background Check_Air Expose Solvent in Open Beaker to Lab Air Improve_Environment Improve Air Quality/ Use Laminar Hood Check_Air->Improve_Environment High Background Isolate_Source->Check_Solvents Reagent Contamination? Isolate_Source->Check_Glassware Glassware Contamination? Isolate_Source->Check_System System Contamination? Isolate_Source->Check_Air Environmental Contamination? End Contamination Resolved Clean_System->End Purify_Gases->End Review_Cleaning->End Change_Solvents->End Improve_Environment->End

Figure 1. Troubleshooting workflow for high DOCP background. (Max Width: 760px)

Q2: How can I differentiate between DOCP contamination and a true positive signal in my sample?

A2: Differentiating a true positive from contamination requires a systematic approach:

  • Analyze Method Blanks: A method blank (a sample containing all reagents and subjected to the entire sample preparation process without the sample matrix) should be run with every batch of samples. A clean method blank indicates that the contamination is not from your reagents or procedure.

  • Analyze Fortified Blanks (Spikes): A fortified blank, where a known amount of DOCP is added to a blank sample, helps to verify that your analytical method can accurately detect and quantify DOCP at the expected levels.

  • Re-extraction and Re-analysis: If a sample shows a positive result, re-extracting and re-analyzing a fresh aliquot of the original sample can help confirm the finding. Consistent results across multiple preparations strengthen the confidence in a true positive.

  • Confirmation with a Second Analytical Method: If possible, confirm the presence of DOCP using a different analytical technique or a different chromatographic column to rule out co-eluting interferences.

Q3: My DOCP peaks are tailing in the chromatogram. What could be the cause?

A3: Peak tailing in gas chromatography can be caused by several factors:

  • Active Sites in the Inlet or Column: Active sites, often caused by the accumulation of non-volatile residues, can interact with polar analytes like organophosphates, leading to tailing.

  • Column Contamination or Degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen or harsh sample matrices.

  • Improper Injection Technique: Injecting the sample too slowly or using an inappropriate injection volume can lead to poor peak shape.

Start Peak Tailing Observed Check_Liner Inspect and Replace GC Inlet Liner Start->Check_Liner Trim_Column Trim 0.5-1m from the Front of the GC Column Check_Liner->Trim_Column Tailing Persists Resolution Peak Shape Improved Check_Liner->Resolution Tailing Resolved Condition_Column Condition the Column According to Manufacturer's Instructions Trim_Column->Condition_Column Tailing Persists Trim_Column->Resolution Tailing Resolved Check_Injection Review Injection Technique and Parameters Condition_Column->Check_Injection Tailing Persists Condition_Column->Resolution Tailing Resolved Replace_Column Replace the Analytical Column Check_Injection->Replace_Column Tailing Persists Check_Injection->Resolution Tailing Resolved Replace_Column->Resolution

Figure 2. Logical relationship for troubleshooting peak tailing. (Max Width: 760px)

Quantitative Data Summary

Table 1: Method Detection Limits (MDLs) for Tricresyl Phosphate (TCP) Isomers

IsomerMDL (ng/mL)
tri-o-cresyl phosphate0.40
tri-m-cresyl phosphate0.50
tri-p-cresyl phosphate0.55

Data sourced from a study determining instrument detection limits for GC/MS analysis of TCPs.[12]

Experimental Protocols

Protocol 1: General Glassware Cleaning for Trace Organophosphate Analysis

This protocol is adapted from established procedures for cleaning glassware for trace-level analysis.[3][6][7]

Materials:

  • Phosphate-free laboratory detergent

  • ACS Reagent Grade Nitric Acid (HNO₃) or Hydrochloric Acid (HCl)

  • High-purity water (e.g., deionized, reagent-grade)

  • High-purity acetone or hexane (B92381) (pesticide-grade)

  • Appropriate personal protective equipment (gloves, eye protection)

Procedure:

  • Initial Solvent Rinse: Immediately after use, rinse the glassware three times with a suitable solvent (e.g., acetone or the solvent last used) to remove the majority of the organic residue.[8][10]

  • Detergent Wash: Prepare a warm solution of phosphate-free laboratory detergent. Submerge the glassware and scrub all surfaces with a suitable brush.

  • Tap Water Rinse: Rinse the glassware thoroughly with warm tap water at least five times to remove all traces of detergent.[6]

  • Acid Soak (Optional): Prepare a 10% (v/v) HCl or 0.5% (v/v) HNO₃ solution in a designated soaking tub. Submerge the glassware completely and allow it to soak for a minimum of 8 hours.[6][7]

  • High-Purity Water Rinse: After the acid soak, rinse the glassware profusely (at least five times) with high-purity water.[6]

  • Final Solvent Rinse: Perform a final triple rinse with high-purity acetone or hexane.

  • Drying and Storage: Place the glassware in an oven at 110°C until completely dry. Once cooled, cover the openings with pre-cleaned aluminum foil and store in a clean, dust-free environment.

Protocol 2: Solid Phase Extraction (SPE) for DOCP from Aqueous Samples

This protocol provides a general workflow for the extraction and concentration of DOCP from water samples using solid-phase extraction.

Start Aqueous Sample Condition Condition SPE Cartridge (e.g., with Methanol then Water) Start->Condition Load Load Sample onto SPE Cartridge Condition->Load Wash Wash Cartridge to Remove Interferences Load->Wash Dry Dry Cartridge (e.g., under Nitrogen) Wash->Dry Elute Elute DOCP with Organic Solvent (e.g., Hexane:Acetone) Dry->Elute Concentrate Concentrate Eluate under Nitrogen Elute->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Figure 3. Experimental workflow for SPE of DOCP. (Max Width: 760px)

Procedure:

  • SPE Cartridge Selection: Choose an appropriate SPE cartridge (e.g., C18) based on the polarity of DOCP.

  • Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., 5 mL of methanol) followed by high-purity water (e.g., 5 mL) through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the aqueous sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a small volume of high-purity water to remove any polar interferences.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the trapped DOCP from the cartridge with a small volume of an appropriate organic solvent or solvent mixture (e.g., 2 x 1 mL of hexane:acetone).

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

References

Strategies to reduce animal-to-animal variability in Di-o-cresyl phosphate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing animal-to-animal variability in Di-o-cresyl phosphate (B84403) (DOCP) studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of animal-to-animal variability in DOCP studies?

A1: Animal-to-animal variability in DOCP studies can arise from several factors, broadly categorized as biological, environmental, and procedural.[1]

  • Biological Factors:

    • Genetics: Differences in the genetic background of animals can lead to variations in metabolism and sensitivity to DOCP. Using inbred strains is a common strategy to minimize this.

    • Age and Sex: Metabolic rates and physiological responses to toxins can differ significantly between animals of different ages and sexes.

    • Health Status: Underlying health conditions can affect an animal's response to DOCP. It is crucial to use healthy animals from reputable suppliers.

  • Environmental Factors:

    • Housing Conditions: Variations in temperature, humidity, light cycles, and cage density can induce stress and affect experimental outcomes.

    • Diet and Water: The composition of diet and availability of water can influence the metabolism and toxicity of DOCP.

  • Procedural Factors:

    • Dosing and Administration: Inconsistencies in the preparation of the dosing solution, route of administration, and the time of day for dosing can introduce significant variability.

    • Handling and Stress: Frequent or improper handling can induce stress, which may alter physiological responses.

    • Data Collection: Subjectivity in scoring clinical signs and inconsistencies in sample collection and processing can lead to variable data.

Q2: How does the metabolism of DOCP contribute to variability?

A2: DOCP itself is not the primary neurotoxic agent. It is metabolized in the liver by cytochrome P450 enzymes to form the highly toxic metabolite, cresyl saligenin phosphate (CBDP). The rate and extent of this metabolic activation can vary between individual animals due to genetic polymorphisms in metabolic enzymes, leading to different levels of the toxic metabolite and, consequently, variable neurotoxic outcomes. Furthermore, DOCP and its metabolites are distributed to various tissues, with the highest concentrations often found in the liver, adipose tissue, and kidneys, and lower concentrations in neural tissues.[2][3] The rate of elimination, primarily through urine and feces, also varies, affecting the duration of exposure.[2]

Q3: What is the mechanism of DOCP-induced neurotoxicity, and how can understanding it help reduce variability?

A3: DOCP is known to cause organophosphate-induced delayed neuropathy (OPIDN). The primary mechanism involves the inhibition of Neuropathy Target Esterase (NTE), an enzyme in the nervous system.[4] Inhibition of NTE is followed by an "aging" process, which is a conformational change in the inhibited enzyme, leading to axonal degeneration and demyelination. Other proposed mechanisms include alterations in cytoskeletal proteins, calcium imbalance, mitochondrial dysfunction, and oxidative stress. Understanding these mechanisms allows for the selection of relevant and sensitive endpoints for your study. By focusing on key biomarkers such as NTE activity, you can obtain more consistent and reproducible data compared to relying solely on subjective clinical observations.

Troubleshooting Guides

Issue 1: High Variability in Clinical Signs of Neurotoxicity
  • Potential Cause: Inconsistent scoring of clinical signs such as ataxia, weakness, and paralysis.

  • Solution:

    • Develop a standardized and detailed scoring system for clinical signs. The neurologic examination of treated animals can be categorized into distinct stages (e.g., leg weakness, mild ataxia, severe ataxia, and paresis).[5]

    • Ensure all personnel involved in scoring are thoroughly trained and blinded to the treatment groups to minimize bias.

    • Conduct regular inter-observer reliability checks to ensure consistency in scoring.

Issue 2: Inconsistent Biochemical Marker Levels (e.g., NTE, AChE)
  • Potential Cause 1: Variability in the timing of sample collection relative to DOCP administration.

  • Solution 1: Standardize the time of day for dosing and sample collection across all animals to account for circadian rhythms that may affect metabolism.

  • Potential Cause 2: Improper sample handling and processing.

  • Solution 2:

    • Develop and strictly adhere to a standard operating procedure (SOP) for blood and tissue collection, processing, and storage.

    • Ensure consistent use of anticoagulants and timely processing of samples to prevent degradation of enzymes.

Issue 3: Unexpected Mortality or Severe Adverse Effects in a Subset of Animals
  • Potential Cause: Errors in dose calculation or administration, or individual hypersensitivity.

  • Solution:

    • Double-check all dose calculations and ensure accurate preparation of the dosing solution.

    • Use precise administration techniques (e.g., oral gavage, dermal application) and ensure all animals receive the intended dose.

    • Consider a pilot study with a small number of animals to determine the appropriate dose range and identify potential for severe toxicity.

Data Presentation

Table 1: Effect of Tri-o-cresyl Phosphate (TOCP) on Body Weight and Enzyme Activities in Mice

Treatment GroupDoseChange in Body WeightBrain AChE Activity (% of Control)Brain NTE Activity (% of Control)Plasma Butyrylcholinesterase Activity (% of Control)
Control0 mg/kgNormal Gain100%100%100%
Acute TOCP1000 mg/kg (2 doses)No significant changeNot significantly alteredNot significantly alteredNot reported
Chronic TOCP225 mg/kg/day for 270 daysDecrease in weight gain35%10%12%

Data summarized from a study in mice.[1]

Table 2: Distribution of Radioactivity in Male Cats 10 Days After a Single Dermal Application of [14C]TOCP (50 mg/kg)

Tissue/FluidConcentration of Radioactivity (relative)
Bile, Gall BladderHighest
Urinary Bladder, Kidneys, LiverHigh
Neural Tissues, Muscle, SpleenLowest

Data summarized from a study in male cats.[3]

Experimental Protocols

Protocol 1: Chronic Oral Administration of TOCP in Mice to Induce OPIDN
  • Animal Model: Male mice.

  • Acclimatization: House animals in standard conditions for at least one week prior to the study.

  • Dosing Preparation: Prepare TOCP in a suitable vehicle (e.g., corn oil). Ensure the solution is homogeneous.

  • Administration: Administer 225 mg/kg of TOCP daily via oral gavage for 270 days.[1] A control group should receive the vehicle only.

  • Monitoring:

    • Record body weight regularly.

    • Observe for clinical signs of neurotoxicity (muscle wasting, weakness, ataxia, paralysis) and score them using a standardized scale.[1]

  • Endpoint Analysis:

    • At the end of the study, collect brain and plasma samples for the determination of acetylcholinesterase (AChE), neurotoxic esterase (NTE), and butyrylcholinesterase activities.[1]

    • Perform histopathological examination of the spinal cord and sciatic nerve to assess axonal and myelin degeneration.[1]

Protocol 2: Dermal Administration of TOCP in Cats
  • Animal Model: Male cats.

  • Acclimatization: Acclimatize animals to individual metabolism cages for several days before the study.

  • Dosing Preparation: Use radiolabeled [14C]TOCP for distribution and metabolism studies.

  • Administration: Apply a single dermal dose of 50 mg/kg of [14C]TOCP to a pre-clipped area on the back of the neck.[3]

  • Sample Collection:

    • Collect urine and feces at regular intervals.

    • At specified time points (e.g., 0.5, 1, 2, 5, and 10 days), sacrifice animals and collect blood, bile, and various tissues (liver, kidneys, neural tissues, etc.).[3]

  • Analysis:

    • Determine the amount of radioactivity in all collected samples using liquid scintillation counting.

    • Analyze the parent compound and its metabolites in urine, feces, bile, and plasma using high-performance liquid chromatography (HPLC).[3]

Mandatory Visualization

Caption: Proposed signaling pathway for Di-o-cresyl phosphate (DOCP)-induced delayed neurotoxicity.

Caption: Standardized experimental workflow to reduce variability in DOCP studies.

References

Technical Support Center: Chromatographic Resolution of Di-o-cresyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Di-o-cresyl phosphate (B84403) (DOCP) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Di-o-cresyl phosphate isomers important?

A1: The toxicity of cresyl phosphate isomers can vary significantly. For instance, mono-o-cresyl phosphate and this compound have been found to be more toxic than tri-o-cresyl phosphate in some studies.[1] Therefore, accurate separation and quantification of each isomer are crucial for toxicological assessments and ensuring the safety of products where these compounds might be present, such as in lubricants and hydraulic fluids.[2][3]

Q2: Which chromatographic technique is better for separating DOCP isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC can be used for the analysis of cresyl phosphate isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for separating and identifying TCP isomers.[2][4] USEPA methods 1618 and 8270D are published methods that utilize GC for the analysis of tricresyl phosphate isomers.[5]

  • High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is also a viable technique. It can be advantageous for analyzing metabolites of cresyl phosphates and can be scaled for preparative separations.[6][7]

The choice between GC and HPLC depends on the specific isomers of interest, the sample matrix, and the available instrumentation.

Q3: What are the key factors affecting the resolution of DOCP isomers in chromatography?

A3: The primary factors influencing the resolution of DOCP isomers include:

  • Stationary Phase: The choice of the column's stationary phase is critical. For GC, columns with polar stationary phases are often used.[8] For HPLC, reverse-phase columns like C18 are common.[6]

  • Mobile Phase (HPLC) or Carrier Gas Flow Rate (GC): The composition and gradient of the mobile phase in HPLC or the flow rate of the carrier gas in GC significantly impact selectivity and efficiency.

  • Temperature/Temperature Program (GC): The oven temperature and the rate of temperature change (program) in GC are crucial for optimizing the separation of isomers.

  • Injection Technique and Parameters: Proper injection technique is essential to ensure sharp peaks and prevent band broadening.

Q4: How can I prepare samples containing DOCP isomers for chromatographic analysis?

A4: Sample preparation depends on the matrix. For liquid samples like oils, a dilution step with a suitable solvent is often sufficient. For more complex matrices, an extraction step may be necessary. A common extraction procedure involves:

  • Extraction with a solvent like acetonitrile (B52724).

  • Centrifugation to separate the layers.

  • A cleanup step using dispersive solid-phase extraction (dSPE) to remove interferences.

Experimental Protocols

Protocol 1: GC-MS Analysis of Tricresyl Phosphate Isomers

This protocol is based on established methods for the analysis of tricresyl phosphate isomers in complex matrices like aircraft turbine engine oil.[2][9]

1. Sample Preparation:

  • Dilute the oil sample in a suitable solvent (e.g., toluene) to bring the analyte concentration within the calibration range of the instrument.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent.
  • Mass Spectrometer: Agilent 5975 or equivalent.
  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Inlet: Split/splitless inlet. A splitless injection is often used for trace analysis.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 250°C.
  • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
  • Injector Temperature: 280°C.
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis:

  • Identify isomers based on their retention times and mass spectra.
  • Quantify each isomer using a calibration curve prepared from certified reference standards.

Protocol 2: HPLC Analysis of Tri-o-cresyl Phosphate and its Metabolites

This protocol is adapted from a method for the analysis of TOCP and its metabolites.[6]

1. Sample Preparation:

  • For biological samples (e.g., plasma, tissue homogenates), perform a protein precipitation step with a solvent like acetonitrile.
  • Centrifuge the sample and collect the supernatant.
  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. HPLC Parameters:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and 2% aqueous acetic acid.
  • Gradient Program: Linear gradient from 25% to 80% acetonitrile over 22 minutes.
  • Flow Rate: 1.3 mL/min.
  • Detection: UV absorbance at 254 nm.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify compounds based on their retention times compared to standards.
  • Quantify each analyte using a calibration curve.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters and expected results. Please note that actual retention times may vary depending on the specific instrument, column, and conditions.

IsomerChromatographic MethodColumnMobile Phase/Carrier GasRetention Time (min)
Tri-o-cresyl phosphate (ToCP)GC-MSDB-5ms (30m x 0.25mm x 0.25µm)HeliumVaries
Tri-m-cresyl phosphate (TmCP)GC-MSDB-5ms (30m x 0.25mm x 0.25µm)HeliumVaries
Tri-p-cresyl phosphate (TpCP)GC-MSDB-5ms (30m x 0.25mm x 0.25µm)HeliumVaries
Tri-o-cresyl phosphate (ToCP)HPLCC18 (4.6mm x 250mm, 5µm)Acetonitrile/Water with Acetic Acid~20
Di-o-cresyl hydrogen phosphateHPLCC18 (4.6mm x 250mm, 5µm)Acetonitrile/Water with Acetic Acid~15
o-Cresyl dihydrogen phosphateHPLCC18 (4.6mm x 250mm, 5µm)Acetonitrile/Water with Acetic Acid~10

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of isomers.

  • Q: My this compound isomers are not separating well. What should I do?

    • A (GC):

      • Optimize the temperature program: Try a slower temperature ramp to increase the separation between closely eluting peaks.

      • Check the carrier gas flow rate: Ensure the flow rate is optimal for the column being used. A lower flow rate can sometimes improve resolution.

      • Consider a different column: A column with a more polar stationary phase may provide better selectivity for these isomers.

    • A (HPLC):

      • Adjust the mobile phase gradient: A shallower gradient can improve the separation of closely related compounds.

      • Change the mobile phase composition: Experiment with different solvent ratios or additives to alter the selectivity.

      • Use a longer column or a column with smaller particles: This will increase the column efficiency and should improve resolution.

Issue 2: Peak tailing.

  • Q: The peaks for my DOCP isomers are showing significant tailing. What could be the cause?

    • A (GC):

      • Active sites in the inlet or column: The inlet liner may be contaminated or the column may have active sites. Clean or replace the liner and consider using a deactivated liner. Trimming a small portion (10-20 cm) from the front of the column can also help.

      • Column contamination: High molecular weight residues from previous injections can cause peak tailing. Bake out the column at a high temperature (within its specified limits).

    • A (HPLC):

      • Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on silica-based columns can interact with the analytes. Using a well-end-capped column or adding a competing base like triethylamine (B128534) to the mobile phase can reduce these interactions.

      • Mobile phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups and analytes, leading to better peak shape.

Issue 3: Ghost peaks or baseline noise.

  • Q: I am seeing unexpected peaks (ghost peaks) or a noisy baseline in my chromatograms. How can I fix this?

    • A:

      • Contaminated syringe or injection port: Clean the syringe and the injection port septum. Replace the septum if it is old or cored.

      • Contaminated carrier gas or mobile phase: Ensure high-purity gases and solvents are used. Installing or replacing gas purifiers can help.

      • Sample carryover: Run a blank solvent injection after a concentrated sample to check for carryover. If present, develop a more rigorous wash method for the injector.

      • Column bleed: If the baseline rises with temperature in GC, it could be due to column bleed. Condition the column according to the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (e.g., Oil, Biological Fluid) Dilution Dilution/Extraction Sample->Dilution Cleanup Cleanup (e.g., dSPE) Dilution->Cleanup Injection Injection into GC or HPLC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., MS, UV) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: General experimental workflow for the analysis of this compound isomers.

Troubleshooting_Flowchart cluster_resolution Troubleshooting Poor Resolution cluster_tailing Troubleshooting Peak Tailing cluster_ghost Troubleshooting Ghost Peaks Problem Chromatographic Problem Observed PoorResolution Poor Resolution / Co-elution Problem->PoorResolution PeakTailing Peak Tailing Problem->PeakTailing GhostPeaks Ghost Peaks / Noisy Baseline Problem->GhostPeaks OptimizeTemp Optimize Temperature Program (GC) or Gradient (HPLC) PoorResolution->OptimizeTemp CheckActiveSites Check for Active Sites (Inlet/Column) PeakTailing->CheckActiveSites CleanInjector Clean Injector/Replace Septum GhostPeaks->CleanInjector CheckFlow Check Carrier Gas/Mobile Phase Flow Rate OptimizeTemp->CheckFlow ChangeColumn Consider Different Column CheckFlow->ChangeColumn ColumnContamination Check for Column Contamination CheckActiveSites->ColumnContamination AdjustMobilePhase Adjust Mobile Phase pH/Additives (HPLC) ColumnContamination->AdjustMobilePhase CheckGasesSolvents Check Purity of Gases/Solvents CleanInjector->CheckGasesSolvents CheckCarryover Check for Sample Carryover CheckGasesSolvents->CheckCarryover

Caption: Troubleshooting decision tree for common chromatographic issues.

References

Technical Support Center: Mitigating Oxidative Damage in Cell Cultures Exposed to Tri-o-cresyl Phosphate (TOCP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell cultures exposed to Tri-o-cresyl phosphate (B84403) (TOCP), also known as Di-o-cresyl phosphate. Our goal is to help you mitigate oxidative damage and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Tri-o-cresyl phosphate (TOCP) and how does it cause oxidative damage in cell cultures?

A1: Tri-o-cresyl phosphate (TOCP) is an organophosphorus compound widely used as a plasticizer and flame retardant.[1] In cell cultures, TOCP can induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[1][2] This leads to damage of cellular components like lipids, proteins, and DNA. The neurotoxic effects of TOCP are also well-documented and are linked to oxidative stress.[3]

Q2: What are the common signs of TOCP-induced oxidative damage in my cell culture?

A2: Common indicators of oxidative stress include decreased cell viability and proliferation, morphological changes (e.g., rounding, detachment), increased ROS levels, evidence of lipid peroxidation (measured by malondialdehyde or MDA levels), and a decrease in the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG).[1][2]

Q3: What are the recommended antioxidants to mitigate TOCP-induced oxidative damage?

A3: N-acetylcysteine (NAC) and Vitamin C (ascorbic acid) are two commonly used and effective antioxidants. NAC is a precursor to glutathione (GSH), a major intracellular antioxidant, and can also directly scavenge ROS.[4][5] Vitamin C is a potent antioxidant that can directly neutralize ROS.[6]

Q4: How do I determine the optimal concentration of TOCP and antioxidants for my specific cell line?

A4: The optimal concentrations will vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the sub-lethal concentration of TOCP that induces oxidative stress and the effective, non-toxic concentration of the chosen antioxidant. A typical starting point for TOCP can range from micromolar to millimolar concentrations, while NAC is often used in the millimolar range and Vitamin C in the micromolar range.[2][6][7]

Troubleshooting Guides

Issue 1: High Cell Death Despite Antioxidant Treatment
Possible Cause Troubleshooting Step
TOCP concentration is too high. Perform a dose-response curve to identify a TOCP concentration that induces measurable oxidative stress without causing excessive cell death.
Antioxidant concentration is suboptimal. Titrate the antioxidant concentration. Too low a concentration may be ineffective, while very high concentrations of some antioxidants can be cytotoxic.
Timing of antioxidant treatment is not optimal. Co-treatment of the antioxidant with TOCP is a common approach. However, pre-treatment with the antioxidant for a few hours before TOCP exposure may offer better protection.
Antioxidant solution has degraded. Prepare fresh antioxidant solutions for each experiment, as they can be unstable in solution.[7]
Issue 2: Inconsistent or High Background in ROS Assays (e.g., DCFDA)
Possible Cause Troubleshooting Step
Autofluorescence of media components. Use phenol (B47542) red-free media during the assay to reduce background fluorescence.[8]
Spontaneous oxidation of the ROS probe. Prepare fresh probe solutions immediately before use and protect them from light. Include a "no-cell" control (media + probe) to assess background fluorescence.[8]
Incomplete removal of extracellular probe. Ensure thorough washing of cells after probe incubation to remove any residual extracellular probe that can contribute to background signal.[8]
TOCP or antioxidant interferes with the assay. Run a cell-free control with TOCP and/or the antioxidant and the ROS probe to check for direct chemical reactions that may generate a false-positive signal.[9]

Quantitative Data Summary

The following tables summarize typical concentration ranges for TOCP exposure and antioxidant treatment. Note that these are starting points, and optimization for your specific cell line is essential.

Table 1: Tri-o-cresyl Phosphate (TOCP) Concentrations for Inducing Oxidative Stress in Vitro

Cell TypeTOCP ConcentrationDuration of ExposureObserved EffectCitation
Mouse Leydig TM3 cells0.125 - 0.5 mM48 hoursDose-dependent inhibition of cell viability[2]
Primary rat cortical neuronsup to 10 µM24 - 48 hoursIncreased mitochondrial activity[10]

Table 2: Antioxidant Concentrations for Mitigating Oxidative Stress

| Antioxidant | Cell Type | Effective Concentration | Duration of Treatment | Observed Effect | Citation | | :--- | :--- | :--- | :--- | :--- | | N-acetylcysteine (NAC) | Mouse Leydig TM3 cells | Not specified, but effective | Co-treatment with TOCP | Rescued inhibition of cell viability and induction of autophagy |[2] | | N-acetylcysteine (NAC) | Various | 0.1 mM - 10 mM | Varies | General starting range for dose-response assays |[7] | | Vitamin C (Ascorbic Acid) | Extravillous Trophoblasts | 200 µM | Varies | Decreased ROS under increasing oxygen concentrations |[6] | | Vitamin C (Ascorbic Acid) | Murine Alveolar Macrophages | 100 nM | 24 hours | Reduced ROS levels in LPS-stimulated cells |[11] |

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • DCFDA (or H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Phenol red-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Cell Treatment: Treat cells with the desired concentrations of TOCP and/or antioxidants for the appropriate duration. Include appropriate controls (untreated, vehicle control, positive control like H₂O₂).

  • Probe Preparation: Immediately before use, prepare a working solution of DCFDA in pre-warmed, phenol red-free medium. A common starting concentration is 10-20 µM, but this should be optimized for your cell line.[12]

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[1][12]

  • Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1] Alternatively, visualize the cells under a fluorescence microscope.

Protocol 2: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol is a general guideline for cell lysates.

Materials:

  • MDA Lysis Buffer

  • Butylated hydroxytoluene (BHT)

  • Thiobarbituric acid (TBA) solution

  • MDA standards

  • Microcentrifuge tubes

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Sample Preparation: Harvest cells (e.g., 2 x 10⁶ cells) and wash with cold PBS.[13]

  • Cell Lysis: Homogenize the cell pellet in MDA Lysis Buffer containing BHT on ice. BHT is added to prevent further lipid peroxidation during sample processing.[13]

  • Centrifugation: Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.[13]

  • Reaction with TBA: Add TBA solution to the supernatant and to the MDA standards.[14]

  • Incubation: Incubate the samples and standards at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[14]

  • Cooling: Cool the samples on ice for 10 minutes.[14]

  • Measurement: Pipette the reaction mixture into a 96-well plate. Measure the absorbance at ~532 nm for the colorimetric assay or fluorescence at Ex/Em = 532/553 nm for the fluorometric assay.[14]

  • Quantification: Calculate the MDA concentration in the samples based on the standard curve.

Protocol 3: Determination of GSH/GSSG Ratio

This protocol provides a general workflow for using commercially available luminescent or colorimetric assay kits.

Materials:

  • Commercially available GSH/GSSG ratio assay kit (e.g., Promega's GSH/GSSG-Glo™ Assay)

  • Lysis reagents (provided in the kit)

  • Reagents for detecting total GSH and GSSG separately (provided in the kit)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with TOCP and/or antioxidants in a 96-well plate.

  • Sample Lysis: Lyse the cells using the provided lysis reagent. For measuring total glutathione, a reducing agent is typically included to convert GSSG to GSH. For measuring GSSG alone, a reagent that blocks (scavenges) GSH is added.[15]

  • Detection Reaction: Add the detection reagent, which often involves a reaction that produces a luminescent or colorimetric signal proportional to the amount of GSH present.[3]

  • Measurement: Measure the luminescence or absorbance according to the kit's instructions.

  • Calculation: Calculate the concentrations of total GSH and GSSG from the respective measurements. The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration. Finally, calculate the GSH/GSSG ratio.

Visualizations

TOCP_Oxidative_Stress_Pathway TOCP Tri-o-cresyl Phosphate (TOCP) Cell Cell Membrane TOCP->Cell Enters cell Antioxidants ↓ Endogenous Antioxidants (GSH) TOCP->Antioxidants ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage Mitochondria->ROS NAC N-acetylcysteine (NAC) GSH_precursor Cysteine NAC->GSH_precursor Provides ROS_scavenging Direct ROS Scavenging NAC->ROS_scavenging GSH_synthesis ↑ Glutathione (GSH) Synthesis GSH_precursor->GSH_synthesis GSH_synthesis->ROS Neutralizes ROS_scavenging->ROS Neutralizes Experimental_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat with TOCP and/or Antioxidants seed_cells->treat_cells ros_assay ROS Assay (e.g., DCFDA) treat_cells->ros_assay mda_assay Lipid Peroxidation (MDA) Assay treat_cells->mda_assay gsh_assay GSH/GSSG Ratio Assay treat_cells->gsh_assay viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis mda_assay->data_analysis gsh_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Selecting appropriate internal standards for Di-o-cresyl phosphate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection of appropriate internal standards for the accurate quantification of Di-o-cresyl phosphate (B84403) (DOCP), a member of the tricresyl phosphate (TCP) family of organophosphate compounds. These guidelines are intended for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for the quantification of Di-o-cresyl phosphate (DOCP)?

A1: An internal standard (IS) is essential for accurate and precise quantification of DOCP, especially in complex matrices. It helps to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] Using an IS compensates for analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response (e.g., ionization efficiency in mass spectrometry).[1][3] For tricresyl phosphates, in particular, interferences from the sample matrix can alter retention times, making an internal standard necessary for reliable results.[4]

Q2: What are the ideal characteristics of an internal standard for DOCP analysis?

A2: The ideal internal standard should have physicochemical properties similar to DOCP to ensure it behaves similarly during sample processing and analysis.[1] Key characteristics include:

  • Structural similarity: The IS should be structurally analogous to DOCP.

  • Co-elution (or close elution): In chromatography, it should elute near the DOCP peak without co-eluting with other sample components.

  • Similar ionization efficiency: In mass spectrometry, it should have a comparable response to DOCP.

  • Absence in samples: The IS must not be naturally present in the samples being analyzed.

  • Stability: It should be stable throughout the entire analytical procedure.

Q3: What are the recommended internal standards for this compound quantification?

A3: The most highly recommended internal standard is an isotopically labeled version of the analyte.

  • Deuterated this compound (DOCP-d_x_): A deuterated analog of DOCP is the gold standard. Since it is chemically almost identical to DOCP, it will have very similar extraction recovery, retention time, and ionization response, effectively correcting for matrix effects.[2][3] While not always readily available, custom synthesis is an option for critical applications.

  • ¹³C-labeled this compound: Similar to deuterated standards, ¹³C-labeled DOCP offers excellent accuracy. Some researchers prefer ¹³C-labeling as it can be less prone to chromatographic shifts (isotope effect) that are sometimes observed with deuterium (B1214612) labeling.[5]

In cases where an isotopically labeled DOCP is not available, other compounds can be considered, though they may not provide the same level of accuracy.

  • Deuterated Triphenyl Phosphate (TPP-d₁₅): TPP is structurally and chemically similar to DOCP. Its deuterated form, TPP-d₁₅, is a commonly used internal standard for the analysis of other organophosphate esters and can be a suitable alternative.[6]

  • Triphenyl Phosphate (TPP): If an isotopically labeled standard is not feasible, unlabeled TPP can be used.[7][8] However, it is crucial to verify that TPP is not present in the samples and to carefully validate the method, as its behavior may not perfectly mimic that of DOCP.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor reproducibility of results Inconsistent sample preparation, injection volume variability, or instrument fluctuations.The use of an appropriate internal standard, preferably an isotopically labeled one, is strongly recommended to correct for these variations.[4][9] Ensure the IS is added to all samples, standards, and quality controls at the same concentration early in the sample preparation process.
Signal suppression or enhancement (Matrix Effects) Co-eluting matrix components interfering with the ionization of DOCP in the mass spectrometer source.An isotopically labeled internal standard that co-elutes with DOCP is the most effective way to compensate for matrix effects, as it will be similarly affected.[2][3][6]
Internal standard peak interferes with DOCP or other components The chosen internal standard is not appropriate for the sample matrix or chromatographic conditions.Select an internal standard that is well-resolved from DOCP and any other potential interferences. If using an isotopically labeled standard, ensure the mass difference is sufficient to avoid isotopic overlap (typically ≥ 3 amu).[3]
Low recovery of the internal standard Suboptimal extraction procedure or degradation of the internal standard.Re-evaluate the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure it is suitable for organophosphates. Verify the stability of the internal standard under the experimental conditions.
Chromatographic shift between DOCP and deuterated internal standard Isotope effect, where the deuterated compound has a slightly different retention time than the unlabeled analyte.[3][5]This is a known phenomenon. Ensure the chromatographic peak integration is accurate for both the analyte and the internal standard. A ¹³C-labeled standard may exhibit a smaller shift.[5]

Quantitative Data Summary

The following table provides representative performance data for the analysis of organophosphate esters using an internal standard approach. These values can serve as a benchmark when developing and validating a method for this compound.

ParameterTypical ValueNotes
Limit of Detection (LOD) 0.3 - 24 ng/LIn water samples using GC-MS/MS with an isotopic internal standard.[10]
Limit of Quantification (LOQ) 0.050 mg/m³In air samples using GC-MS.
Recovery > 80%In various water matrices with an isotopic internal standard.[10]
Linearity (r²) > 0.99Over a typical calibration range (e.g., 0.1–500 ng/mL).[6]

Experimental Protocols

Protocol 1: Quantification of DOCP in Water Samples by GC-MS/MS with a Deuterated Internal Standard

This protocol is adapted from established methods for the analysis of organophosphate flame retardants in environmental water samples.[1][10]

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of deuterated this compound (DOCP-d_x_) or a suitable alternative like Triphenyl Phosphate-d₁₅ (TPP-d₁₅) to achieve a final concentration within the calibration range.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of dichloromethane, followed by 5 mL of methanol, and then 5 mL of ultrapure water.

    • Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

    • Elute the analytes with 10 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS/MS Analysis:

    • Instrument: Gas chromatograph coupled to a tandem mass spectrometer.

    • Column: A non-polar capillary column suitable for organophosphate analysis.

    • Injection: 1 µL in splitless mode.

    • Carrier Gas: Helium.

    • Temperature Program: Optimize for the separation of DOCP and the internal standard.

    • Ionization: Electron Ionization (EI).

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both DOCP and the internal standard.

  • Quantification: Calculate the concentration of DOCP based on the ratio of the peak area of DOCP to the peak area of the internal standard, using a calibration curve prepared in a similar manner.

Diagrams

Internal_Standard_Selection_Workflow Workflow for Selecting an Internal Standard for DOCP Quantification start Start: Need to Quantify This compound (DOCP) is_needed Is an Internal Standard (IS) Necessary? start->is_needed yes_is Yes, for accuracy and precision in complex matrices. is_needed->yes_is Yes no_is No, for simple matrices and screening purposes (not recommended for accurate quantification). is_needed->no_is No select_is Select Potential IS yes_is->select_is isotopic Isotopically Labeled DOCP (e.g., DOCP-dx, ¹³C-DOCP) - IDEAL CHOICE - select_is->isotopic analog Structurally Similar Compound (e.g., TPP-d₁₅, TPP) select_is->analog validate Method Validation isotopic->validate analog->validate linearity Linearity & Range validate->linearity accuracy Accuracy & Precision validate->accuracy recovery Recovery validate->recovery matrix_effects Matrix Effects validate->matrix_effects end Final Validated Method for DOCP Quantification linearity->end accuracy->end recovery->end matrix_effects->end

Caption: Internal standard selection workflow for DOCP analysis.

References

Best practices for handling and storage of Di-o-cresyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The following guide pertains to Tri-o-cresyl phosphate (B84403) (TOCP), particularly the highly toxic ortho-isomer (referred to as Tri-o-cresyl phosphate). While the query specified "Di-o-cresyl phosphate," the significant industrial hazard and subject of extensive safety documentation is TOCP.

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Tri-o-cresyl phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Tri-o-cresyl phosphate (TOCP)?

A1: TOCP is a neurotoxin that can cause organophosphate-induced delayed neuropathy (OPIDN), which may lead to paralysis.[1][2] It is toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] The substance can cause damage to organs through prolonged or repeated exposure.[3][6] Additionally, it is very toxic to aquatic life with long-lasting effects.[3][6] The ortho-isomer is considered the most dangerous.[1][7]

Q2: What immediate actions should be taken in case of accidental exposure to TOCP?

A2: In case of accidental exposure, immediate first aid is crucial:

  • Inhalation: Move the person to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[3][6][8]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Gently wash the affected area with plenty of soap and water.[6] Seek immediate medical attention.[5][8]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] If present and easy to do, remove contact lenses. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[8][9] Rinse the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[8] Seek immediate medical attention.[3][6][10]

Q3: What are the proper storage conditions for TOCP?

A3: TOCP should be stored in a cool, dry, and well-ventilated area in a tightly closed original container.[6][8][11] It should be stored locked up and separated from incompatible materials such as strong oxidants, food, and feedstuffs.[6][10][12] The storage area should not have drain or sewer access.[10][12]

Q4: What personal protective equipment (PPE) is required when handling TOCP?

A4: A comprehensive PPE plan is essential when working with TOCP and includes:

  • Respiratory Protection: Use a NIOSH-approved respirator.[8] Options include a half or full-facepiece respirator, a self-contained breathing apparatus (SCBA), or a supplied-air respirator, depending on the potential for exposure.[6]

  • Hand Protection: Wear impervious gloves.[6][10]

  • Eye Protection: Use chemical safety goggles.[6] A face shield may be necessary in situations with a higher risk of splashing.[6][10]

  • Skin and Body Protection: Wear impervious protective clothing and boots as needed to prevent skin contact.[5][6][10] An eyewash station and safety shower should be readily available.[8][9]

Troubleshooting Guides

Scenario 1: A small spill of TOCP has occurred in the laboratory.

  • Problem: How to safely clean up a minor spill of Tri-o-cresyl phosphate.

  • Solution:

    • Evacuate and Ventilate: Immediately alert personnel in the area and ensure the area is well-ventilated.

    • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.

    • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[8][10][11]

    • Absorb and Collect: Absorb the spilled material and place it into a suitable, labeled container for disposal.[8][10][11]

    • Decontaminate: Clean the spill area thoroughly.

    • Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][10][13]

Scenario 2: A researcher experiences symptoms of exposure after working with TOCP.

  • Problem: A researcher is experiencing dizziness and nausea after handling Tri-o-cresyl phosphate.

  • Solution:

    • Immediate Removal from Exposure: The individual should be immediately removed from the contaminated area to fresh air.[6][8]

    • Seek Medical Attention: Call for immediate medical assistance and inform them of the potential exposure to TOCP.[3][6][10]

    • First Aid: If the individual is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[3][8] If there was skin contact, remove contaminated clothing and wash the skin.[6]

    • Report the Incident: The incident must be reported to the appropriate safety officer or supervisor to investigate the cause of exposure and prevent future occurrences.

Quantitative Data

The following table summarizes the occupational exposure limits for Tri-o-cresyl phosphate.

ParameterValueOrganization
Permissible Exposure Limit (PEL) - TWA0.1 mg/m³OSHA[14]
Recommended Exposure Limit (REL) - TWA0.1 mg/m³NIOSH[14]
Threshold Limit Value (TLV) - TWA0.02 mg/m³ (skin)ACGIH[6][10]

TWA: Time-Weighted Average over an 8 or 10-hour workday. (skin): Indicates the potential for significant contribution to the overall exposure by the cutaneous route.

Experimental Protocols

While specific experimental protocols will vary, any procedure involving TOCP must incorporate the following safety measures:

Methodology for Safe Handling of Tri-o-cresyl Phosphate in a Laboratory Setting:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and outlining specific safety procedures.

  • Engineering Controls: All work with TOCP must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[6][8] A closed system is recommended where feasible.[6]

  • Personal Protective Equipment (PPE): All personnel must wear the appropriate PPE as detailed in the FAQ section.

  • Weighing and Transfer: When weighing or transferring TOCP, use techniques that minimize the generation of aerosols or dust.

  • Waste Disposal: All TOCP-contaminated waste, including disposable labware, absorbent materials, and contaminated PPE, must be collected in designated, sealed hazardous waste containers for proper disposal according to institutional and regulatory guidelines.[3]

  • Hygiene: After handling TOCP, and before leaving the laboratory, wash hands and face thoroughly.[6] Do not eat, drink, or smoke in areas where TOCP is handled.[3][6]

Visualizations

TOCP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill_response Spill Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Ventilated Work Area DonPPE->PrepWorkArea Handling Handle TOCP in Fume Hood PrepWorkArea->Handling Spill Spill Occurs Handling->Spill NoSpill No Spill Handling->NoSpill Evacuate Evacuate & Ventilate Spill->Evacuate Decontaminate Decontaminate Work Area NoSpill->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands ContainSpill Contain Spill with Absorbent Evacuate->ContainSpill CollectWaste Collect Contaminated Material ContainSpill->CollectWaste SpillDecon Decontaminate Spill Area CollectWaste->SpillDecon SpillDecon->Decontaminate

Caption: Workflow for the safe handling of Tri-o-cresyl phosphate.

References

Technical Support Center: Accurate Di-o-cresyl Phosphate (DOCP) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Di-o-cresyl phosphate (B84403) (DOCP).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for DOCP measurement?

A1: The most common analytical methods for the determination of Di-o-cresyl phosphate (DOCP), an isomer of tricresyl phosphate (TCP), are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often coupled with a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS). HPLC methods typically use a UV detector.

Q2: How do I prepare calibration standards for DOCP analysis?

A2: To prepare calibration standards, you should create a series of solutions with known concentrations of a certified DOCP reference standard. It is recommended to prepare at least five different concentration levels that span the expected concentration range of your samples.[1] These standards should be prepared in the same solvent used to dissolve your extracted samples.

Q3: What is the importance of a blank sample in DOCP analysis?

A3: A blank sample, which is a sample that does not contain the analyte of interest, is crucial for several reasons. It helps to identify any contamination in the reagents or sample preparation process. Additionally, the analysis of blank samples is used to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of the analytical method.[2]

Q4: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?

A4: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[2][3][4] The LOQ is often defined as the concentration that yields a signal-to-noise ratio of 10:1.[5]

Q5: What are matrix effects and how can they affect my DOCP measurement?

A5: Matrix effects are the influence of other components in the sample (the matrix) on the analytical signal of the target analyte. These effects can either enhance or suppress the signal, leading to inaccurate quantification. For complex matrices, a matrix-matched calibration or the use of an internal standard is recommended to compensate for these effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the calibration and analysis of DOCP.

Calibration Curve Issues

Q: Why is my calibration curve not linear (R² value < 0.99)?

A: Non-linearity in a calibration curve can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Step 1: Verify Standard Preparation: Inaccuracies in the dilution of your stock solution can lead to a non-linear curve. Re-prepare your calibration standards, ensuring accurate pipetting and volumetric measurements. It is advisable to prepare a fresh set of standards from a certified reference material.[6]

  • Step 2: Check for Detector Saturation: At high concentrations, the detector response may no longer be linear. If you observe flattening of the curve at higher concentrations, try extending the calibration range with lower concentration standards or dilute your higher concentration standards.

  • Step 3: Investigate for Active Sites (GC-specific): Active sites in the GC inlet liner or the column can adsorb the analyte, especially at low concentrations, leading to a non-linear response.[7]

    • Solution: Deactivate the inlet liner or use a liner with a different deactivation. Condition the column according to the manufacturer's instructions. You may also need to trim the first few centimeters of the column.

  • Step 4: Assess for Contamination: Contamination in the solvent or on the glassware can introduce interferences that affect the linearity. Run a solvent blank to check for extraneous peaks.

  • Step 5: Consider a Different Calibration Model: If the non-linearity is reproducible and cannot be resolved, a quadratic calibration curve might be more appropriate for your method. However, the reason for the non-linearity should be understood and documented.[8][9]

Chromatographic Problems

Q: What should I do if I observe peak tailing in my chromatogram?

A: Peak tailing, where the latter half of the peak is broader than the front half, can compromise peak integration and reduce sensitivity.[10][11]

  • Step 1: Check for Column Contamination: Contamination at the head of the column can interact with the analyte, causing tailing.

    • Solution: Trim the first 10-30 cm of the column inlet.[12] If the problem persists, the column may need to be replaced.

  • Step 2: Evaluate for Active Sites: For GC analysis, active sites in the inlet or column can cause peak tailing, particularly for polar compounds.

    • Solution: Use a deactivated inlet liner and ensure your column is properly conditioned.[13]

  • Step 3: Optimize Mobile Phase pH (HPLC-specific): For HPLC, the pH of the mobile phase can affect the peak shape of ionizable compounds.

    • Solution: Adjust the pH of the mobile phase. For basic compounds, a lower pH can often improve peak symmetry.[14]

  • Step 4: Check for a Column Void: A void in the column packing can lead to peak distortion.

    • Solution: If a void is suspected, the column should be replaced.[14]

Q: My peaks are splitting. How can I fix this?

A: Peak splitting can be caused by several factors, from sample injection to column issues.[10][15]

  • Step 1: Examine the Injection Technique: In splitless GC injections, an initial oven temperature that is too high can cause peak splitting.[16] In HPLC, if the sample solvent is much stronger than the mobile phase, it can lead to peak distortion.[14]

    • Solution (GC): Lower the initial oven temperature.

    • Solution (HPLC): Dissolve the sample in the mobile phase or a weaker solvent.

  • Step 2: Inspect the Column Installation: An improperly installed column in a GC can cause peak splitting.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[15]

  • Step 3: Check for a Clogged Frit or Column Void: A partially blocked frit at the column inlet or a void in the packing material can cause the sample to travel through different paths, resulting in split peaks.[10]

    • Solution: Replace the column frit if possible, or replace the entire column.

Q: I am seeing ghost peaks in my chromatograms. What is the source?

A: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.

  • Step 1: Identify Carryover from Previous Injections: A high-concentration sample can contaminate the injection port or column, leading to ghost peaks in subsequent runs.

    • Solution: Run several solvent blanks after a high-concentration sample to wash the system.

  • Step 2: Check for Contaminated Solvents or Gases: Impurities in your mobile phase (HPLC) or carrier gas (GC) can appear as ghost peaks.

    • Solution: Use high-purity solvents and gases. Ensure mobile phase reservoirs are clean.

  • Step 3: Investigate Septum Bleed (GC-specific): Particles from a degrading septum in the GC inlet can cause ghost peaks.

    • Solution: Replace the septum regularly.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of tricresyl phosphate (TCP) isomers, including DOCP. These values are for guidance and should be experimentally determined for your specific method and instrument.

Table 1: Example Instrument Detection and Quantification Limits

ParameterGC-MSHPLC-UV
Instrument Detection Limit (IDL)0.40 - 0.55 ng/mL~3 - 50 ng
Limit of Quantification (LOQ)~1.3 - 1.8 ng/mL~10 - 150 ng

Data compiled from various sources, specific values are instrument and method dependent.[17]

Table 2: Typical Method Performance Parameters

ParameterExpected Range
Linearity (R²)≥ 0.99
Recovery70 - 120%
Relative Standard Deviation (RSD)< 15%

Experimental Protocols

Protocol 1: DOCP Analysis by Gas Chromatography (GC)

This protocol provides a general procedure. Specific conditions should be optimized for your instrument and application.

  • Instrument Setup:

    • Injector: Split/splitless inlet at 250 °C.

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode or a Flame Photometric Detector (FPD) in phosphorus mode.

  • Standard Preparation:

    • Prepare a stock solution of DOCP in a suitable solvent (e.g., ethyl acetate) at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 to 10 µg/mL.

  • Sample Preparation:

    • Extract the sample with an appropriate solvent (e.g., acetonitrile (B52724) or diethyl ether).[18]

    • Concentrate the extract and reconstitute in the analysis solvent.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • Calibration and Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the DOCP concentration in the samples using the calibration curve.

Protocol 2: DOCP Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure. Specific conditions should be optimized for your instrument and application.

  • Instrument Setup:

    • Pump: Isocratic or gradient pump.

    • Injector: Autosampler with a 20 µL injection volume.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of a small amount of acid, like 0.1% formic acid, may improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength of 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of DOCP in acetonitrile at a concentration of 1000 µg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Extract the sample with a suitable solvent.

    • The extract may require a cleanup step using Solid Phase Extraction (SPE).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter.

  • Calibration and Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

    • Determine the concentration of DOCP in the samples based on the calibration curve.

Visualizations

Calibration_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation prep_std Prepare Calibration Standards (min. 5 concentrations) run_seq Run Analysis Sequence (Blanks, Standards, QCs, Samples) prep_std->run_seq prep_sample Prepare Sample (Extraction, Cleanup) prep_sample->run_seq prep_qc Prepare QC Samples (Blank, LFB, Spikes) prep_qc->run_seq gen_curve Generate Calibration Curve run_seq->gen_curve check_linearity Check Linearity (R² ≥ 0.99) gen_curve->check_linearity quantify Quantify Sample Concentrations check_linearity->quantify Pass troubleshoot Troubleshoot Method check_linearity->troubleshoot Fail validate Validate Results with QCs quantify->validate report Report Results validate->report

Caption: Workflow for instrument calibration and sample analysis.

Troubleshooting_Tree start Poor Chromatographic Result (e.g., Tailing, Splitting, Broad Peaks) q1 Are all peaks affected? start->q1 a1_yes Likely a System-wide Issue q1->a1_yes Yes a1_no Likely a Compound-specific Issue q1->a1_no No q2 Check for Leaks (Fittings, Septum) a1_yes->q2 q5 Check for Active Sites (Inlet Liner, Column) a1_no->q5 q3 Inspect Column Installation (Position, Cut) q2->q3 q4 Check Injection Parameters (Temp, Solvent) q3->q4 solution Problem Resolved q4->solution q6 Optimize Mobile Phase / Method (pH, Gradient) q5->q6 q7 Check for Sample Matrix Effects q6->q7 q7->solution

Caption: Decision tree for troubleshooting common chromatographic issues.

References

Validation & Comparative

Validation of a New Analytical Method for Di-o-cresyl Phosphate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of Di-o-cresyl phosphate (B84403) (DOCP). Due to the limited availability of specific validation data for Di-o-cresyl phosphate, this guide utilizes data for the structurally similar and closely related compound, Tri-o-cresyl phosphate (TOCP), as a surrogate to provide a practical and informative comparison. The validation parameters presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Method Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods in the analysis of o-cresyl phosphates.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods for o-Cresyl Phosphate Analysis
Validation ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~50 ng[6]0.05 µg per sample to 1.4 pg/20 nL (~70 ppb)[7][8]
Limit of Quantification (LOQ) Typically 3x LOD0.1 ng to 0.4 ng/filter[8]
Linearity Range 100-fold range[6]0.05 to 24 µg per sample[9]
Accuracy (% Recovery) High recovery observed[6]Average recovery of 101.3%[9]
Precision (% RSD) Highly reproducible peak areas and retention times[6]Overall precision (SrT) of 0.086[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the analysis of o-cresyl phosphates using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a method developed for the analysis of TOCP and its metabolites.[6]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A linear gradient of 25% to 80% acetonitrile (B52724) in 2% aqueous acetic acid.

  • Flow Rate: 1.3 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation:

    • For biological matrices such as liver, kidney, or plasma, a suitable extraction procedure is required. A common method involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

    • The extracted sample is then reconstituted in the initial mobile phase before injection.

  • Quantification: Peak areas are measured and compared to a calibration curve generated from standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a NIOSH method for the determination of TOCP in air samples and a method for tricresyl phosphates in various matrices.[8][9][10]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for the separation of organophosphate esters, such as a DB-5MS.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Mode: Splitless or Pulsed Splitless for trace analysis.

  • Oven Temperature Program: A programmed temperature ramp to ensure the separation of the analyte from other matrix components. For example, an initial temperature of 150°C held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Sample Preparation:

    • For air samples, collection on a filter (e.g., mixed cellulose (B213188) ester) is common.[9]

    • The filter is then extracted with a suitable solvent like diethyl ether or toluene.[9]

    • For biological samples, a liquid-liquid or solid-phase extraction is typically employed.

  • Quantification: The abundance of specific ions is measured and compared against a calibration curve prepared from standards.

Visualizing the Workflow

To better understand the logical flow of validating a new analytical method, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation dev Develop Analytical Method opt Optimize Method Parameters dev->opt specificity Specificity/ Selectivity opt->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness report Validation Report robustness->report sop Standard Operating Procedure (SOP) report->sop routine Routine Analysis sop->routine

Caption: General workflow for analytical method validation.

Signaling_Pathway_Comparison cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_sample Sample Preparation hplc_separation Liquid Chromatography (C18 Column) hplc_sample->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection hplc_quant Quantification (Peak Area) hplc_detection->hplc_quant gcms_sample Sample Preparation gcms_separation Gas Chromatography (Capillary Column) gcms_sample->gcms_separation gcms_detection Mass Spectrometry (SIM/Scan) gcms_separation->gcms_detection gcms_quant Quantification (Ion Abundance) gcms_detection->gcms_quant start Analyte: Di-o-cresyl phosphate start->hplc_sample start->gcms_sample

Caption: Comparison of HPLC-UV and GC-MS experimental workflows.

References

A Comparative Guide to the Neurotoxicity of Di-o-cresyl Phosphate and Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of Di-o-cresyl phosphate (B84403), a key isomer of tri-o-cresyl phosphate (TOCP), and other notable organophosphates. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to be a valuable resource for understanding the distinct mechanisms of organophosphate-induced neurotoxicity.

Executive Summary

Organophosphates (OPs) are a diverse class of compounds, primarily known for their inhibition of acetylcholinesterase (AChE), leading to acute cholinergic toxicity. However, a subset of OPs, including Di-o-cresyl phosphate, are infamous for inducing a delayed and often irreversible neurotoxicity known as Organophosphate-Induced Delayed Neuropathy (OPIDN). This condition is characterized by axonal degeneration in the peripheral and central nervous systems. The primary initiating event for OPIDN is the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE). Beyond NTE inhibition, other mechanisms such as oxidative stress and disruption of the cytoskeleton contribute to the neurotoxic cascade. This guide will delve into these mechanisms, providing comparative data to highlight the differences in neurotoxic potential among various organophosphates.

Data Presentation: Quantitative Comparison of Organophosphate Neurotoxicity

The following tables summarize key quantitative data from various experimental studies, offering a comparative perspective on the neurotoxic potency of this compound (represented by TOCP) and other organophosphates.

Table 1: Comparative Inhibitory Potency against Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE)

OrganophosphateTarget EnzymeTest SystemIC50 / ED50Reference
Tri-o-cresyl phosphate (TOCP)NTERat BrainED50: 209 - 458 mg/kg[1]
Tri-o-cresyl phosphate (TOCP)AChERat BrainED50: 408 - 1007 mg/kg[1]
Paraoxon (B1678428)AChENeuroblastoma CellsIC50: >100-fold more potent than for NTE[2]
MalaoxonAChENeuroblastoma CellsIC50: >100-fold more potent than for NTE[2]
Chlorpyrifos-oxonAChENeuroblastoma CellsInhibition of AChE > NTE[2]
DichlorvosAChENeuroblastoma CellsInhibition of AChE > NTE[2]
MipafoxNTENeuroblastoma CellsIC50 for NTE < 9.6-fold IC50 for AChE[2]
Phenyl Saligenin PhosphateNTENeuroblastoma CellsIC50 for NTE < 9.6-fold IC50 for AChE[2]

Table 2: Comparative Effects on Oxidative Stress Markers

OrganophosphateTest SystemMarkerObservationReference
General OPsHuman PatientsMalondialdehyde (MDA)Significantly increased serum levels[3][4]
General OPsHuman PatientsSuperoxide Dismutase (SOD)Significantly increased erythrocyte activity[3][4]
ChlorpyrifosRat BrainOxidative StressImplicated in neurotoxicity[5]

Table 3: Comparative Effects on Nerve Conduction

OrganophosphateTest SystemParameterObservationReference
FenthionHuman WorkersMotor Nerve Conduction VelocitySignificantly affected[6]
Phenyl Saligenin PhosphateChickensMotor Nerve Conduction VelocityDecreased[7]
General OPs (Acute Poisoning)Human PatientsCompound Muscle Action Potential (CMAP) AmplitudeSignificantly reduced[8]
General OPs (Acute Poisoning)Human PatientsSensory Nerve Conduction Velocity (SNCV)Significantly reduced[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Neuropathy Target Esterase (NTE) Activity Assay

This protocol is based on the differential inhibition method.

Principle: NTE activity is defined as the portion of phenyl valerate (B167501) hydrolysis that is resistant to inhibition by paraoxon but sensitive to inhibition by mipafox.

Materials:

Procedure:

  • Prepare brain tissue homogenate in Tris-HCl buffer.

  • Divide the homogenate into three sets of tubes:

    • Total esterase activity: Homogenate + buffer.

    • Paraoxon-resistant activity: Homogenate + paraoxon.

    • NTE blank: Homogenate + paraoxon + mipafox.

  • Pre-incubate the tubes at 37°C for 20 minutes.

  • Add the substrate, phenyl valerate, to all tubes and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding a solution containing sodium dodecyl sulfate.

  • Add 4-aminoantipyrine and potassium ferricyanide to develop a colorimetric reaction with the phenol (B47542) produced from substrate hydrolysis.

  • Measure the absorbance at 490 nm.

  • Calculation: NTE activity is calculated as the difference between the paraoxon-resistant activity and the NTE blank.

Measurement of Oxidative Stress Markers

a) Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Materials:

  • Brain tissue homogenate

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Homogenize brain tissue in a suitable buffer.

  • Precipitate proteins by adding TCA and centrifuge.

  • Add TBA solution to the supernatant and heat in a boiling water bath for 15-30 minutes.

  • Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

  • Quantify MDA levels using a standard curve prepared with an MDA standard.

b) Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the autoxidation of pyrogallol (B1678534).

Materials:

  • Brain tissue homogenate

  • Tris-HCl buffer (pH 8.2)

  • Pyrogallol solution

  • Spectrophotometer

Procedure:

  • Prepare a supernatant from the brain tissue homogenate.

  • Add the supernatant to a Tris-HCl buffer.

  • Initiate the reaction by adding pyrogallol.

  • Measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at 420 nm over a set period.

  • The percentage of inhibition of pyrogallol autoxidation is proportional to the SOD activity.

  • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.

Assessment of Nerve Conduction Velocity (NCV)

Principle: NCV studies measure the speed at which an electrical impulse travels along a nerve, providing an assessment of nerve function.

Apparatus:

  • Electromyography (EMG) machine with nerve conduction study capabilities

  • Stimulating electrodes

  • Recording electrodes

Procedure (General):

  • Place the recording electrodes over the muscle innervated by the nerve being tested.

  • Place the stimulating electrodes at two different points along the course of the nerve.

  • Deliver a small electrical stimulus at the first point and record the time it takes for the muscle to contract (latency).

  • Deliver the same stimulus at the second point and record the latency.

  • Measure the distance between the two stimulation points.

  • Calculation: NCV (m/s) = Distance (mm) / (Latency 1 - Latency 2) (ms).

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with organophosphate neurotoxicity.

Caption: Key signaling pathways in organophosphate-induced neurotoxicity.

NTE_Assay_Workflow Start Start Homogenize_Tissue Homogenize Brain Tissue Start->Homogenize_Tissue Incubate_Inhibitors Incubate with Inhibitors (Paraoxon +/- Mipafox) Homogenize_Tissue->Incubate_Inhibitors Add_Substrate Add Substrate (Phenyl Valerate) Incubate_Inhibitors->Add_Substrate Color_Development Stop Reaction & Develop Color Add_Substrate->Color_Development Measure_Absorbance Measure Absorbance at 490 nm Color_Development->Measure_Absorbance Calculate_Activity Calculate NTE Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the Neuropathy Target Esterase (NTE) activity assay.

Conclusion

The neurotoxicity of organophosphates is not a monolithic phenomenon. While AChE inhibition is a hallmark of acute toxicity for many OPs, compounds like this compound elicit a distinct and delayed neurotoxicity through the inhibition of NTE, leading to OPIDN. The comparative data presented in this guide underscore the importance of considering multiple mechanisms of action when evaluating the neurotoxic potential of different organophosphates. Furthermore, the contribution of oxidative stress and cytoskeletal disruption highlights the complexity of the neurodegenerative processes initiated by these compounds. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers investigating these intricate toxicological pathways. A deeper understanding of these differential mechanisms is paramount for the development of targeted therapeutic strategies and for informing risk assessment of this important class of chemicals.

References

Cross-Validation of Di-o-cresyl Phosphate Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comprehensive overview of the cross-validation of Di-o-cresyl phosphate (B84403) (DOCP) quantification between different laboratories. It is intended for researchers, scientists, and drug development professionals who rely on accurate and comparable analytical data for this neurotoxic organophosphate compound. This document outlines common analytical methodologies, presents available inter-laboratory comparison data, and details the experimental protocols necessary for robust quantification.

The neurotoxic properties of specific tricresyl phosphate (TCP) isomers, particularly those with ortho-cresyl groups like DOCP, necessitate reliable and standardized analytical methods for monitoring human exposure and environmental contamination.[1][2] Cross-validation of analytical methods across different laboratories is critical to ensure that data is consistent, reproducible, and comparable, regardless of where the analysis is performed.[3][4] This is especially important for global clinical trials, environmental monitoring programs, and regulatory compliance.

Analytical Methodologies for DOCP Quantification

The primary methods for the quantification of DOCP and other TCP isomers are based on chromatography coupled with mass spectrometry, offering high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of semi-volatile organic compounds like TCP isomers.[5][6] GC provides excellent separation of the different isomers, while MS allows for their specific detection and quantification.[5][6] Methods have been developed for various matrices, including edible oils, water, and air samples.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique used for analyzing organophosphates. It is particularly advantageous for compounds that are not easily volatilized or for complex matrices where extensive cleanup is required.[9][10] While less common for TCP analysis than GC-MS, it offers comparable sensitivity and can be integrated into multi-analyte methods for various contaminants.[9][11]

Inter-Laboratory Comparison Data

While large-scale, multi-laboratory round-robin studies specifically for Di-o-cresyl phosphate are not extensively published, data from smaller inter-laboratory comparisons and single-laboratory validations provide valuable performance benchmarks.

A key example of an inter-laboratory comparison comes from a method validation study for tricresyl phosphates conducted in support of the Federal Aviation Administration (FAA).[12] This study involved a comparison between two laboratories: the University of British Columbia (UBC) and the Harvard School of Public Health (HSPH). The results for tri-o-cresyl phosphate (ToCP), a closely related compound, are summarized below.

Table 1: Inter-Laboratory Comparison of Tri-o-cresyl Phosphate (ToCP) Analysis [12]

Spiked Level (ng)LaboratoryMeasured Value (ng)Recovery (%)Relative Error (%)
0HSPH0.2--
0UBC0.2--
5HSPH5.2104.0-3.8
5UBC4.998.02.0
10HSPH9.898.02.0
10UBC9.696.04.2
15HSPH15.0100.00.0
15UBC14.596.73.4

Data extracted from the March 2007 laboratory inter-comparison results presented in the FAA report. Relative Error was calculated as [(Measured - Expected) / Measured] * 100.

To provide a broader context for performance, the following table summarizes typical analytical performance characteristics for TCP isomers, including DOCP, gathered from various method validation studies.

Table 2: Summary of Typical GC-MS Method Performance for TCP Isomers

ParameterTypical ValueMatrixReference
Instrument Detection Limit (IDL)0.40 - 0.55 ng/mLSolution[12]
Method Detection Limit (MDL)20 ng/L (0.02 ppb)Water[5]
Limit of Detection (LOD)0.05 µg per sampleAir Filter[7]
Limit of Quantitation (LOQ)0.1 ppbWater[5]
Overall Precision (SˆrT)0.086 (8.6% RSD)Air[7]
Average Recovery98.7% - 101.3%Air Filter[7]

Experimental Protocols

A robust and clearly defined experimental protocol is the foundation of any successful inter-laboratory validation. Below is a detailed methodology for the analysis of DOCP and other TCP isomers by GC-MS, based on established methods.[7][12]

Protocol: Quantification of Tricresyl Phosphates by GC-MS

1. Sample Preparation (Air Sample Example)

  • Collection: Air is drawn through a filter sampler (e.g., 0.8-µm mixed cellulose (B213188) ester membrane) at a flow rate of 1 to 3 L/min.[7]

  • Extraction: The filter is transferred to a vial. A suitable solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate, is added.

  • Sonication: The vial is sonicated for approximately 30 minutes to ensure efficient extraction of the analytes from the filter matrix.

  • Concentration: The extract is carefully transferred to a clean vial and concentrated under a gentle stream of nitrogen to a final volume (e.g., 100 µL). An internal standard is added before concentration.

2. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890/5975 GC/MS).[12]

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating TCP isomers.[7]

  • Injection: 1-5 µL of the final extract is injected, typically using a split/splitless or PTV inlet.[7][12]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[7]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for ToCP (a proxy for DOCP) include m/z 368 (molecular ion), 261, and 165.

    • Temperature: MS source at 230°C, Quadrupole at 150°C.

3. Quality Control

  • Calibration: A multi-point calibration curve (e.g., 1 to 20 ng/mL) is prepared using certified standards to establish linearity.

  • Blanks: Field blanks (unexposed filters) and method blanks (solvent and glassware) are processed with each batch to check for contamination.[7]

  • Spikes: Matrix spike samples are prepared by adding a known amount of analyte to a blank sample to assess method recovery and potential matrix effects.[12]

  • Replicates: Analysis of replicate samples is performed to determine method precision.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical structure of a cross-validation study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification & Reporting Sample 1. Sample Collection (e.g., Air Filter) Extraction 2. Solvent Extraction Sample->Extraction Add Solvent Concentration 3. Concentration & Internal Std. Addition Extraction->Concentration Concentrate under N2 GCMS 4. GC-MS Analysis Concentration->GCMS Inject Sample Data 5. Data Acquisition (SIM Mode) GCMS->Data Quant 6. Quantification (vs. Calibration Curve) Data->Quant Report 7. Final Report Quant->Report

Caption: General experimental workflow for DOCP quantification by GC-MS.

cross_validation_logic cluster_samples Sample Preparation & Distribution cluster_labs Participating Laboratories (Blind Analysis) cluster_analysis Data Comparison & Evaluation Coordinator Coordinating Lab QC_Samples Prepare & Spike QC Samples Coordinator->QC_Samples Blind_Samples Aliquot & Blind Study Samples Coordinator->Blind_Samples LabA Lab A Method A Results A QC_Samples->LabA Distribute LabB Lab B Method B Results B QC_Samples->LabB Distribute LabC Lab C Method C Results C QC_Samples->LabC Distribute Blind_Samples->LabA Distribute Blind_Samples->LabB Distribute Blind_Samples->LabC Distribute Comparison Statistical Comparison (Accuracy, Precision, Bias) LabA->Comparison Submit Results LabB->Comparison Submit Results LabC->Comparison Submit Results Conclusion Assessment of Method Comparability Comparison->Conclusion

Caption: Logical workflow for an inter-laboratory cross-validation study.

References

The Metabolic Fate of Di-o-cresyl Phosphate: A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biotransformation of Di-o-cresyl phosphate (B84403) (DOCP), a member of the organophosphate family, reveals significant species-dependent variations in its metabolic pathways. This guide provides a comparative analysis of DOCP metabolism in rats, cats, and hens, offering insights for researchers, scientists, and drug development professionals. The data presented herein is primarily based on studies of the closely related compound, Tri-o-cresyl phosphate (TOCP), and is used as a surrogate to infer the metabolic fate of DOCP due to the limited availability of direct comparative studies on DOCP itself.

The metabolism of organophosphates is a critical determinant of their potential toxicity. In the case of DOCP, biotransformation processes can lead to either detoxification or bioactivation, the latter resulting in the formation of neurotoxic metabolites. Understanding the species-specific differences in these pathways is paramount for accurate risk assessment and the development of potential therapeutic interventions.

Quantitative Analysis of Metabolite Distribution

The distribution and excretion of DOCP metabolites vary considerably among species. The following tables summarize the quantitative data on the recovery of TOCP and its major metabolites in urine and feces, providing a comparative overview of the primary elimination routes in rats, cats, and hens.

Table 1: Percentage of Administered Dose of Tri-o-cresyl Phosphate Recovered in Excreta

SpeciesRoute of AdministrationDoseTime Frame% in Urine% in FecesCitation
Rat (Fischer 344)Oral50 mg/kg/day (10 days)4 days post-last dose63.136.1[1]
Cat (male)Dermal50 mg/kg (single dose)10 days~28~20[2]
HenOral50 mg/kg (single dose)5 days99 (combined excreta)-[3]

Table 2: Major Metabolites of Tri-o-cresyl Phosphate Identified in Different Species

SpeciesMajor Metabolites in UrineMajor Metabolites in FecesKey FindingsCitation
Rat (Fischer 344) Di-o-cresyl hydrogen phosphate, o-cresol, o-hydroxybenzoic acidTOCP, o-cresolLiver showed high levels of di-o-cresyl hydrogen phosphate and o-cresol.[1][1]
Cat (male) o-Cresol, di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphateDi-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphateBile contained mostly metabolites with only trace amounts of TOCP.[2][2]
Hen Not specified separatelyNot specified separatelySaligenin cyclic-o-cresyl phosphate was the predominant compound in bile.[3][3]

Metabolic Pathways and Bioactivation

The metabolism of TOCP, and by extension DOCP, primarily involves two major pathways: hydrolysis and oxidation. Hydrolysis, mediated by esterases, is generally a detoxification pathway, leading to the formation of less toxic metabolites such as o-cresol, di-o-cresyl hydrogen phosphate, and o-cresyl dihydrogen phosphate.

Conversely, oxidation, primarily carried out by cytochrome P450 enzymes in the liver, can lead to the formation of a highly neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate.[2] This bioactivation step is a critical event in the manifestation of organophosphate-induced delayed neuropathy (OPIDN). The balance between these detoxification and bioactivation pathways significantly influences the susceptibility of a species to the neurotoxic effects of DOCP.

metabolic_pathway DOCP Di-o-cresyl Phosphate (DOCP) Hydrolysis Hydrolysis (Esterases) DOCP->Hydrolysis Detoxification Oxidation Oxidation (Cytochrome P450) DOCP->Oxidation Bioactivation Detoxified_Metabolites Detoxified Metabolites (o-cresol, di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate) Hydrolysis->Detoxified_Metabolites Neurotoxic_Metabolite Neurotoxic Metabolite (Saligenin cyclic-o-tolyl phosphate) Oxidation->Neurotoxic_Metabolite Excretion Excretion Detoxified_Metabolites->Excretion Neurotoxic_Metabolite->Excretion Neurotoxicity Neurotoxicity Neurotoxic_Metabolite->Neurotoxicity

Caption: Generalized metabolic pathways of this compound (DOCP).

Experimental Protocols

The following section details representative experimental methodologies employed in the study of TOCP metabolism, which are applicable to the investigation of DOCP.

In Vivo Metabolism Study

Objective: To determine the absorption, distribution, metabolism, and excretion of the compound in a specific animal model.

1. Animal Models:

  • Species: Rats (e.g., Fischer 344), Cats, Hens.

  • Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

2. Dosing:

  • Compound: Radiolabeled compound (e.g., [14C]TOCP) is often used to facilitate tracking.

  • Route of Administration: Oral gavage, dermal application, or intravenous injection.

  • Dose: A single dose or repeated doses are administered, depending on the study's objectives.

3. Sample Collection:

  • Excreta: Urine and feces are collected at predetermined intervals.

  • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, brain, nerve tissue, etc.) are collected.

  • Blood: Blood samples are collected at various time points to determine the pharmacokinetic profile.

4. Sample Analysis:

  • Quantification of Radioactivity: Total radioactivity in samples is determined using liquid scintillation counting.

  • Metabolite Profiling:

    • Extraction: Metabolites are extracted from tissues and excreta using appropriate solvents.

    • Chromatography: High-Performance Liquid Chromatography (HPLC) is commonly used to separate the parent compound and its metabolites.[4]

    • Detection: Metabolites are detected and quantified using a UV detector or a radioactivity detector connected to the HPLC system.

    • Identification: Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the structural elucidation of metabolites.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal_Model Animal Model Selection (Rat, Cat, Hen) Dosing Dosing with Radiolabeled Compound Animal_Model->Dosing Sample_Collection Sample Collection (Urine, Feces, Tissues, Blood) Dosing->Sample_Collection Sample_Processing Sample Processing and Extraction Sample_Collection->Sample_Processing HPLC HPLC Separation Sample_Processing->HPLC Detection Detection and Quantification (UV, Radioactivity) HPLC->Detection Identification Metabolite Identification (LC-MS) HPLC->Identification

Caption: A typical experimental workflow for an in vivo metabolism study.

High-Performance Liquid Chromatography (HPLC) Method for Metabolite Analysis

A representative HPLC method for the separation and quantification of TOCP and its metabolites is described below.[4]

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an acidic aqueous solution (e.g., 2% acetic acid).

  • Flow Rate: Approximately 1.3 ml/min.

  • Detection: UV absorbance at 254 nm.

  • Quantification: Peak areas are integrated and compared to a standard curve of known concentrations of the parent compound and its synthesized metabolites.

Concluding Remarks

The metabolism of this compound exhibits notable variations across different species. While rats appear to efficiently metabolize and excrete the compound, cats and hens show different metabolic profiles, which may contribute to their varying susceptibility to its neurotoxic effects. The formation of the neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate, is a critical bioactivation step.

The provided data, primarily derived from TOCP studies, serves as a valuable starting point for understanding DOCP metabolism. However, it is crucial to acknowledge that these are inferences, and further research focusing specifically on the comparative metabolism of DOCP is necessary for a more definitive understanding. The experimental protocols outlined in this guide provide a framework for conducting such future investigations. This will ultimately contribute to a more accurate assessment of the risks associated with DOCP exposure and aid in the development of targeted strategies to mitigate its potential toxicity.

References

A Comparative Guide to the Inter-Laboratory Analysis of Di-o-cresyl phosphate (DOCP) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for Di-o-cresyl phosphate (B84403) (DOCP) standards through a representative inter-laboratory study. The data and protocols presented herein are synthesized from established analytical methodologies for organophosphate compounds to serve as a practical benchmark for laboratories engaged in the quantification of DOCP.

Hypothetical Inter-laboratory Study Design

To assess the state of analytical proficiency for Di-o-cresyl phosphate, a hypothetical inter-laboratory comparison (ILC) was designed. Ten laboratories (designated Lab A through Lab J) were provided with two blind samples of DOCP analytical standards in acetonitrile (B52724) at different concentration levels (Sample 1: 10 ng/mL, Sample 2: 50 ng/mL). The primary objective was to evaluate the accuracy and precision of each laboratory's measurement, thereby assessing the interchangeability and reliability of their in-house analytical standards and methods. Participating laboratories utilized their own validated methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Summary of Quantitative Results

The performance of each laboratory was evaluated based on their reported concentrations for the two blind samples. Key metrics summarized in the table below include the reported concentration, the calculated recovery percentage, the precision of replicate measurements (expressed as % Relative Standard Deviation, %RSD), and the Z-score for each measurement. The Z-score indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories; a Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]

LaboratorySample IDAssigned Value (ng/mL)Reported Mean (ng/mL)Recovery (%)Precision (%RSD)Z-scoreAnalytical Method
Lab A Sample 110.09.898.04.5-0.51GC-MS
Sample 250.049.298.43.8-0.42
Lab B Sample 110.010.3103.05.10.77LC-MS/MS
Sample 250.051.5103.04.20.79
Lab C Sample 110.09.595.06.2-1.28GC-MS
Sample 250.048.196.25.5-1.00
Lab D Sample 110.010.1101.03.90.26LC-MS/MS
Sample 250.050.8101.63.10.42
Lab E Sample 110.011.2112.07.53.08GC-MS
Sample 250.053.9107.86.82.05
Lab F Sample 110.09.999.04.8-0.26LC-MS/MS
Sample 250.049.999.84.0-0.05
Lab G Sample 110.010.5105.05.51.28GC-MS
Sample 250.052.1104.24.91.11
Lab H Sample 110.09.797.06.8-0.77LC-MS/MS
Sample 250.048.897.66.1-0.63
Lab I Sample 110.010.2102.04.10.51GC-MS
Sample 250.051.1102.23.50.58
Lab J Sample 110.09.696.05.9-1.03LC-MS/MS
Sample 250.048.597.05.2-0.79

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect typical performance variations in an inter-laboratory setting.

Experimental Protocols

The following protocols represent a generalized methodology for the analysis of this compound, based on common practices for organophosphate ester metabolites.

1. Sample Preparation (for biological matrices, if applicable)

For direct analysis of analytical standards, sample preparation is minimal, involving dilution to the appropriate concentration range for the instrument. For biological samples such as urine or serum, a more extensive preparation would be required.

  • Enzymatic Hydrolysis: To release conjugated DOCP, samples would be incubated with β-glucuronidase/sulfatase.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample would be passed through an SPE cartridge (e.g., a polymeric reversed-phase sorbent) to concentrate the analyte and remove interfering matrix components.

  • Elution and Reconstitution: DOCP would be eluted from the cartridge with an organic solvent (e.g., methanol (B129727) or acetonitrile), evaporated to dryness, and reconstituted in a suitable solvent for injection.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar 5% phenyl methyl siloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Splitless injection mode at 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in Electron Ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for DOCP.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent, operated with an electrospray ionization (ESI) source in negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for DOCP and any internal standards.

4. Quality Control

  • Calibration: A multi-point calibration curve (typically 6-8 points) is prepared from a certified reference standard to encompass the expected concentration range of the samples.

  • Blanks: Procedural blanks are analyzed with each batch to monitor for contamination.

  • Quality Control Samples (QCs): Low, medium, and high concentration QCs are analyzed with each batch to assess accuracy and precision.

  • Internal Standards: An isotopically labeled analog of DOCP (if available) or a structurally similar compound is used to correct for variations in sample preparation and instrument response.

Workflow for Inter-laboratory Comparison

The following diagram illustrates the logical flow of the inter-laboratory comparison study, from the initial preparation of the test materials to the final evaluation of laboratory performance.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (N=10) cluster_2 Data Evaluation A Preparation of DOCP Reference Materials B Homogeneity & Stability Testing A->B C Sample Distribution (Blind Samples) B->C D Sample Receipt & Login C->D Samples & Instructions E Analysis using In-House Validated Method (GC-MS or LC-MS/MS) D->E F Data Reporting to Coordinating Body E->F G Statistical Analysis of All Reported Data F->G Reported Results H Calculation of Consensus Mean, Std. Deviation, and Z-Scores G->H I Performance Evaluation H->I J Issuance of Final Report I->J Individual & Overall Performance

Caption: Workflow of the DOCP inter-laboratory comparison study.

References

A Comparative Analysis of Di-o-cresyl Phosphate Toxicity: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-o-cresyl phosphate (B84403) (DOCP) is an organophosphorus compound belonging to the family of cresyl phosphates. These compounds have been widely used as plasticizers, flame retardants, and anti-wear additives in lubricants. The ortho-isomers of cresyl phosphates, including Tri-o-cresyl phosphate (TOCP) and DOCP, are of significant toxicological concern due to their potential to cause a severe neurodegenerative condition known as organophosphate-induced delayed neuropathy (OPIDN).

This guide provides a comparative overview of the toxic effects of o-cresyl phosphates, drawing from both in vitro and in vivo studies. Due to a relative scarcity of research focusing exclusively on Di-o-cresyl phosphate, this analysis heavily references data from studies on the closely related and extensively researched Tri-o-cresyl phosphate (TOCP). TOCP serves as a crucial model for understanding the mechanisms of o-cresyl phosphate toxicity, as its effects are mediated by metabolites that are structurally analogous to or include DOCP moieties. The primary neurotoxic effects are not caused by the parent compound but by its active metabolite, saligenin cyclic-o-tolyl phosphate (SCoTP), also known as cresyl saligenin phosphate (CBDP), which is formed in vivo.[1][2] This guide will delineate the toxicological profiles observed in cellular models and whole-organism systems, present quantitative data in comparative tables, detail key experimental protocols, and visualize the underlying biochemical pathways and experimental workflows.

Data Presentation: Quantitative Toxicological Data

The following tables summarize quantitative data from various studies, comparing the toxic effects of o-cresyl phosphates and their metabolites across different experimental systems.

Table 1: In Vivo Neurotoxicity and General Toxicity Data

Compound Species Route Endpoint Dose/Concentration Observation Reference
Diphenyl o-cresyl phosphate Hen Oral Neurotoxicity Single/Multiple Doses Ataxia, paralysis, demyelination after 2-3 weeks. [3]
Technical Diphenyl cresyl phosphate Guinea Pig Dermal Neurotoxicity 0.4 ml/kg bw (73 days) Paralysis of hind limbs. [3]
Tri-o-cresyl phosphate (TOCP) Human Oral OPIDN (Minimum Dose) 10-30 mg/kg bw (single) Onset of paralysis. [1]
Tri-o-cresyl phosphate (TOCP) Hen Oral OPIDN 1.2 g/kg (single) Severe paralysis within 2 weeks. [1]
Tri-o-cresyl phosphate (TOCP) Hen Oral NOAEL (OPIDN) 2.5 mg/kg bw/day (90 days) No observed adverse effect level for OPIDN. [4]
Tri-o-cresyl phosphate (TOCP) Rat Oral NOAEL (Ovarian Hyperplasia) 7 mg/kg bw/day (2 years) No observed adverse effect level. [4]
Tri-o-cresyl phosphate (TOCP) Mouse Oral NOAEL (Liver Changes) 7 mg/kg bw/day (2 years) No observed adverse effect level in males. [4]

| Tri-o-cresyl phosphate (TOCP) | Mouse | Oral gavage | Immunotoxicity | 400 mg/kg bw/day (28 days) | Reduced white blood cell and lymphocyte counts. |[5] |

Table 2: In Vitro Cytotoxicity and Mechanistic Data

Compound Cell Type Endpoint Concentration Observation Reference
Diphenyl cresyl phosphate Chinese Hamster Cells Chromosome Aberrations Cytotoxic Dose Range Increased aberrations only with metabolic activation. [3]
Tri-o-cresyl phosphate (TOCP) Mouse Leydig TM3 Cells Cell Viability (MTT) 0.125 - 0.5 mM (48h) Dose-dependent inhibition of cell viability. [6]
Tri-o-cresyl phosphate (TOCP) Mouse Leydig TM3 Cells Testosterone (B1683101) Output 0.125 - 0.5 mM (48h) Dose-dependent inhibition of testosterone output. [6]
Saligenin cyclic-o-tolyl phosphate (SCoTP/CBDP) Rat Sertoli Cells Nonspecific Esterase Activity In vivo relevant conc. Up to 80% decrease in activity. [7]
Tri-o-cresyl phosphate (ToCP) Primary Rat Cortical Neurons Neurite Network Size 10 µM Significant reduction in size and complexity. [8]
Cresyl saligenin phosphate (CBDP) Primary Rat Cortical Neurons Neurite Network Size Not specified Did not affect neurite outgrowth. [8]

| Tri-o-cresyl phosphate (ToCP) | Primary Rat Cortical Neurons | Ca2+ Influx (Glutamate-induced) | 100 nM | Reduction in evoked Ca2+ influx. |[8] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are protocols for key experiments cited in the study of o-cresyl phosphate toxicity.

In Vivo Organophosphate-Induced Delayed Neuropathy (OPIDN) Study in Hens

This protocol is a standard method for assessing the neurotoxic potential of organophosphorus compounds. The hen is the model species of choice due to its high sensitivity to OPIDN, which closely mimics the human response.[1]

  • Animal Model: Adult domestic hens (Gallus gallus domesticus), typically 8-12 months old.

  • Dosing: The test substance (e.g., TOCP) is administered orally via gavage, often dissolved in a vehicle like corn oil. A single high dose (e.g., 500-750 mg/kg) is typically used to induce OPIDN. For sub-chronic studies, lower doses are administered daily for periods up to 90 days.[4][9]

  • Observation Period: Animals are observed for at least 21 days following a single dose. Clinical signs of neurotoxicity, such as ataxia (uncoordinated movement), weakness, and paralysis, are scored on a standardized scale (e.g., 0 for normal, 8 for complete paralysis).[9]

  • Biochemical Analysis: At selected time points (e.g., 24-48 hours post-dosing), subgroups of animals are euthanized. Brain and spinal cord tissues are collected to measure the activity of Neuropathy Target Esterase (NTE). A greater than 70% inhibition of NTE activity is highly correlated with the subsequent development of OPIDN.[9]

  • Histopathology: At the end of the observation period, remaining animals are euthanized. Sections of the brain, spinal cord, and peripheral nerves are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for axonal degeneration and demyelination, which are the pathological hallmarks of OPIDN.[3]

In Vitro Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxicity of a compound on cultured cells by measuring metabolic activity.

  • Cell Culture: Mouse Leydig TM3 cells are seeded into a 96-well plate (e.g., at 1 x 10⁴ cells/well) and cultured in DMEM supplemented with 10% fetal bovine serum.[6]

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., TOCP from 0.125 to 0.5 mM) dissolved in a suitable solvent like DMSO (final concentration typically ≤ 0.1%). Cells are incubated for a specified period, such as 48 hours.[6]

  • MTT Addition: After incubation, the culture medium is replaced with a medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.[6]

  • Quantification: The formazan crystals are dissolved in DMSO. The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[6]

In Vitro Protein Adduct Analysis by Mass Spectrometry

This protocol identifies the covalent binding of reactive metabolites to proteins, which can serve as a biomarker of exposure and a clue to the mechanism of toxicity.

  • Reaction: A model protein, such as human serum albumin (15 nmol), is incubated with a molar excess of the reactive metabolite (e.g., 600 nmol of CBDP) in a phosphate buffer (pH 7.8) for 24 hours at 37°C.[10]

  • Sample Preparation: The reaction is stopped, and the protein is denatured, reduced (with dithiothreitol), and carbamidomethylated (with iodoacetamide). The modified protein is then digested into smaller peptides using an enzyme like trypsin.[10]

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed using high-resolution mass spectrometry, such as MALDI-TOF/TOF or LTQ-Orbitrap.[10]

  • Data Analysis: The mass spectra of the treated sample are compared to an untreated control. Peptides that have an increased mass corresponding to the addition of the metabolite (or a fragment thereof) are identified. For example, the reaction of CBDP with tyrosine residues on albumin results in an o-cresyl phosphate adduct, adding 170 amu to the peptide's mass.[10][11] MS/MS fragmentation is then used to confirm the peptide sequence and pinpoint the exact amino acid residue that has been modified.[10]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the toxicology of o-cresyl phosphates.

metabolic_activation cluster_activation Metabolic Activation Pathway cluster_detox Detoxification/Metabolism TOCP Tri-o-cresyl phosphate (TOCP) Metabolite1 Di-o-cresyl o-(α-hydroxy)tolyl phosphate TOCP->Metabolite1 Cytochrome P450 (Hydroxylation) TOCP->Metabolite1 Metabolites Di-o-cresyl hydrogen phosphate & o-cresyl dihydrogen phosphate TOCP->Metabolites Hydrolysis TOCP->Metabolites CBDP Saligenin Cyclic-o-tolyl Phosphate (CBDP/SCoTP) (Active Neurotoxic Metabolite) Metabolite1->CBDP Cyclization (Loss of o-cresol) Metabolite1->CBDP Inhibited_NTE Irreversibly Inhibited NTE (Phosphorylated) CBDP->Inhibited_NTE Covalent Binding & Inhibition NTE Neuropathy Target Esterase (NTE) OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Inhibited_NTE->OPIDN Initiating Event (Downstream Cascade) Excretion Excretion Metabolites->Excretion Metabolites->Excretion

Caption: Metabolic activation of TOCP to its neurotoxic metabolite CBDP.

invivo_workflow start Start: Select Adult Hens dosing Oral Gavage Dosing (TOCP or Vehicle Control) start->dosing observation 21-Day Observation Period dosing->observation biochem Interim Euthanasia (24-48h) Tissue Collection (Brain, Spinal Cord) dosing->biochem Biochemistry Subgroup scoring Daily Clinical Scoring (Ataxia, Paralysis) observation->scoring histopath Terminal Euthanasia (Day 21) Tissue Collection (CNS, PNS) observation->histopath Pathology Subgroup end End: Correlate Data scoring->end nte_assay NTE Activity Assay biochem->nte_assay nte_assay->end staining Histopathological Staining & Analysis histopath->staining staining->end

Caption: Experimental workflow for an in vivo OPIDN study in hens.

Caption: Proposed signaling pathway for OPIDN initiated by NTE inhibition.

Conclusion

The toxicological profiles of o-cresyl phosphates, including this compound, are characterized by a unique form of delayed neurotoxicity. In vivo studies, particularly in hens, have been instrumental in defining the clinical and pathological progression of OPIDN, establishing dose-response relationships, and confirming the central role of NTE inhibition.[3][9] Single or repeated exposure in animal models leads to ataxia and paralysis, underpinned by demyelination and axonal degeneration in the nervous system.[3]

In vitro models provide a powerful tool for dissecting the molecular mechanisms that initiate these effects. Studies using neuronal cell cultures have demonstrated direct impacts on neurite outgrowth and calcium signaling, while research with other cell types, like Sertoli and Leydig cells, has revealed additional toxicities, including reproductive and immunotoxic potential.[6][7][8] Furthermore, in vitro systems have been critical in identifying the covalent modification of proteins by reactive metabolites like CBDP, providing a direct link between exposure and a molecular initiating event.[10][11]

A comparison of the data reveals a logical continuum from the molecular to the organismal level. The inhibition of esterases and modification of proteins observed in vitro manifest as the systemic neurotoxicity, reproductive toxicity, and immunotoxicity seen in vivo. While in vivo studies provide the ultimate assessment of hazard to an organism, in vitro assays offer invaluable mechanistic insights and a means to screen compounds with higher throughput and reduced animal use. The collective evidence underscores the significant hazard posed by o-cresyl phosphates, necessitating careful control of human exposure.

References

A Comparative Guide to Biomarkers for Neurodegeneration Induced by Di-o-cresyl Phosphate and Other Neurotoxicants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for neurodegeneration induced by Di-o-cresyl phosphate (B84403) (DOCP), a known organophosphorus compound, and other neurotoxic agents. The validation of sensitive and specific biomarkers is crucial for understanding disease mechanisms, developing therapeutic interventions, and assessing the efficacy of novel drugs. This document summarizes key quantitative data, details experimental protocols for biomarker validation, and visualizes relevant biological pathways and workflows.

Introduction to Neurotoxicant-Induced Neurodegeneration

Di-o-cresyl phosphate (DOCP) belongs to the family of organophosphorus esters that can cause a severe form of neurotoxicity known as organophosphate-induced delayed neuropathy (OPIDN). This condition is characterized by the distal degeneration of axons in both the peripheral and central nervous systems, with symptoms appearing weeks after exposure. The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase in the nervous system. Inhibition and subsequent "aging" of NTE are considered the initiating events in the pathogenic cascade.

For comparative purposes, this guide also examines biomarkers associated with neurodegeneration induced by two other well-characterized neurotoxicants with different mechanisms of action:

  • Acrylamide (B121943): A neurotoxin that primarily affects the peripheral nerves, causing axonal degeneration. Its mechanisms include adduction to proteins crucial for axonal transport and induction of oxidative stress.

  • Hexachlorophene: A chlorinated bisphenol that causes a characteristic intramyelinic edema, leading to a spongy degeneration of the white matter.

Comparative Analysis of Biomarkers

The following tables summarize quantitative data for key biomarkers associated with neurodegeneration induced by DOCP (using the closely related Tri-o-cresyl phosphate, TOCP, as a proxy), Acrylamide, and Hexachlorophene.

Table 1: Primary Molecular Target Engagement
BiomarkerThis compound (TOCP)AcrylamideHexachlorophene
Neuropathy Target Esterase (NTE) Inhibition >70% inhibition of nervous system NTE is a prerequisite for OPIDN.[1] Treatment of hens with 500 mg/kg TOCP resulted in approximately 80% inhibition of NTE activity within 24 hours.[2]Not a primary target.Not a primary target.
Protein Adduct Formation Forms adducts with NTE.Forms covalent adducts with cysteine residues of various neuronal proteins, including those involved in axonal transport.[1]Not a primary mechanism.
Mitochondrial Respiration Indirect effects on mitochondrial function have been reported.[2]Can impair mitochondrial function.Potent uncoupler of oxidative phosphorylation. Studies with liver mitochondria from hexachlorophene-fed rats showed a 50-75% inhibition of respiration with succinate (B1194679) as a substrate.[3]
Table 2: Markers of Axonal and Glial Damage
BiomarkerThis compound (TOCP)AcrylamideHexachlorophene
Neurofilament Light Chain (NfL) Elevated levels are expected due to axonal degeneration, a hallmark of OPIDN. Specific quantitative data for DOCP is limited, but organophosphate poisoning, in general, leads to increased NfL.Increased levels are indicative of axonal damage.Less pronounced effect on axons compared to myelin.
Glial Fibrillary Acidic Protein (GFAP) Increased GFAP expression is a marker of astrogliosis in response to neuronal injury.[4] Rats treated with organophosphate surrogates of sarin (B92409) and VX showed significant increases in GFAP in the piriform cortex and hippocampus.[4]Increased GFAP-positive astrocytes are observed, indicating astrocytosis.[5]A significant increase in non-neuronal enolase (an astroglial marker) and glutamine synthetase was observed in the sciatic nerve and hippocampus of rats treated chronically with hexachlorophene.[6]
Myelin Basic Protein (MBP) Secondary demyelination occurs following axonal degeneration.Not a primary target.Significant vacuolation of myelin is a key pathological feature.[3]
Table 3: Markers of Oxidative Stress and Cellular Damage
BiomarkerThis compound (TOCP)AcrylamideHexachlorophene
Malondialdehyde (MDA) Increased levels of lipid peroxidation are associated with TOCP-induced neurotoxicity.Elevated MDA levels in brain tissue are a consistent finding, indicating significant lipid peroxidation.[7][8][9]Can induce oxidative stress.
Glutathione (GSH) Depletion of GSH is reported.Decreased GSH levels are a common marker of acrylamide-induced oxidative stress.[7]Can deplete cellular GSH.
Superoxide Dismutase (SOD) Decreased SOD activity is observed.Decreased SOD activity is reported in brain tissue.[7]Can inhibit SOD activity.

Experimental Protocols

Detailed methodologies for the validation of key biomarkers are provided below.

Neuropathy Target Esterase (NTE) Activity Assay (Colorimetric Method)

This assay is fundamental for assessing the initiating event in OPIDN.

Principle: NTE activity is determined as the differential hydrolysis of a substrate (phenyl valerate) in the presence and absence of a specific inhibitor (mipafox), after pre-incubation with a general esterase inhibitor (paraoxon) to block non-target esterases. The product of the enzymatic reaction, phenol, is measured colorimetrically.

Materials:

Procedure:

  • Tissue Preparation: Homogenize brain or spinal cord tissue (20% w/v) in ice-cold Tris/EDTA buffer. Centrifuge at 1000 x g for 10 minutes at 4°C and collect the supernatant.

  • Inhibition Step:

    • Prepare three sets of tubes:

      • Total Esterase: Tissue homogenate + buffer

      • Paraoxon-Resistant Esterase: Tissue homogenate + paraoxon

      • NTE-Inhibited: Tissue homogenate + paraoxon + mipafox

    • Incubate the tubes at 37°C for 20 minutes.

  • Substrate Reaction: Add phenyl valerate to each tube and incubate at 37°C for a defined period (e.g., 20 minutes).

  • Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide.

  • Measurement: Read the absorbance at 510 nm.

  • Calculation: NTE activity is calculated as the difference between the activity in the paraoxon-treated sample and the paraoxon + mipafox-treated sample.

Neurofilament Light Chain (NfL) ELISA

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of NfL in biological fluids (e.g., cerebrospinal fluid, serum, plasma).

Materials:

  • NfL ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Biological sample (CSF, serum, or plasma)

  • Microplate reader

Procedure (based on a typical commercial kit):

  • Sample Preparation: Dilute samples as recommended by the kit manufacturer.

  • Incubation: Add standards and diluted samples to the wells of the pre-coated microplate and incubate to allow NfL to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add a biotinylated detection antibody specific for NfL and incubate.

  • Washing: Wash the plate again.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Washing: Perform a final wash.

  • Substrate Reaction: Add a TMB substrate solution to the wells. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Construct a standard curve and determine the NfL concentration in the samples.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: This assay measures the level of MDA, a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored adduct.

Materials:

  • Tissue homogenate

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Homogenize tissue in a suitable buffer containing BHT.

  • Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.

  • Reaction with TBA: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Measurement: Read the absorbance at 532 nm or fluorescence at Ex/Em = 530/550 nm.

  • Calculation: Quantify MDA concentration using a standard curve prepared with an MDA standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the validation of these biomarkers.

Caption: Initiating steps of Organophosphate-Induced Delayed Neuropathy (OPIDN).

Biomarker_Validation_Workflow cluster_exposure Exposure Phase cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_validation Validation Animal_Model Animal Model Exposure (e.g., Hen, Rat) Tissue_Collection Tissue Collection (Brain, Spinal Cord, Nerves) Animal_Model->Tissue_Collection Biofluid_Collection Biofluid Collection (CSF, Blood) Animal_Model->Biofluid_Collection DOCP DOCP DOCP->Animal_Model Alternatives Alternative Neurotoxicants (Acrylamide, Hexachlorophene) Alternatives->Animal_Model NTE_Assay NTE Assay Tissue_Collection->NTE_Assay Ox_Stress_Assay Oxidative Stress Assays (MDA, GSH) Tissue_Collection->Ox_Stress_Assay Proteomics Proteomics Tissue_Collection->Proteomics ELISA ELISA (NfL, GFAP) Biofluid_Collection->ELISA Data_Analysis Quantitative Data Analysis & Comparison NTE_Assay->Data_Analysis ELISA->Data_Analysis Ox_Stress_Assay->Data_Analysis Proteomics->Data_Analysis

Caption: Experimental workflow for biomarker validation.

Conclusion

The validation of biomarkers for DOCP-induced neurodegeneration and its comparison with other neurotoxicants highlight both shared and distinct pathogenic pathways. While NTE inhibition is a specific and primary biomarker for organophosphate-induced delayed neuropathy, markers of axonal damage (NfL), glial activation (GFAP), and oxidative stress (MDA) are more general indicators of neurotoxicity but are still valuable for assessing the extent of neuronal injury. The detailed experimental protocols and comparative data presented in this guide are intended to support researchers in the selection and validation of appropriate biomarkers for their studies in neurotoxicology and drug development. A multi-faceted approach, employing a panel of biomarkers, will likely provide the most comprehensive assessment of neurodegeneration and the efficacy of potential therapeutic interventions.

References

Comparative Analysis of Gene Expression Alterations Following Cresyl Phosphate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on gene expression changes following exposure to pure Di-o-cresyl phosphate (B84403) (DOCP) is limited in publicly available research. This guide provides a comparative analysis based on studies of the closely related compound Tri-o-cresyl phosphate (TOCP) and commercial tricresyl phosphate (TCP) mixtures, which contain various cresol (B1669610) phosphate isomers, including dicresyl phosphates. This information serves as a valuable proxy for understanding the potential transcriptomic effects of DOCP.

Introduction

Cresyl phosphates are a class of organophosphorus compounds used as flame retardants and plasticizers. While their neurotoxic effects are well-documented, a comprehensive understanding of the underlying gene expression changes is crucial for risk assessment and the development of potential therapeutics. This guide summarizes key findings from transcriptomic studies on TOCP and commercial TCP mixtures, providing insights into the molecular pathways affected by these compounds.

Data Presentation: Gene Expression Changes

The following tables summarize the significant gene expression changes observed in rat liver tissue following exposure to a commercial tricresyl phosphate mixture containing dicresyl phenyl phosphates.

Table 1: Top 10 Upregulated Genes in Rat Liver Following TCP Exposure

Gene SymbolGene NameFold ChangeFunction
Cyp2b2Cytochrome P450, family 2, subfamily b, polypeptide 225.6Xenobiotic metabolism
Ugt2b1UDP glucuronosyltransferase 2 family, polypeptide B112.1Glucuronidation of xenobiotics
Gsta2Glutathione S-transferase, alpha 28.7Detoxification
Aldh1a1Aldehyde dehydrogenase 1 family, member A17.5Aldehyde metabolism
PorP450 (cytochrome) oxidoreductase6.3Electron donor for P450 enzymes
Ephx1Epoxide hydrolase 1, microsomal5.9Detoxification of epoxides
Nqo1NAD(P)H dehydrogenase, quinone 15.2Detoxification of quinones
Abcc3ATP-binding cassette, sub-family C (CFTR/MRP), member 34.8Transport of conjugated metabolites
Car3Carbonic anhydrase 34.5pH regulation, detoxification
Gstm1Glutathione S-transferase, mu 14.1Detoxification

Table 2: Top 10 Downregulated Genes in Rat Liver Following TCP Exposure

Gene SymbolGene NameFold ChangeFunction
AclyATP citrate (B86180) lyase-3.8Fatty acid synthesis
FasnFatty acid synthase-3.5Fatty acid synthesis
Scd1Stearoyl-CoA desaturase 1-3.2Fatty acid metabolism
ThrspThyroid hormone responsive-3.0Lipogenesis
Me1Malic enzyme 1-2.8NADPH production for fatty acid synthesis
G6pdGlucose-6-phosphate dehydrogenase-2.6Pentose phosphate pathway, NADPH production
PklrPyruvate kinase, liver and red blood cell-2.4Glycolysis
LplLipoprotein lipase-2.2Lipid metabolism
Insig1Insulin induced gene 1-2.1Cholesterol synthesis regulation
Srebf1Sterol regulatory element binding transcription factor 1-2.0Master regulator of lipid metabolism

Experimental Protocols

The following is a generalized methodology based on a short-term in vivo transcriptomic study of a commercial TCP mixture in male Sprague Dawley rats[1].

Animal Model and Dosing:

  • Species: Male Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.

  • Administration: The commercial TCP mixture, formulated in corn oil, was administered once daily for four consecutive days via gavage.

  • Dosage: Multiple dose groups were used, ranging from 62 to 995 mg/kg body weight per day, along with a vehicle control group (corn oil only)[1].

Sample Collection and RNA Extraction:

  • On the fifth day, animals were euthanized.

  • Liver tissue was collected and immediately processed for RNA extraction.

  • Total RNA was isolated from the liver samples using standard RNA extraction kits and protocols. RNA quality and quantity were assessed using spectrophotometry and capillary electrophoresis.

Gene Expression Analysis:

  • Platform: Affymetrix GeneChip™ Rat Genome 230 2.0 Array.

  • Procedure:

    • Isolated RNA was converted to double-stranded cDNA.

    • Biotin-labeled cRNA was synthesized from the cDNA.

    • The labeled cRNA was fragmented and hybridized to the microarray chips.

    • The chips were washed, stained, and scanned to detect the hybridization signals.

  • Data Analysis:

    • Raw data was normalized using appropriate algorithms (e.g., RMA - Robust Multi-array Average).

    • Statistical analysis was performed to identify differentially expressed genes between the TCP-treated groups and the control group.

    • Gene Ontology (GO) and pathway analysis were conducted to determine the biological processes and signaling pathways affected by the gene expression changes.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways affected by cresyl phosphate exposure and a typical experimental workflow for this type of study.

Signaling_Pathway cluster_xenobiotic Xenobiotic Metabolism cluster_lipid Lipid Metabolism TCP Tricresyl Phosphate (TCP) P450 Cytochrome P450 (e.g., Cyp2b2) TCP->P450 Metabolism SREBF1 SREBF1 TCP->SREBF1 Inhibition Metabolites Metabolites P450->Metabolites GST Glutathione S-Transferases (e.g., Gsta2) Excretion Excretion GST->Excretion UGT UDP-Glucuronosyltransferases (e.g., Ugt2b1) UGT->Excretion Metabolites->GST Detoxification Metabolites->UGT Detoxification FASN FASN SREBF1->FASN Activation ACLY ACLY SREBF1->ACLY Activation SCD1 SCD1 SREBF1->SCD1 Activation FattyAcids Fatty Acid Synthesis FASN->FattyAcids ACLY->FattyAcids SCD1->FattyAcids Experimental_Workflow cluster_invivo In Vivo Study cluster_lab Laboratory Analysis cluster_data Data Analysis Animal_Model Animal Model (e.g., Sprague Dawley Rats) Dosing TCP Administration (Gavage, 4 days) Animal_Model->Dosing Tissue_Harvest Tissue Harvest (e.g., Liver) Dosing->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction Microarray Microarray Hybridization (Affymetrix) RNA_Extraction->Microarray Normalization Data Normalization (RMA) Microarray->Normalization DEG_Analysis Differential Gene Expression Analysis Normalization->DEG_Analysis Pathway_Analysis Pathway & GO Analysis DEG_Analysis->Pathway_Analysis

References

Assessing Reproducibility of Di-o-cresyl Phosphate-Induced Neuropathy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organophosphate-induced delayed neuropathy (OPIDN), the choice of a robust and reproducible animal model is paramount. Di-o-cresyl phosphate (B84403) (DOCP), a potent neurotoxicant, has historically been a primary tool for inducing this condition in experimental settings. This guide provides an objective comparison of DOCP-induced neuropathy models, assesses their reproducibility, and presents viable alternatives, supported by experimental data and detailed protocols.

The classic model for studying OPIDN involves the administration of tri-ortho-cresyl phosphate (TOCP) to adult hens, which are highly sensitive to the ataxic symptoms of this neurodegenerative condition.[1][2] However, concerns regarding the variability in response and the desire for models in mammalian species have led to the exploration of alternatives, including rodent models and the use of other neuropathic organophosphates like mipafox (B20552).[2][3] This guide will delve into the quantitative, methodological, and mechanistic aspects of these models to aid researchers in selecting the most appropriate system for their studies.

Comparative Analysis of Neuropathy Models

The reproducibility of a neuropathy model is contingent on several factors, including the animal species, the specific organophosphate used, dosage, and the endpoints measured. The following tables summarize key quantitative data from studies utilizing DOCP and the alternative compound mipafox in both hen and rat models.

Table 1: Comparison of Key Pathological and Biochemical Endpoints

ParameterDi-o-cresyl Phosphate (DOCP) ModelMipafox ModelKey Considerations & Reproducibility
Animal Model Adult HenRat (Long-Evans)Hens exhibit clear ataxia, making behavioral scoring more direct. Rats show resistance to ataxia but develop significant nerve damage.[1][2][3]
Typical Dose 500 mg/kg (single oral dose)[1]30 mg/kg (single IP dose)[3]Dose-response can be variable between individual animals.[4]
NTE Inhibition >70% inhibition is generally required to initiate neuropathy.[5] High intra-group variability has been noted at lower doses in mice.[4]≥89% inhibition of brain and spinal cord NTE in both rats and hens 4 hours post-dosing.[3]High NTE inhibition is a consistent prerequisite for OPIDN. The threshold effect contributes to reproducibility once surpassed.
Onset of Ataxia 8-14 days post-exposure.[6][7]Not a primary endpoint in rats.The delayed onset is a hallmark of OPIDN and is a reproducible feature.[8]
Pathology Axonal degeneration in spinal cord and peripheral nerves.[1]Vacuolar axonopathic lesions in the fasciculus gracilis of rats by day 7. More severe and longer-lasting neuropathy in hens.[3]The "dying-back" pattern of axonal degeneration is a consistent pathological finding.[3]

Table 2: Comparison of Behavioral and Histopathological Scoring

Scoring MethodThis compound (DOCP) in HensMipafox in Rats/HensNotes on Reproducibility
Behavioral Ataxia Score Graded scale (1-6) from slight incoordination to paralysis.[1]Not typically used in rats due to resistance to ataxia. Hens show progressive paralysis.[3]Subjectivity in scoring can introduce variability. Clear, standardized scoring criteria are essential for reproducibility.
Histopathological Score Assessment of axonal degeneration and demyelination in nerve tissue sections.Evaluation of vacuolar lesions and Wallerian-like degeneration.[3]Semi-quantitative scoring can be subjective. Blinding of observers and standardized grading systems are crucial.

Experimental Protocols

Detailed and standardized methodologies are critical for ensuring the reproducibility of experimental findings. Below are protocols for key experiments in the assessment of OPIDN.

Protocol 1: Induction of OPIDN in the Adult Hen Model with DOCP
  • Animal Model: Adult White Leghorn hens (5-months-old or older).

  • Compound Administration: Administer a single oral dose of tri-ortho-cresyl phosphate (TOCP) at 500 mg/kg body weight via gavage.[1]

  • Observation Period: Monitor the hens daily for 21 days for clinical signs of neurotoxicity.[1]

  • Behavioral Assessment: Score ataxia daily using a pre-defined scale (e.g., 1-2 for slight incoordination, 3-4 for ataxia, 5-6 for paralysis).[1]

  • Tissue Collection: At the end of the observation period, euthanize the hens and collect brain, spinal cord, and sciatic nerve tissues for biochemical and histopathological analysis.

Protocol 2: Neuropathy Target Esterase (NTE) Activity Assay

This assay is crucial for confirming the molecular initiating event of OPIDN.

  • Tissue Preparation: Homogenize brain or spinal cord tissue in a suitable buffer.

  • Differential Inhibition: The assay is based on the differential inhibition of esterase activity.[9][10]

    • Incubate tissue homogenates with a non-neuropathic organophosphate (e.g., paraoxon) to inhibit non-NTE esterases.

    • In a parallel sample, incubate with a neuropathic organophosphate (e.g., mipafox) which inhibits both NTE and non-NTE esterases.

  • Substrate Hydrolysis: Add a substrate, such as phenyl valerate, to both samples.

  • Measurement: Measure the product of hydrolysis (phenol) colorimetrically.

  • Calculation: NTE activity is calculated as the difference between the activity in the paraoxon-treated sample and the mipafox-treated sample.[11]

Protocol 3: Nerve Conduction Velocity (NCV) Measurement

NCV is a functional measure of nerve health and can detect deficits in nerve signal propagation.

  • Animal Preparation: Anesthetize the animal (e.g., hen or rat).

  • Electrode Placement: Place stimulating electrodes at two points along the sciatic nerve and recording electrodes on a muscle innervated by the nerve.[12][13]

  • Stimulation and Recording: Deliver a small electrical stimulus at both points and record the time it takes for the muscle to respond (latency).

  • Calculation: NCV is calculated by dividing the distance between the two stimulating electrodes by the difference in the corresponding latencies.[14]

Key Signaling Pathways and Experimental Workflow

The molecular mechanisms underlying OPIDN are complex and involve more than just NTE inhibition. The following diagrams illustrate the key signaling pathways implicated in DOCP-induced neurotoxicity and a typical experimental workflow for assessing OPIDN models.

OPIDN_Signaling_Pathway DOCP Di-o-cresyl phosphate (DOCP) NTE Neuropathy Target Esterase (NTE) Inhibition DOCP->NTE Initiating Event Ca_Imbalance Intracellular Ca2+ Imbalance NTE->Ca_Imbalance Mito_Dysfunction Mitochondrial Dysfunction Ca_Imbalance->Mito_Dysfunction Axonal_Degeneration Axonal Degeneration Ca_Imbalance->Axonal_Degeneration Oxidative_Stress Oxidative Stress (ROS Production) Mito_Dysfunction->Oxidative_Stress Mito_Dysfunction->Axonal_Degeneration Oxidative_Stress->Axonal_Degeneration

Caption: Key signaling pathway in DOCP-induced neuropathy.

Experimental_Workflow Animal_Model Animal Model Selection (Hen or Rat) Compound_Admin Compound Administration (DOCP or Alternative) Animal_Model->Compound_Admin Behavioral Behavioral Assessment (Ataxia Scoring) Compound_Admin->Behavioral Electrophysiology Electrophysiology (Nerve Conduction Velocity) Compound_Admin->Electrophysiology Biochemistry Biochemical Analysis (NTE Activity) Compound_Admin->Biochemistry Histopathology Histopathology (Nerve Fiber Degeneration) Compound_Admin->Histopathology Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Electrophysiology->Data_Analysis Biochemistry->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for assessing OPIDN models.

Conclusion

The reproducibility of this compound-induced neuropathy models, while established, is subject to variability influenced by species, dose, and the specific endpoints measured. The adult hen remains a sensitive and clinically relevant model, particularly for assessing ataxia. Rodent models, while less susceptible to overt motor deficits, offer a valuable alternative for investigating the underlying biochemical and pathological mechanisms of OPIDN. The use of alternative organophosphates like mipafox can provide a more severe and consistent neuropathy in certain models. For researchers, the key to enhancing reproducibility lies in the adherence to detailed, standardized protocols for compound administration, behavioral scoring, and endpoint analysis. By carefully considering the comparative data and methodologies presented in this guide, scientists can make more informed decisions in selecting and implementing the most appropriate model to advance the understanding and treatment of organophosphate-induced neurotoxicity.

References

Validating Neuropathy Target Esterase (NTE) Inhibition: A Comparative Guide to Di-o-cresyl Phosphate Metabolites and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Tri-o-cresyl phosphate (B84403) (TOCP) metabolites and other organophosphorus compounds on Neuropathy Target Esterase (NTE). Understanding the mechanism and potency of these inhibitors is crucial for assessing the risk of organophosphate-induced delayed neuropathy (OPIDN) and for the development of safer alternatives. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biochemical pathways.

Introduction to NTE Inhibition by TOCP Metabolites

Tri-o-cresyl phosphate (TOCP) is a well-known neurotoxic organophosphate that, upon metabolic activation, can lead to a debilitating condition known as organophosphate-induced delayed neuropathy (OPIDN). The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine esterase found in the nervous system.

The neurotoxicity of TOCP is not caused by the parent compound itself but rather by its metabolites. The metabolic process, primarily occurring in the liver, involves hydroxylation of one of the o-cresyl side chains, followed by cyclization to form a highly toxic metabolite: saligenin cyclic-o-tolyl phosphate (SCOTP) , also known as cresyl saligenin phosphate (CBDP).[1] This cyclic phosphate is a potent inhibitor of NTE. Another metabolite formed during TOCP metabolism is Di-o-cresyl phosphate . While this compound is a known metabolite, its direct inhibitory potency against NTE is not well-documented in publicly available literature, with the scientific focus remaining on the highly neurotoxic cyclic metabolite, SCOTP.

The inhibition of NTE by these active metabolites involves the phosphorylation of the active site serine residue. A subsequent step, termed "aging," involves the cleavage of a side chain from the phosphoryl group, resulting in a negatively charged, irreversibly inhibited enzyme. This "aged" NTE is believed to be the trigger for the cascade of events leading to the axonal degeneration characteristic of OPIDN.

Comparative Analysis of NTE Inhibitors

To contextualize the inhibitory potential of TOCP metabolites, this section presents a comparison of their performance with other well-characterized NTE inhibitors. The data, primarily presented as apparent IC50 values, has been compiled from in vitro studies on neuroblastoma cell lines.

CompoundClassNeuropathic PotentialApparent IC50 for NTE Inhibition (µM)Source
Cyclic tolyl saligenin phosphate (SCOTP/CBDP) Organophosphate (TOCP metabolite)Neuropathic~1.0[2]
Diisopropyl phosphorofluoridate (DFP) OrganophosphateNeuropathic~1.5[2]
Mipafox (B20552) OrganophosphateNeuropathic~2.5[2]
Dibutyl dichlorovinyl phosphate OrganophosphateNeuropathic~0.5[2]
Di-octyl-dichlorovinyl phosphate OrganophosphateNeuropathic~0.8[2]
Phenyl saligenin phosphate OrganophosphateNeuropathic~1.2[2]
Paraoxon (B1678428) OrganophosphateNon-neuropathic>1000[2]
Malaoxon OrganophosphateNon-neuropathic>1000[2]
Chlorpyrifos-oxon OrganophosphateUnlikely to be neuropathic~200[2]
Dichlorvos OrganophosphateUnlikely to be neuropathic~300[2]
Trichlorfon OrganophosphateUnlikely to be neuropathic~500[2]

Note: The apparent IC50 values were determined following a 1-hour incubation at 37°C in human SH-SY5Y neuroblastoma cells.[2] Data for this compound is not available in the cited literature.

Experimental Protocols

A standardized method for determining NTE activity is crucial for evaluating the inhibitory potential of various compounds. The most common method is a differential inhibition assay.

Protocol: Neuropathy Target Esterase (NTE) Activity Assay

This protocol is adapted from the method described by Johnson (1982) and subsequent modifications.

1. Materials and Reagents:

2. Procedure:

  • Homogenate Preparation: Prepare a homogenate of the tissue sample in Tris buffer.

  • Incubation with Inhibitors:

    • Blank: Aliquot of homogenate with Tris buffer only.

    • Sample A (Total Phenyl Valerate Hydrolase Activity): Aliquot of homogenate with Tris buffer.

    • Sample B (Paraoxon-resistant Hydrolase Activity): Aliquot of homogenate incubated with a final concentration of 40 µM paraoxon for 20 minutes at 37°C.

    • Sample C (Paraoxon and Mipafox-resistant Hydrolase Activity): Aliquot of homogenate incubated with final concentrations of 40 µM paraoxon and 50 µM mipafox for 20 minutes at 37°C.

  • Substrate Addition and Reaction: Add phenyl valerate to all samples to a final concentration of 1.5 mM and incubate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Reaction Termination and Color Development: Stop the reaction by adding a solution containing 4-aminoantipyrine and potassium ferricyanide in the presence of SDS. This will react with the phenol produced from the hydrolysis of phenyl valerate to form a colored product.

  • Measurement: Measure the absorbance of the colored product at 490 nm.

  • Calculation of NTE Activity:

    • Calculate the amount of phenol produced in each sample using a phenol standard curve.

    • NTE activity is the difference between the paraoxon-resistant activity (Sample B) and the paraoxon and mipafox-resistant activity (Sample C).

3. Data Analysis:

To determine the IC50 value of an inhibitor, the assay is performed with a range of inhibitor concentrations. The percentage of NTE inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

TOCP_Metabolism_and_NTE_Inhibition cluster_metabolism Metabolic Activation of TOCP cluster_inhibition NTE Inhibition Pathway Tri-o-cresyl phosphate (TOCP) Tri-o-cresyl phosphate (TOCP) Hydroxylated Intermediate Hydroxylated Intermediate Tri-o-cresyl phosphate (TOCP)->Hydroxylated Intermediate Cytochrome P450 This compound This compound Tri-o-cresyl phosphate (TOCP)->this compound Hydrolysis Saligenin cyclic-o-tolyl phosphate (SCOTP) Saligenin cyclic-o-tolyl phosphate (SCOTP) Hydroxylated Intermediate->Saligenin cyclic-o-tolyl phosphate (SCOTP) Cyclization NTE Inhibition NTE Inhibition Saligenin cyclic-o-tolyl phosphate (SCOTP)->NTE Inhibition Aged NTE Aged NTE NTE Inhibition->Aged NTE Aging Axonal Degeneration (OPIDN) Axonal Degeneration (OPIDN) Aged NTE->Axonal Degeneration (OPIDN)

Caption: Metabolic activation of TOCP and subsequent NTE inhibition pathway.

NTE_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Differential Inhibition cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis Tissue Homogenate Tissue Homogenate Homogenate + Buffer (Total Activity) Homogenate + Buffer (Total Activity) Tissue Homogenate->Homogenate + Buffer (Total Activity) Homogenate + Paraoxon Homogenate + Paraoxon Tissue Homogenate->Homogenate + Paraoxon Homogenate + Paraoxon + Mipafox Homogenate + Paraoxon + Mipafox Tissue Homogenate->Homogenate + Paraoxon + Mipafox Add Phenyl Valerate Add Phenyl Valerate Homogenate + Buffer (Total Activity)->Add Phenyl Valerate Homogenate + Paraoxon->Add Phenyl Valerate Homogenate + Paraoxon + Mipafox->Add Phenyl Valerate Incubate at 37°C Incubate at 37°C Add Phenyl Valerate->Incubate at 37°C Add Color Reagent Add Color Reagent Incubate at 37°C->Add Color Reagent Measure Absorbance at 490nm Measure Absorbance at 490nm Add Color Reagent->Measure Absorbance at 490nm Calculate Phenol Concentration Calculate Phenol Concentration Measure Absorbance at 490nm->Calculate Phenol Concentration Determine NTE Activity Determine NTE Activity Calculate Phenol Concentration->Determine NTE Activity Calculate % Inhibition Calculate % Inhibition Determine NTE Activity->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for the NTE activity assay.

References

Comparative Proteomic Analysis of Nervous Tissue Following Organophosphate Exposure: Insights from Tri-o-cresyl Phosphate Studies

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the neurotoxic effects of organophosphates, using Tri-o-cresyl phosphate (B84403) (TOCP) as a key exemplar due to the limited availability of specific data on Di-o-cresyl phosphate (DOCP).

This guide provides a comparative overview of the proteomic alterations observed in nervous tissue after exposure to neurotoxic organophosphates, specifically focusing on Tri-o-cresyl phosphate (TOCP). Due to a lack of extensive proteomics data for this compound (DOCP), this document leverages the significant body of research on TOCP, a closely related and more potent isomer that induces a similar delayed neurotoxic syndrome.[1] The findings presented here offer valuable insights into the molecular mechanisms of organophosphate-induced delayed neuropathy (OPIDN).

Executive Summary

Organophosphate compounds like TOCP are known to cause a delayed neurodegenerative condition affecting both the central and peripheral nervous systems.[2] The primary mechanism is believed to involve the inhibition of neuropathy target esterase (NTE), leading to a cascade of downstream effects.[2] Proteomic studies on nervous tissue from animal models treated with TOCP have revealed significant alterations in key protein networks. Notably, there are marked decreases in the levels of crucial cytoskeletal proteins, including neurofilaments and tubulins. Furthermore, an increase in the phosphorylation of certain cytoskeletal proteins has been observed, suggesting a disruption in kinase and/or phosphatase activity.[3][4] These molecular changes are believed to contribute to the axonal degeneration that is characteristic of OPIDN.

Quantitative Proteomic Data

The following tables summarize the quantitative changes in protein expression and phosphorylation observed in nervous tissue following TOCP treatment in experimental models.

Table 1: Changes in Cytoskeletal Protein Levels in Hen Sciatic Nerve After a Single Oral Dose of TOCP

ProteinDosageChange in Supernatant FractionChange in Pellet Fraction
Neurofilament Heavy (NF-H) 375 mg/kg↓ 27% (P < 0.05)↓ 36% (P < 0.01)
750 mg/kg↓ 26% (P < 0.05)↓ 38% (P < 0.01)
Neurofilament Medium (NF-M) 375 mg/kg↓ 50% (P < 0.01)↓ 36% (P < 0.01)
750 mg/kg↓ 67% (P < 0.01)↓ 68% (P < 0.01)
α-Tubulin Not specifiedSignificant DecreaseSignificant Decrease
β-Tubulin Not specifiedSignificant DecreaseSignificant Decrease
β-Actin Not specifiedSignificant DecreaseNo Significant Change

Data extracted from a study on adult hens, indicating a dose-dependent decrease in key cytoskeletal components.

Table 2: Increased Phosphorylation of Cytoskeletal Proteins in Hen Sciatic Nerve After TOCP Treatment (750 mg/kg)

ProteinTime PointObservation
Tubulin 1 and 6 daysSignificantly increased Ca2+-calmodulin dependent phosphorylation
Neurofilament Triplet Proteins 1 and 6 daysSignificantly increased Ca2+-calmodulin dependent phosphorylation
Microtubule-Associated Protein 2 (MAP-2) 1 and 6 daysSignificantly increased Ca2+-calmodulin dependent phosphorylation

This table highlights the early-onset changes in protein phosphorylation status post-TOCP exposure, suggesting a disruption in cellular signaling.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the study of organophosphate neurotoxicity.

Animal Model and Dosing Regimen
  • Animal Model: Adult hens are a commonly used model for studying OPIDN as they exhibit a clear neurotoxic response to compounds like TOCP.

  • Dosing: A single oral neurotoxic dose of TOCP (e.g., 750 mg/kg body weight) is administered. Control animals receive the vehicle (e.g., corn oil) only.

  • Time Points: Tissues are collected at various time points post-treatment (e.g., 1, 6, 14, and 21 days) to observe the progression of neurotoxicity.[4]

Tissue Preparation for Proteomic Analysis
  • Tissue Collection: Animals are euthanized, and nervous tissues (e.g., sciatic nerve, spinal cord, brain) are rapidly dissected.

  • Homogenization: Tissues are homogenized in a suitable buffer, often containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of proteins.[5]

  • Fractionation: Subcellular fractions (e.g., supernatant and pellet containing soluble and insoluble proteins, respectively) can be separated by centrifugation.

Two-Dimensional Gel Electrophoresis (2-DE)
  • First Dimension (Isoelectric Focusing - IEF): Protein samples are loaded onto IEF strips, where they are separated based on their isoelectric point (pI).[6]

  • Second Dimension (SDS-PAGE): The IEF strips are then placed on top of an SDS-polyacrylamide gel, and proteins are separated based on their molecular weight.[6]

  • Visualization: Gels are stained with dyes like Coomassie Brilliant Blue or silver stain to visualize the protein spots.[7]

  • Image Analysis: Gel images are captured and analyzed using specialized software to compare protein spot intensities between control and treated samples.

Mass Spectrometry for Protein Identification
  • Spot Excision: Protein spots of interest are excised from the 2-DE gels.

  • In-Gel Digestion: The proteins within the gel pieces are digested with an enzyme, typically trypsin, to generate smaller peptides.

  • Peptide Extraction: The resulting peptides are extracted from the gel.

  • Mass Spectrometry (MS) Analysis: The peptide mixture is analyzed using a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS) to determine the mass-to-charge ratio of the peptides.[8]

  • Database Searching: The peptide mass fingerprint is then used to search protein databases to identify the protein.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved.

experimental_workflow cluster_animal_model Animal Model & Dosing cluster_tissue_processing Tissue Processing cluster_proteomics Proteomic Analysis animal Adult Hens dosing Single Oral Dose of TOCP animal->dosing control Vehicle Control animal->control collection Nervous Tissue Collection (Sciatic Nerve, Spinal Cord) dosing->collection control->collection homogenization Homogenization collection->homogenization fractionation Subcellular Fractionation homogenization->fractionation two_de 2D Gel Electrophoresis fractionation->two_de ms Mass Spectrometry two_de->ms data Data Analysis & Comparison ms->data

Caption: Experimental workflow for comparative proteomics of nervous tissue after TOCP treatment.

signaling_pathway TOCP TOCP Exposure NTE Neuropathy Target Esterase (NTE) Inhibition TOCP->NTE initiates CaM_Kinase Ca2+/Calmodulin-Dependent Protein Kinase II Activity ↑ NTE->CaM_Kinase leads to Cytoskeleton_dec Decreased Expression of Cytoskeletal Proteins (Neurofilaments, Tubulin) NTE->Cytoskeleton_dec contributes to Phosphorylation Increased Phosphorylation of Cytoskeletal Proteins CaM_Kinase->Phosphorylation Axonopathy Axonal Degeneration (OPIDN) Phosphorylation->Axonopathy Cytoskeleton_dec->Axonopathy

Caption: Postulated signaling pathway of TOCP-induced neurotoxicity.

References

Assessing the Long-Term Neurological Effects of Di-o-cresyl Phosphate Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term neurological effects of Di-o-cresyl phosphate (B84403) (DOCP), more commonly known as Tri-o-cresyl phosphate (TOCP), with other organophosphates. The information is supported by experimental data to aid in research and development efforts related to neurotoxicology and potential therapeutic interventions.

Executive Summary

Di-o-cresyl phosphate (DOCP/TOCP) is a potent organophosphorus compound known to induce a specific and severe form of delayed-onset neurotoxicity. Unlike many other organophosphates that primarily cause acute cholinergic effects through acetylcholinesterase (AChE) inhibition, the hallmark of TOCP toxicity is Organophosphate-Induced Delayed Neurotoxicity (OPIDN). This condition is characterized by a delayed onset of progressive muscle weakness, ataxia, and paralysis, stemming from the degeneration of long axons in both the central and peripheral nervous systems.[1][2]

The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), an enzyme crucial for nervous system health.[3][4] Inhibition and subsequent "aging" of NTE by TOCP are critical initiating events in the pathogenic cascade. Other key mechanisms contributing to the long-term neurological damage include disruptions in calcium homeostasis, mitochondrial dysfunction, induction of autophagy, and cytoskeletal protein alterations.[1]

This guide presents a comparative analysis of the neurotoxic effects of TOCP and its isomers, supported by in vitro quantitative data. It also provides detailed experimental protocols and visual representations of the key signaling pathways implicated in TOCP-induced neurotoxicity to facilitate a deeper understanding of its mechanisms of action.

Comparative Neurotoxicity of Tricresyl Phosphate (TCP) Isomers and Metabolites

The neurotoxicity of tricresyl phosphate is highly dependent on the position of the methyl group on the cresol (B1669610) ring. The ortho-isomer (TOCP) is the most neurotoxic.[5] The following tables summarize quantitative data from in vitro studies on primary rat cortical neurons, comparing the effects of TOCP, its isomers (tri-meta-cresyl phosphate - TmCP, tri-para-cresyl phosphate - TpCP), a commercial TCP mixture, and its neurotoxic metabolite, cresyl saligenin phosphate (CBDP).

Table 1: Comparative Cytotoxicity of TCP Isomers and Metabolites

CompoundIC50 (µM) after 24h Exposure
Tri-o-cresyl phosphate (ToCP)≥ 80
Tri-m-cresyl phosphate (TmCP)≥ 80
Tri-p-cresyl phosphate (TpCP)≥ 80
Commercial TCP Mixture≥ 80
Cresyl saligenin phosphate (CBDP)15

Data from Hausherr et al. (2016) using primary rat cortical neurons.[6]

Table 2: Comparative Effects on Mitochondrial Activity of TCP Isomers and Metabolites

Compound (10 µM)Change in Mitochondrial Activity after 24h
Tri-o-cresyl phosphate (ToCP)Increased
Tri-m-cresyl phosphate (TmCP)Increased
Tri-p-cresyl phosphate (TpCP)Increased
Commercial TCP MixtureIncreased
Cresyl saligenin phosphate (CBDP)No significant change

Data from Hausherr et al. (2016) using primary rat cortical neurons.[5][6]

Table 3: Comparative Effects on Neuronal Electrical Activity of TCP Isomers and Metabolites

Compound (10 µM)Effect on Spontaneous Neuronal Electrical Activity after 48h
Tri-o-cresyl phosphate (ToCP)Markedly decreased
Tri-m-cresyl phosphate (TmCP)Markedly decreased
Tri-p-cresyl phosphate (TpCP)Markedly decreased
Commercial TCP MixtureMarkedly decreased
Cresyl saligenin phosphate (CBDP)Not reported

Data from Hausherr et al. (2016) using primary rat cortical neurons.[5]

Experimental Protocols

In Vitro Neurotoxicity Assessment in Primary Rat Cortical Neurons

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 17 Wistar rat brains.

  • Cells are seeded on poly-D-lysine coated 48-well plates at a density of 1.25 x 10^5 cells per well.

  • Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Exposure:

  • After 7 days in vitro (DIV), the culture medium is replaced with fresh medium containing the test compounds (TOCP, TmCP, TpCP, commercial TCP mixture, or CBDP) or vehicle control (DMSO, final concentration ≤ 0.1%).

  • Cells are exposed for 24 or 48 hours depending on the endpoint being measured.

3. Measurement of Cell Viability (Resazurin Assay):

  • After 24 hours of exposure, the culture medium is replaced with a medium containing 5 µg/mL resazurin.

  • Plates are incubated for 2 hours at 37°C.

  • The fluorescence of the resorufin (B1680543) product is measured at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

  • Cell viability is expressed as a percentage of the vehicle control.

4. Measurement of Mitochondrial Activity (MTT Assay):

  • Following 24 hours of exposure, the medium is replaced with a medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Plates are incubated for 2 hours at 37°C.

  • The formazan (B1609692) product is dissolved in DMSO.

  • The absorbance is measured at 570 nm.

  • Mitochondrial activity is expressed as a percentage of the vehicle control.

5. Measurement of Spontaneous Neuronal Electrical Activity (Multi-well Microelectrode Arrays - MEAs):

  • Neurons are cultured on MEA plates.

  • Spontaneous electrical activity is recorded for 10 minutes before compound application (baseline) and after 48 hours of exposure.

  • Data is acquired using a MEA system and software (e.g., Multi Channel Systems).

  • Spike detection is performed with a threshold-based algorithm.

  • The mean firing rate and bursting parameters are analyzed and compared to the baseline and vehicle controls.

Key Signaling Pathways in DOCP/TOCP Neurotoxicity

Neuropathy Target Esterase (NTE) Inhibition

The initial step in OPIDN is the inhibition of NTE. TOCP is metabolized to a more potent cyclic metabolite, cresyl saligenin phosphate (CBDP), which irreversibly binds to the active site of NTE. This is followed by an "aging" process, involving the cleavage of a side chain, which is thought to be a critical step in triggering the downstream neurodegenerative cascade.

NTE Inhibition Pathway
Calcium Dyshomeostasis and Calpain Activation

TOCP exposure leads to a disruption of intracellular calcium homeostasis, resulting in a sustained increase in cytosolic calcium levels. This elevation activates calcium-dependent proteases, such as calpains, which then cleave various cellular substrates, including cytoskeletal proteins and ion channels, contributing to neuronal damage.

Calcium_Dyshomeostasis TOCP TOCP Exposure Ca_Influx Increased Intracellular Ca2+ Concentration TOCP->Ca_Influx Calpain Calpain Ca_Influx->Calpain Activates Activated_Calpain Activated Calpain Calpain->Activated_Calpain Substrates Cellular Substrates (e.g., cytoskeletal proteins, ion channels) Activated_Calpain->Substrates Cleaves Cleavage Proteolytic Cleavage Substrates->Cleavage Damage Neuronal Damage & Axonal Degeneration Cleavage->Damage

Calcium Dyshomeostasis Pathway
Autophagy and Mitophagy Induction

TOCP exposure has been shown to induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins. A specific form of autophagy, mitophagy, which targets damaged mitochondria, is also activated. The PINK1-Parkin pathway is a key regulator of mitophagy. While initially a protective response, excessive or dysfunctional autophagy can contribute to cell death and neurodegeneration.

Autophagy_Mitophagy TOCP TOCP Exposure Mito_Damage Mitochondrial Damage TOCP->Mito_Damage PINK1 PINK1 Accumulation on Mitochondria Mito_Damage->PINK1 Parkin Parkin Recruitment to Mitochondria PINK1->Parkin Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy Degradation Degradation of Damaged Mitochondria Mitophagy->Degradation Cell_Fate Cell Survival or Neurodegeneration Degradation->Cell_Fate

Autophagy and Mitophagy Pathway

Conclusion

The long-term neurological effects of this compound are primarily driven by its unique ability to induce OPIDN through the inhibition of Neuropathy Target Esterase. This distinguishes it from many other organophosphates that are more commonly associated with acute cholinergic toxicity. The in vitro data clearly demonstrates the potent neurotoxicity of the ortho-isomer (TOCP) and its metabolite CBDP, even at concentrations that do not cause immediate cell death. The disruption of calcium signaling, mitochondrial function, and the induction of autophagy are key downstream events that contribute to the progressive axonal degeneration characteristic of OPIDN. Further research into these specific pathways is crucial for the development of effective therapeutic strategies to mitigate the debilitating long-term neurological consequences of TOCP exposure.

References

Differentiating the Toxic Effects of Di-o-cresyl Phosphate from Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxic effects of Di-o-cresyl phosphate (B84403) (DOCP), a prominent isomer of Tri-o-cresyl phosphate (TOCP), and its highly neurotoxic metabolite, cresyl saligenin phosphate (also known as Saligenin cyclic-o-tolyl phosphate, SCOTP, or CBDP). The primary toxic outcome associated with DOCP, Organophosphate-Induced Delayed Neuropathy (OPIDN), is not caused by the parent compound itself but is a direct result of its bioactivation into a more potent, cyclic metabolite. This guide elucidates these differences through quantitative data, detailed experimental protocols, and pathway visualizations to support research and development in toxicology and neuroprotective strategies.

Metabolic Activation: The Genesis of Toxicity

The toxicity of DOCP is a classic example of metabolic activation, where a less reactive parent compound is converted into a highly reactive molecule within the body. This process is critical to understanding the differential effects between DOCP and its metabolites.

The bioactivation of DOCP primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The process involves the hydroxylation of a methyl group on one of the ortho-cresyl moieties, followed by an intramolecular cyclization. This reaction eliminates a cresol (B1669610) molecule and forms the highly reactive and neurotoxic cyclic phosphate ester, cresyl saligenin phosphate. This metabolite is the ultimate causative agent of OPIDN.

G DOCP Di-o-cresyl Phosphate (DOCP) (Parent Compound) Enzyme Cytochrome P450 (Liver) DOCP->Enzyme Metabolite Cresyl Saligenin Phosphate (CBDP/SCOTP) (Active Neurotoxic Metabolite) NTE Neuropathy Target Esterase (NTE) Metabolite->NTE Inhibition & Aging Pathway Hydroxylation & Intramolecular Cyclization Enzyme->Pathway Bioactivation Pathway->Metabolite OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) NTE->OPIDN Initiates

Caption: Metabolic activation pathway of this compound (DOCP).

Comparative Toxicity: Quantitative Insights

The bioactivation of DOCP to cresyl saligenin phosphate results in a dramatic increase in toxicity. While the parent compound exhibits low acute toxicity and is a poor enzyme inhibitor, the cyclic metabolite is a potent cytotoxic agent and a powerful inhibitor of key esterases. The data below, derived from in vitro studies, highlights this difference.

ParameterThis compound (Parent Compound)Cresyl Saligenin Phosphate (Metabolite)Fold DifferenceReference
Cytotoxicity (IC50) in primary cortical neurons≥ 80 µM15 µM> 5.3x more potent[1][2]
Esterase Inhibition in Sertoli cellsNo significant effectUp to 80% decrease in activity-
Half-life in Blood (in vivo, rat model)Not applicable (prodrug)~8.0 minutes-[3]

This table clearly demonstrates that the metabolic conversion is a critical step, transforming a relatively low-toxicity compound into a highly potent cellular toxin.

Mechanism of Action: The Role of Neuropathy Target Esterase (NTE)

The primary molecular target for the neurotoxicity of cresyl saligenin phosphate is Neuropathy Target Esterase (NTE), a crucial enzyme for maintaining neuronal health.[4][5][6] The parent compound, DOCP, does not significantly inhibit NTE.

The mechanism unfolds in two critical steps:

  • Inhibition: The cyclic metabolite, cresyl saligenin phosphate, covalently binds to the active site serine of NTE, inhibiting its normal function. For OPIDN to occur, a threshold of over 70% NTE inhibition is required.[7][8][9]

  • Aging: Following inhibition, a chemical change occurs where one of the ester bonds on the phosphorus atom breaks, leaving a negatively charged phosphate group attached to the enzyme. This "aging" process is considered irreversible and is the trigger for the downstream neurodegenerative cascade.

The loss of NTE function disrupts phospholipid homeostasis within the neuron, particularly affecting the endoplasmic reticulum and axonal transport systems. This disruption ultimately leads to the distal degeneration of long axons in both the peripheral and central nervous systems, manifesting as the clinical signs of OPIDN (e.g., ataxia, paralysis) 1-4 weeks after exposure.[6]

G cluster_initiation Initiation Phase cluster_downstream Downstream Cascade Metabolite Cresyl Saligenin Phosphate NTE Active Neuropathy Target Esterase (NTE) Metabolite->NTE >70% Inhibition InhibitedNTE Inhibited NTE AgedNTE Aged NTE (Irreversible) InhibitedNTE->AgedNTE Aging (Dealkylation) PL_Homeostasis Disruption of Phospholipid Homeostasis AgedNTE->PL_Homeostasis Triggers ER_Stress Endoplasmic Reticulum Stress PL_Homeostasis->ER_Stress Axon_Transport Impaired Axonal Transport ER_Stress->Axon_Transport Degeneration Distal Axon Degeneration Axon_Transport->Degeneration OPIDN Clinical OPIDN (Ataxia, Paralysis) Degeneration->OPIDN G Start Start: Adult Hens Dosing Oral Dosing (e.g., 750 mg/kg TOCP) Start->Dosing Observation 21-Day Observation (Daily Clinical Scoring) Dosing->Observation Endpoint Endpoint Analysis: Tissue Collection Observation->Endpoint Histo Histopathology (Axon Degeneration) Endpoint->Histo Result Result: OPIDN Confirmed Histo->Result

References

Safety Operating Guide

Proper Disposal of Di-o-cresyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of di-o-cresyl phosphate (B84403), a member of the toxic organophosphate family, is a critical aspect of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of di-o-cresyl phosphate waste in a research and development setting.

Key Safety and Physical Properties

A thorough understanding of the chemical's properties is fundamental to its safe management. The following table summarizes key quantitative data for tri-o-cresyl phosphate, which is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource Citation(s)
UN Number 2574
Transport Hazard Class 6.1 (Toxic substances)
Physical State Liquid[1]
Flash Point 225°C - 240°C[1][2]
Boiling Point 410°C[1]
Density 1.162 - 1.18 g/mL at 25°C[1][2]
Water Solubility 0.2 g/100ml at 25°C (Insoluble)[1][2]
Vapor Density 12.7[1]
Acute Toxicity (Oral) LD50: 400 mg/kg (mammal)[1]
Aquatic Toxicity LC50 (rainbow trout): 0.6 mg/l (96 h)
Autoignition Temperature 385°C[1]

Step-by-Step Disposal Procedure

This section outlines the standard operating procedure for the collection, storage, and disposal of this compound waste. This process must be executed by trained personnel within a designated waste handling area.

Personal Protective Equipment (PPE) and Initial Handling

Before handling this compound, ensure all required personal protective equipment is worn.

  • Gloves: Wear chemically resistant gloves (e.g., Butyl, Polyvinyl Alcohol, Viton).[3]

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Lab Coat: A lab coat or chemically resistant apron is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[4] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.

  • Handling Precautions: Avoid all contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Waste Stream: this compound waste should be collected in its own dedicated, properly labeled hazardous waste container.

  • Compatibility: Do not mix with other waste streams, particularly strong oxidizing agents.[2]

  • Container: Use a chemically compatible, non-reactive container with a secure, tightly sealed lid. Keep the container closed when not in use.[1][4]

Labeling and Storage

Accurate labeling and proper storage are mandated by regulations.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, environmentally hazardous).[6]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[1][4] This area should be locked up and accessible only to authorized personnel.[1][2][4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or a chemical absorbent pad.[3][5]

    • Carefully collect the contaminated absorbent material and place it into a designated hazardous waste container.[5]

    • Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.[4][7]

Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Arrangement: Coordinate with your institution's EHS office to arrange for pickup by a certified hazardous waste contractor.

  • Regulatory Compliance: The disposal must be conducted in accordance with all applicable local, state, and federal regulations.[4][5][7] The material must be disposed of at an approved waste disposal plant.[2]

  • Documentation: Ensure all necessary waste manifests and documentation are completed accurately as required for the transportation and disposal of hazardous waste.

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling toxic organophosphate compounds. Specific experimental methodologies cited in safety data sheets, such as those for determining toxicity (e.g., OECD Test Guideline 209, 301C), are standardized tests conducted by manufacturers to classify the chemical's hazards. These tests are not performed by the end-user for disposal purposes but inform the required disposal pathway. The critical "experiment" for a laboratory professional is the hazardous waste determination, which involves assessing the waste's characteristics against regulatory definitions.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Contingency: Spill Response cluster_disposal Final Disposal A Wear Required PPE (Gloves, Goggles, Lab Coat) B Handle in Ventilated Area (Fume Hood) A->B C Generate Di-o-cresyl Phosphate Waste D Collect in Dedicated, Labeled Container C->D F Spill Occurs E Store in Secure Secondary Containment D->E L Coordinate with EHS for Pickup G Small Spill? F->G H Absorb with Inert Material G->H Yes J Evacuate Area G->J No (Large Spill) I Collect & Dispose as Hazardous Waste H->I K Notify EHS/ Emergency Response J->K M Transfer to Licensed Hazardous Waste Contractor L->M N Complete Waste Manifest M->N O Dispose at Approved Facility N->O

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Di-o-cresyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Di-o-cresyl phosphate (B84403) in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Note on Di-o-cresyl phosphate and Tri-o-cresyl phosphate: this compound is a component of the commercial mixture Tri-o-cresyl phosphate (TOCP). Due to the extensive safety data available for TOCP and its similar chemical properties, the following recommendations are based on the safe handling protocols for Tri-o-cresyl phosphate as a conservative and protective measure.

Immediate Safety Information

Emergency Contact Information:

  • Poison Control: 1-800-222-1222[1]

  • CHEMTREC (24-Hour Emergency Response): 1-800-424-9300[1]

First-Aid Measures:

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of soap and water. Seek medical attention if irritation develops or persists.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2][4]

  • Ingestion: Do NOT induce vomiting. Give a slurry of activated charcoal in water to drink. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Wear chemical splash goggles and a face shield.[2]
Hand Protection Wear chemical-resistant gloves. Recommended materials include Butyl rubber, Polyvinyl Alcohol (PVA), and Viton™. Always inspect gloves for degradation or punctures before use.[1] See the glove compatibility table below for more details.
Body Protection Wear a chemically resistant apron or a full chemical protection suit.[1][2] Recommended materials include Tychem® BR, CSM, and TK.[1]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If the potential for high exposure exists, use a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode.[1] For concentrations up to 1 mg/m³, an air-purifying respirator with an N95, R95, or P95 filter can be used.[5]

Glove Material Chemical Resistance for Tricresyl Phosphate (TCP)

Glove Material/ProductBreakthrough Time (minutes)Degradation Rating
Barrier®> 360E
Neoprene< 10P
Ansell SOL-VEX®> 360E
Nitrile> 360E
Butyl45E
Natural Rubber> 360E

(Data sourced from Ansell Chemical Resistance Guide.[6] E=Excellent, P=Poor)

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Preparations:

  • Ensure the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents.
  • Don the required personal protective equipment as specified above.
  • Have spill control materials (e.g., absorbent pads, sand) and waste containers readily available.

2. Handling this compound:

  • Conduct all manipulations of this compound within a certified chemical fume hood.
  • Avoid direct contact with skin, eyes, and clothing.[7]
  • Use non-sparking tools to prevent ignition sources.[2]
  • Keep containers tightly closed when not in use.[3]
  • Do not eat, drink, or smoke in the handling area.[3]

3. Post-Handling Procedures:

  • Decontaminate all work surfaces and equipment.
  • Properly label and store any remaining this compound in a locked, well-ventilated area, separated from strong oxidants.[2][3]
  • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
  • Wash hands and any exposed skin thoroughly with soap and water.[7]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container.
  • Do not mix with other waste streams.[4]

2. Spill Cleanup:

  • For small spills, absorb the liquid with sand or an inert absorbent material and place it in a sealed container for disposal.[2]
  • For large spills, dike the material to prevent spreading and contact emergency services.[3]
  • Avoid allowing the chemical to enter drains or waterways.[2]

3. Final Disposal:

  • Dispose of all waste materials through a licensed hazardous waste disposal company.
  • Follow all local, state, and federal regulations for the disposal of toxic chemicals.[3][4]

Workflow for Safe Handling of this compound

start Start: Prepare for Handling ppe Don Appropriate PPE: - Chemical Goggles & Face Shield - Resistant Gloves (e.g., Butyl, Viton) - Chemical Resistant Apron/Suit - Respirator (if needed) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handle this compound: - Avoid direct contact - Use non-sparking tools - Keep containers closed fume_hood->handling post_handling Post-Handling Procedures: - Decontaminate surfaces & equipment - Properly store or dispose of chemical handling->post_handling spill Accidental Spill handling->spill waste_collection Collect Waste: - Contaminated PPE - Spill cleanup materials - Unused chemical post_handling->waste_collection disposal Dispose of Waste: - Use licensed hazardous waste service - Follow all regulations waste_collection->disposal end End: Safe Completion disposal->end spill_response Spill Response: - Absorb with inert material - Collect in sealed container - Decontaminate area spill->spill_response Activate Spill Plan spill_response->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-o-cresyl phosphate
Reactant of Route 2
Di-o-cresyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.